(R)-Terazosin
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2R)-oxolan-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4CCCO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Terazosin: A Multifaceted Regulator Beyond Alpha-1 Blockade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Terazosin, a quinazoline-based compound, is well-established as a selective alpha-1 adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia and hypertension. However, emerging evidence reveals a compelling, multifaceted mechanism of action for its (R)-enantiomer that extends beyond its traditional pharmacological role. This technical guide delves into the core molecular interactions of (R)-Terazosin, focusing on its direct activation of phosphoglycerate kinase 1 (PGK1), its potential role as a phosphodiesterase (PDE) inhibitor, and its indirect influence on the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway. Through a comprehensive review of the existing literature, this document provides researchers, scientists, and drug development professionals with a detailed understanding of these novel mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways. This deeper understanding of this compound's pleiotropic effects opens new avenues for its therapeutic application in neurodegenerative diseases and other conditions characterized by metabolic stress.
Introduction
While the clinical utility of racemic terazosin is attributed to its alpha-1 adrenergic blockade, recent investigations have unveiled non-canonical activities that are independent of this action.[1][2] These discoveries have centered on the compound's ability to modulate cellular metabolism and stress responses, with a particular focus on the (R)-enantiomer. This guide will systematically explore the evidence supporting these alternative mechanisms, providing a foundational resource for further research and development.
Activation of Phosphoglycerate Kinase 1 (PGK1)
A pivotal discovery in the expanded mechanism of action of terazosin is its direct interaction with and activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[2] This interaction has been shown to be independent of its alpha-1 adrenergic receptor antagonism.[2]
Binding Affinity and Kinetics
Studies utilizing isothermal titration calorimetry (ITC) have quantified the binding affinity of racemic terazosin to PGK1. The dissociation constant (Kd) for this interaction has been determined, providing a measure of the binding strength.
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| Racemic Terazosin | PGK1 | Isothermal Titration Calorimetry (ITC) | 2.9 µM | [3] |
| Racemic Terazosin | PGK1 | Isothermal Titration Calorimetry (ITC) | 2.78 µM |
Table 1: Binding Affinity of Racemic Terazosin for PGK1
Notably, the binding of terazosin to PGK1 exhibits a biphasic dose-response, with activation observed at lower concentrations and inhibition at higher concentrations. This complex interaction is thought to be a result of terazosin acting as a competitive inhibitor at the ADP/ATP binding site, which paradoxically can lead to an overall increase in enzymatic activity under certain conditions by facilitating product release.
Signaling Pathway
The activation of PGK1 by this compound initiates a cascade of events that enhance cellular energy metabolism and promote cell survival. By stimulating PGK1, terazosin increases the rate of glycolysis, leading to elevated intracellular ATP levels. This boost in cellular energy is believed to be a key contributor to its neuroprotective effects.
Experimental Protocols
A critical step in studying the specific effects of this compound is its separation from the (S)-enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard method for this purpose.
Protocol: Chiral HPLC Separation of Terazosin
-
Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak AD.
-
Mobile Phase: A mixture of methanol, water, and diethylamine (DEA) (e.g., 95:5:0.1, v/v/v) for reversed-phase conditions or methanol and DEA (e.g., 100:0.1, v/v) for polar organic mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve racemic terazosin in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their collection and subsequent use in functional assays.
The enzymatic activity of PGK1 in the presence of this compound can be measured using a coupled enzyme assay.
Protocol: PGK1 Activity Assay
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl2, 2 mM DTT.
-
Reagents: Glyceraldehyde-3-phosphate (GAP), β-nicotinamide adenine dinucleotide (β-NAD), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), recombinant human PGK1 protein, and adenosine diphosphate (ADP).
-
Procedure: a. Prepare a reaction mixture containing the reaction buffer, GAP, β-NAD, GAPDH, and PGK1 protein in a 96-well plate. b. Add the test compound (this compound) or vehicle control to the wells and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding ADP. d. Measure the change in absorbance at 340 nm over time. The increase in NADH, produced by GAPDH, is proportional to the PGK1 activity.
-
Data Analysis: Calculate the relative PGK1 activity by comparing the rate of change in absorbance in the presence of this compound to the control.
Potential Phosphodiesterase (PDE) Inhibition
While the primary non-canonical target of terazosin is PGK1, there is indirect evidence suggesting a potential interaction with phosphodiesterase (PDE) enzymes. However, direct inhibition studies with specific IC50 values for the (R)-enantiomer are currently lacking in the public domain. The observed clinical interactions with PDE5 inhibitors suggest a potential for overlapping signaling pathways or off-target effects that warrant further investigation.
Experimental Protocol for PDE Inhibition Assay
To definitively determine if this compound directly inhibits PDE activity, a standard in vitro PDE assay can be employed.
Protocol: In Vitro Phosphodiesterase Inhibition Assay
-
Enzymes: A panel of recombinant human PDE enzymes (e.g., PDE1-11).
-
Substrate: Fluorescently labeled cAMP or cGMP.
-
Assay Principle: The assay measures the hydrolysis of the fluorescently labeled cyclic nucleotide by the PDE enzyme. Inhibition of the PDE results in a higher fluorescence signal from the unhydrolyzed substrate.
-
Procedure: a. Incubate the PDE enzyme with varying concentrations of this compound. b. Add the fluorescently labeled substrate to initiate the reaction. c. After a set incubation period, measure the fluorescence.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Indirect Influence on the HIF-1α Pathway
The activation of PGK1 and the subsequent increase in glycolysis by this compound may indirectly influence the hypoxia-inducible factor-1 alpha (HIF-1α) pathway. HIF-1α is a master regulator of the cellular response to hypoxia and is intricately linked to cellular metabolism. While direct evidence of terazosin modulating HIF-1α is scarce, the metabolic shift induced by PGK1 activation could create a cellular environment that impacts HIF-1α stability and activity.
Proposed Signaling Pathway
The proposed link between this compound and the HIF-1α pathway is through the metabolic reprogramming it induces. By enhancing glycolysis, this compound may alter the levels of metabolic intermediates that are known to regulate the activity of prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1α degradation under normoxic conditions.
Experimental Protocols for Investigating HIF-1α Modulation
To investigate the potential effect of this compound on the HIF-1α pathway, the following experimental approaches can be utilized.
This technique can be used to assess the protein levels of HIF-1α in cells treated with this compound under both normoxic and hypoxic conditions.
Protocol: HIF-1α Western Blotting
-
Cell Culture: Culture cells (e.g., neuronal cell lines) and treat with varying concentrations of this compound.
-
Hypoxia Induction: Expose a subset of cells to hypoxic conditions (e.g., 1% O2) for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for HIF-1α.
-
Detection: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.
-
Analysis: Quantify the band intensity to determine the relative levels of HIF-1α protein.
A reporter gene assay can be used to measure the transcriptional activity of HIF-1α.
Protocol: HIF-1α Reporter Assay
-
Cell Transfection: Transfect cells with a reporter plasmid containing a hypoxia-responsive element (HRE) upstream of a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with this compound under normoxic and hypoxic conditions.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Analysis: An increase in reporter activity indicates an increase in HIF-1α transcriptional activity.
Neuroprotective Effects
The activation of PGK1 and the subsequent enhancement of glycolysis by terazosin have been linked to significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's disease and amyotrophic lateral sclerosis (ALS).
Cellular Mechanisms of Neuroprotection
The neuroprotective actions of terazosin are thought to be mediated by several downstream effects of PGK1 activation:
-
Increased ATP Production: By boosting glycolysis, terazosin provides neurons with additional energy to combat cellular stress and maintain essential functions.
-
Reduction of Oxidative Stress: Enhanced glycolysis can lead to an increase in the production of NADPH via the pentose phosphate pathway, which is crucial for regenerating the antioxidant glutathione.
-
Restoration of Stress Granule Formation: In models of ALS, terazosin has been shown to restore the normal dynamics of stress granules, which are implicated in the pathogenesis of the disease.
Experimental Models and Data
The neuroprotective efficacy of terazosin has been demonstrated in a variety of in vitro and in vivo models.
| Model | Disease | Key Findings | Reference |
| MPP+-treated SH-SY5Y cells | Parkinson's Disease | Increased cell viability, increased ATP levels, reduced ROS. | |
| Zebrafish and mouse models of ALS | Amyotrophic Lateral Sclerosis | Improved motor neuron phenotypes, increased survival. |
Table 2: Summary of Neuroprotective Effects of Terazosin in Preclinical Models
Conclusion and Future Directions
The (R)-enantiomer of terazosin is emerging as a promising therapeutic agent with a mechanism of action that extends beyond its well-characterized alpha-1 adrenergic blockade. Its ability to directly activate PGK1, thereby enhancing cellular metabolism and promoting neuroprotection, represents a significant paradigm shift in our understanding of this compound. While its effects on phosphodiesterases and the HIF-1α pathway require further elucidation, the existing data strongly suggest that this compound is a pleiotropic molecule with the potential to be repurposed for a range of diseases characterized by metabolic dysfunction and cellular stress.
Future research should focus on:
-
Enantiomer-specific studies: Directly comparing the effects of the (R)- and (S)-enantiomers on PGK1 activation, PDE inhibition, and neuroprotection to confirm the stereospecificity of these non-canonical actions.
-
Direct PDE inhibition profiling: Screening this compound against a comprehensive panel of PDE enzymes to determine its inhibitory profile and IC50 values.
-
Elucidating the HIF-1α connection: Conducting targeted experiments to clarify the direct or indirect effects of this compound on the HIF-1α pathway.
-
Clinical translation: Designing and conducting clinical trials to evaluate the efficacy of this compound in neurodegenerative diseases and other relevant conditions.
This in-depth technical guide provides a solid foundation for these future endeavors, empowering researchers and drug development professionals to unlock the full therapeutic potential of this compound.
References
(R)-Terazosin as a Phosphoglycerate Kinase 1 (PGK1) Activator in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Impaired energy metabolism is a critical factor in the progression of numerous neurodegenerative diseases. Phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway, represents a promising therapeutic target for enhancing cellular bioenergetics. Terazosin, a clinically approved α1-adrenergic receptor antagonist, has been identified as a direct activator of PGK1. This off-target effect has demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative disorders. This technical guide provides an in-depth overview of the mechanism of action of (R)-Terazosin as a PGK1 activator in neuronal cells, detailed experimental protocols for its study, and quantitative data from relevant research. While much of the existing literature investigates the racemic mixture of terazosin, the underlying principles of PGK1 activation are applicable to its enantiomers.
Introduction
Neurodegenerative diseases such as Parkinson's and Alzheimer's are often characterized by neuronal energy deficits, making the enhancement of cellular metabolism a viable therapeutic strategy.[1][2] Glycolysis is a fundamental pathway for ATP production, and its augmentation can confer neuroprotection.[1] Phosphoglycerate kinase 1 (PGK1) is a pivotal enzyme in this pathway, catalyzing the first ATP-generating step.[1][3]
Terazosin has been identified as an activator of PGK1, independent of its well-known α1-adrenergic receptor antagonism. This activation of PGK1 by terazosin leads to increased glycolysis and subsequently higher intracellular ATP levels, which is believed to be the cornerstone of its neuroprotective effects. Studies have shown that this enhancement of energy metabolism can slow or prevent neuron loss in various models of neurodegeneration.
Mechanism of Action of this compound on PGK1
Terazosin directly binds to PGK1 at a site that overlaps with the ADP/ATP binding pocket. While this suggests a competitive inhibition model, at lower concentrations, terazosin paradoxically enhances PGK1 activity. A proposed mass action model suggests that terazosin binding introduces a bypass pathway that circumvents the slow release of the product (ATP) from the enzyme, thereby accelerating the overall enzymatic reaction rate.
The activation of PGK1 by terazosin initiates a signaling cascade that contributes to neuroprotection. The increased ATP production resulting from enhanced PGK1 activity is thought to activate the molecular chaperone Hsp90, an ATPase that is known to associate with PGK1. Activated Hsp90 can then promote cellular stress resistance and inhibit apoptosis, further protecting neuronal cells.
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: this compound activates PGK1, enhancing glycolysis and ATP production, which in turn activates Hsp90, leading to neuroprotection.
Quantitative Data
The following tables summarize the quantitative findings from studies investigating the effects of terazosin on PGK1 activity and neuronal cell function.
Table 1: Effect of Terazosin on PGK1 Activity and Cellular ATP Levels
| Parameter | Cell/System | Terazosin Concentration | Observed Effect | Reference |
| PGK1 Activity | In vitro enzymatic assay | 0.5 µM - 2.5 nM | Activation | |
| PGK1 Activity | In vitro enzymatic assay | 2.5 µM and 25 µM | Inhibition | |
| Intracellular ATP Levels | Cell lysate | Low concentrations | Transient increase of ~40% in the first minute | |
| Pyruvate Levels | Cell lysate | Low concentrations | Stable increase of ~30% | |
| PGK1 Binding Affinity (Kd) | In vitro | 2.9 µM | - |
Table 2: Neuroprotective Effects of Terazosin Analogs
| Compound | Neuroprotective Activity (vs. MPP+ injury) | PGK1 Agonistic Activity | Reference |
| 12b | Strongest | Strongest | |
| 10a | Strong | Strong | |
| 12a | Strong | Strong | |
| 7d | Strong | Moderate | |
| 5l | Moderate | Strong |
Note: The neuroprotective and agonistic activities are described qualitatively as presented in the source material.
Experimental Protocols
In Vitro PGK1 Activity Assay
This protocol is adapted from established methods for measuring PGK1 activity using a coupled enzyme assay. The activity of PGK1 is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human PGK1 protein
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 0.1 mM MgSO₄, 10 mM Na₂HPO₄, 2 mM DTT, pH 8.6)
-
Substrate Mix:
-
Glyceraldehyde-3-phosphate (GAP)
-
β-Nicotinamide adenine dinucleotide (β-NAD)
-
Adenosine diphosphate (ADP)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
-
This compound or other test compounds
-
96-well UV-transparent plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing the assay buffer and the substrate mix (GAP, β-NAD, ADP, and GAPDH).
-
Aliquot the master mix into the wells of the 96-well plate or cuvettes.
-
Add the test compound (e.g., this compound) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
To initiate the reaction, add the purified recombinant PGK1 protein to each well.
-
Immediately place the plate or cuvettes in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
The rate of change in absorbance (ΔA₃₄₀/min) is proportional to the PGK1 activity.
Experimental Workflow for In Vitro PGK1 Activity Assay
Caption: Workflow for conducting an in vitro PGK1 activity assay.
Measurement of Intracellular ATP Levels in Neuronal Cells
Several methods are available for measuring intracellular ATP levels. Bioluminescence-based assays using firefly luciferase are highly sensitive and commonly used.
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y cells)
-
This compound or other test compounds
-
ATP assay kit (luciferase-based)
-
Luminometer or microplate reader with luminescence detection capabilities
-
Cell lysis buffer
-
96-well opaque white plates
Procedure:
-
Seed neuronal cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with this compound or other test compounds at various concentrations for the desired duration. Include appropriate controls.
-
After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Transfer the cell lysates to an opaque white 96-well plate suitable for luminescence measurements.
-
Add the luciferase-containing reagent from the ATP assay kit to each well.
-
Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration in each sample to account for variations in cell number.
Conclusion and Future Directions
The activation of PGK1 by this compound presents a compelling therapeutic strategy for neurodegenerative diseases by addressing the underlying energy deficits in neuronal cells. The ability of this small molecule to enhance glycolysis and boost ATP production has shown significant promise in preclinical models. Further research should focus on the development of more potent and selective PGK1 activators based on the terazosin scaffold. A deeper understanding of the long-term effects of sustained PGK1 activation in the central nervous system will also be crucial for the clinical translation of this approach. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of PGK1 activators as a novel class of neuroprotective agents.
References
The Enigma of Chirality in Neuroprotection: A Technical Guide to the Stereospecific Effects of Terazosin Enantiomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin, a quinazoline-based alpha-1 adrenergic antagonist, has emerged as a promising neuroprotective agent, demonstrating efficacy in preclinical models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke.[1][2] Its primary neuroprotective mechanism is independent of its canonical alpha-1 adrenoceptor antagonism and is instead attributed to the activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[3] This activation enhances cellular energy metabolism by increasing glycolysis and ATP production, thereby mitigating neuronal cell death.[4][5] As a chiral molecule, Terazosin exists as two enantiomers, (R)- and (S)-Terazosin. This technical guide provides a comprehensive overview of the current understanding of Terazosin's neuroprotective action, with a specific focus on the yet-to-be-elucidated stereospecific effects of its enantiomers. While extensive research has been conducted on racemic Terazosin, a significant knowledge gap exists regarding the differential neuroprotective activities of the individual enantiomers. This document summarizes the available quantitative data for racemic Terazosin, details relevant experimental protocols, and presents the established signaling pathway, highlighting the critical need for future research into the stereospecificity of this promising neuroprotective compound.
Introduction: The Neuroprotective Potential of Racemic Terazosin
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to cellular energy deficits and oxidative stress. Racemic Terazosin has shown significant therapeutic potential by addressing these core pathological features. Its "off-target" effect on PGK1, a crucial ATP-generating enzyme in the glycolytic pathway, has been identified as the key driver of its neuroprotective capacity. By binding to and activating PGK1, Terazosin stimulates glycolysis, leading to a subsequent increase in cellular ATP levels. This enhanced energy production is believed to confer resilience to neurons under cellular stress, as seen in various disease models.
Despite the compelling evidence for racemic Terazosin, the specific contributions of its (R)- and (S)-enantiomers to this neuroprotective effect remain unknown. Chirality plays a pivotal role in pharmacology, with enantiomers often exhibiting distinct pharmacodynamic and pharmacokinetic properties. A thorough understanding of the stereospecific effects of Terazosin on PGK1 activation and neuroprotection is therefore crucial for optimizing its therapeutic potential and for the development of more potent and selective neuroprotective agents.
Quantitative Data on Racemic Terazosin's Neuroprotective Effects
The following tables summarize key quantitative findings from studies on racemic Terazosin in various models of neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of Racemic Terazosin
| Cell Model | Insult/Disease Model | Terazosin Concentration | Outcome Measure | Result |
| SH-SY5Y Cells | MPP+ Induced Toxicity (Parkinson's Model) | 2.5 µM | Cell Viability | Increased cell survival rate |
| SH-SY5Y Cells | MPP+ Induced Toxicity (Parkinson's Model) | 2.5 µM | Relative ATP Level | Increased intracellular ATP content |
| SH-SY5Y Cells | MPP+ Induced Toxicity (Parkinson's Model) | 2.5 µM | ROS Level | Reduced levels of reactive oxygen species |
| ESC-derived motor neurons (TDP-43M337V) | Oxidative Stress (ALS Model) | Not specified | Cell Death | Protection against oxidative stress-induced cell death |
| ESC-derived motor neurons (TDP-43M337V) | Basal Metabolism | Not specified | Glycolysis Rate | Increased basal glycolysis rates |
Table 2: In Vivo Neuroprotective Effects of Racemic Terazosin
| Animal Model | Disease Model | Terazosin Dosage | Outcome Measure | Result |
| Mouse | Thy1-hTDP-43 (ALS Model) | Not specified | Motor Neuron Number | Increased motor neuron number |
| Mouse | Thy1-hTDP-43 (ALS Model) | Not specified | Survival & Motor Phenotypes | Extended survival and improved motor phenotypes |
| Pre-clinical Models | Parkinson's Disease | Not specified | Motor Scores | Improved motor scores |
| Pre-clinical Models | Parkinson's Disease | Not specified | Brain ATP Levels | Increased ATP levels in the brain |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on racemic Terazosin's neuroprotective effects.
PGK1 Activity Assay
The activation of PGK1 by Terazosin is a critical step in its neuroprotective mechanism. The following protocol outlines a common method for measuring PGK1 activity in vitro.
-
Reagents and Materials:
-
Purified recombinant human PGK1 protein
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT
-
Substrates: Glyceraldehyde-3-phosphate (GAP), β-Nicotinamide adenine dinucleotide (β-NAD), Adenosine diphosphate (ADP)
-
Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Test Compound: Racemic Terazosin
-
96-well assay plate
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GAP, β-NAD, GAPDH, and rhPGK1 protein.
-
Add 75 µL of the reaction mixture to each well of a 96-well plate.
-
Add 20 µL of the test compound (Terazosin) at the desired concentration (e.g., a final concentration of 50 nM) or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 5 µL of ADP (e.g., a final concentration of 0.2 mM) to each well.
-
Measure the absorbance at 340 nm at 0 and 30 minutes. The increase in absorbance corresponds to the production of NADH, which is proportional to PGK1 activity.
-
Calculate the relative PGK1 activity as the change in absorbance in the presence of the test compound relative to the vehicle control.
-
Neuronal Cell Viability Assay
Assessing the ability of Terazosin to protect neurons from toxic insults is fundamental to understanding its neuroprotective effects. The MTT assay is a widely used method for this purpose.
-
Reagents and Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., MPP+ for Parkinson's modeling)
-
Racemic Terazosin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate at a suitable density (e.g., 3,000 cells per well) and allow them to adhere.
-
Treat the cells with various concentrations of racemic Terazosin for a specified pre-incubation period (e.g., 3 hours).
-
Introduce the neurotoxin (e.g., MPP+ at a final concentration of 2 mM) to induce cell death, excluding the control wells.
-
Incubate the plates for an additional period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the culture medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
In Vivo Neuroprotection Model (Parkinson's Disease)
Animal models are essential for evaluating the therapeutic potential of neuroprotective compounds in a complex biological system.
-
Animal Model and Treatment:
-
Use a suitable animal model of Parkinson's disease, such as mice treated with the neurotoxin MPTP.
-
Administer racemic Terazosin or vehicle control to the animals via a suitable route (e.g., intraperitoneal injection).
-
The treatment regimen can be initiated before or after the induction of the neurodegenerative process.
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess motor function, such as the rotarod test or open-field test, at various time points throughout the study.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Measure levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining of brain sections to quantify the number of dopaminergic neurons in the substantia nigra.
-
Assess levels of ATP in different brain regions.
-
Signaling Pathways and Visualizations
The primary neuroprotective signaling pathway of racemic Terazosin involves the activation of PGK1. The following diagrams, generated using Graphviz (DOT language), illustrate this pathway and a general experimental workflow.
Caption: The neuroprotective signaling pathway of racemic Terazosin.
Caption: A general experimental workflow for evaluating Terazosin's neuroprotective effects.
The Unanswered Question: Stereospecificity
A critical review of the current scientific literature reveals a significant void in our understanding of the stereospecific neuroprotective effects of Terazosin's enantiomers. While studies have examined the differential binding of (R)- and (S)-Terazosin to alpha-1 adrenoceptors, this interaction is not believed to be central to its neuroprotective mechanism. To date, no published research has directly compared the ability of the individual enantiomers to:
-
Activate PGK1
-
Increase intracellular ATP levels in neuronal cells
-
Protect neurons from neurotoxic insults in vitro
-
Ameliorate neurodegeneration and improve functional outcomes in vivo
This lack of data represents a major hurdle in the rational design and development of more effective Terazosin-based neuroprotective therapies. It is plausible that one enantiomer is significantly more active in binding to and activating PGK1, or that the two enantiomers have different pharmacokinetic profiles affecting their brain penetration and bioavailability.
Future Directions and Conclusion
The neuroprotective properties of racemic Terazosin, mediated through the activation of PGK1, present a promising therapeutic avenue for a range of devastating neurodegenerative disorders. However, to fully harness its potential, future research must prioritize the investigation of the stereospecific effects of its (R)- and (S)-enantiomers. Key future research directions should include:
-
Chiral Separation and Characterization: Development and validation of methods for the efficient separation and purification of (R)- and (S)-Terazosin.
-
In Vitro Stereospecificity Studies: Direct comparison of the effects of the individual enantiomers on PGK1 activity, ATP production, and neuronal survival in relevant cell culture models of neurodegeneration.
-
In Vivo Comparative Efficacy Studies: Evaluation of the neuroprotective efficacy of the individual enantiomers in established animal models of diseases such as Parkinson's and ALS.
-
Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer to understand potential differences in their bioavailability and central nervous system exposure.
References
- 1. isrctn.com [isrctn.com]
- 2. Terazosin Could be Repurposed to Treat ALS [medscape.com]
- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Target Engagement for Terazosin | Parkinson's Disease [michaeljfox.org]
The Discovery and Chiral Synthesis of (R)-Terazosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin, a quinazoline derivative, is a selective α1-adrenoceptor antagonist widely utilized in the management of benign prostatic hyperplasia (BPH) and hypertension. This technical guide provides an in-depth exploration of the discovery of Terazosin and a detailed examination of the chiral synthesis of its (R)-enantiomer. The document outlines the mechanism of action, focusing on the α1-adrenergic signaling pathway, and presents comprehensive experimental protocols for key synthetic and analytical procedures. Quantitative data is summarized in structured tables, and logical and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Discovery and Development of Terazosin
Terazosin was first patented in 1975 and introduced for medical use in 1985. It emerged as a second-generation quinazoline-based α1-adrenoceptor blocker, following the development of prazosin. The primary clinical indications for Terazosin are the symptomatic treatment of BPH and the management of hypertension.[1] Its therapeutic effects stem from its ability to relax smooth muscle in the prostate and bladder neck, as well as in blood vessels.[2][3][4]
The development of Terazosin marked an advancement in the treatment of these conditions due to its longer half-life compared to prazosin, allowing for once-daily dosing and improving patient compliance.
Mechanism of Action: α1-Adrenoceptor Blockade
Terazosin exerts its pharmacological effects by selectively and competitively inhibiting postsynaptic α1-adrenergic receptors.[2] These receptors are prevalent in the smooth muscle of the prostate, bladder neck, and peripheral vasculature.
Signaling Pathway
The binding of endogenous catecholamines, such as norepinephrine, to α1-adrenoceptors activates a Gq-protein-coupled signaling cascade. This pathway, which is inhibited by Terazosin, is initiated by the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
By blocking this pathway, Terazosin prevents smooth muscle contraction, resulting in vasodilation and a reduction in blood pressure, as well as relaxation of the prostatic and bladder neck smooth muscle, which alleviates the lower urinary tract symptoms associated with BPH.
Induction of Apoptosis
In addition to its effects on smooth muscle tone, Terazosin has been shown to induce apoptosis (programmed cell death) in prostate cells. This effect is thought to contribute to the long-term efficacy of the drug in managing BPH. The apoptotic mechanism appears to be independent of α1-adrenoceptor blockade and may be related to the quinazoline structure of the molecule. One proposed pathway involves the upregulation of transforming growth factor-beta (TGF-β), which can initiate a signaling cascade leading to apoptosis.
Chiral Synthesis of (R)-Terazosin
Terazosin possesses a chiral center in the tetrahydrofuran moiety, and therefore exists as two enantiomers, (R)- and (S)-Terazosin. The (R)-enantiomer is the eutomer, exhibiting the desired pharmacological activity. The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of Terazosin into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.
This protocol is adapted from methodologies described in the literature.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate) on silica gel).
-
Mobile Phase: A mixture of methanol, water, and diethylamine (DEA) in a ratio of 95:5:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve racemic Terazosin in the mobile phase to a concentration of approximately 20 µg/mL.
-
Injection Volume: 10 µL.
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers will be resolved as distinct peaks.
-
Preparative Scale: For isolation of the enantiomers, the method can be scaled up using a semi-preparative or preparative HPLC column. The fractions corresponding to each enantiomeric peak are collected, and the solvent is removed to yield the isolated enantiomers.
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | ≥ 99% | |
| Limit of Detection (LOD) | 10 ng/mL | |
| Limit of Quantification (LOQ) | 30 ng/mL | |
| Intra- and Inter-day Precision (RSD%) | < 1.66% |
Asymmetric Synthesis
Asymmetric synthesis aims to produce the desired (R)-enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. A key strategy for the asymmetric synthesis of this compound is the use of a chiral building block, namely (R)-(+)-tetrahydro-2-furoic acid.
This protocol describes a plausible synthetic route based on established chemical principles and patent literature.
Step 1: Synthesis of (R)-(+)-Tetrahydro-2-furoic acid
This can be achieved by the resolution of racemic tetrahydro-2-furoic acid.
-
Salt Formation: Dissolve racemic (±)-tetrahydro-2-furoic acid in a suitable solvent (e.g., a mixture of methylene chloride and ethyl acetate). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine, dropwise.
-
Fractional Crystallization: Heat the mixture to dissolve the solids, then cool slowly to allow for the selective precipitation of the diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid with (S)-(-)-1-phenylethylamine.
-
Isolation of (R)-acid: Collect the crystals by filtration. Decompose the salt by treatment with a strong acid (e.g., HCl) to a pH of 1-2. Extract the liberated (R)-(+)-tetrahydro-2-furoic acid with an organic solvent. Dry the organic layer and remove the solvent to yield the enantiomerically enriched acid.
Step 2: Activation of (R)-(+)-Tetrahydro-2-furoic acid
-
Convert the carboxylic acid to a more reactive species, such as an acid chloride. This can be achieved by reacting (R)-(+)-tetrahydro-2-furoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane at room temperature.
Step 3: Coupling with the Piperazine Moiety
-
Reaction: Dissolve 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to act as an acid scavenger.
-
Add the freshly prepared (R)-tetrahydro-2-furoyl chloride solution dropwise to the piperazine solution at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
| Reactant/Product | Typical Yield | Notes |
| (R)-(+)-Tetrahydro-2-furoic acid (from resolution) | 30-40% (based on racemic mixture) | Yield depends on the efficiency of the resolution. |
| This compound (coupling step) | 70-90% | Yield is dependent on the purity of the starting materials and reaction conditions. |
Conclusion
The discovery of Terazosin provided a significant therapeutic option for the management of BPH and hypertension. Understanding its mechanism of action at the molecular level, particularly its interaction with the α1-adrenoceptor signaling pathway, is crucial for the development of more selective and effective therapies. The synthesis of the enantiomerically pure (R)-enantiomer of Terazosin is of paramount importance to maximize therapeutic efficacy and minimize potential side effects associated with the distomer. Both chiral resolution and asymmetric synthesis represent viable strategies for obtaining this compound, with the latter being a more atom-economical approach. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and analysis of chiral pharmaceuticals.
References
- 1. EP0770612B1 - Terazosin crystalline polymorph and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 2. frontiersin.org [frontiersin.org]
- 3. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 4. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of (R)-Terazosin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of (R)-Terazosin. It consolidates data from various preclinical studies, details the experimental methodologies employed, and visualizes key pathways and workflows. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuroprotection and metabolic regulation.
Introduction
Terazosin is a quinazoline-derivative drug, traditionally classified as a selective alpha-1 adrenergic receptor antagonist. It is clinically approved for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Structurally, Terazosin possesses a chiral center, existing as two enantiomers: this compound and (S)-Terazosin. While marketed as a racemic mixture, recent research has unveiled a novel mechanism of action for its enantiomers, independent of alpha-1 adrenoceptor blockade.
A significant discovery has identified phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway, as a novel target for Terazosin. The drug has been shown to bind to and activate PGK1, leading to increased ATP production. This activation confers resistance to cellular stress and has demonstrated neuroprotective effects in various preclinical models of disease, including stroke, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This guide will focus on the preclinical profile of the (R)-enantiomer of Terazosin, dissecting its pharmacokinetic behavior and its dual pharmacodynamic actions.
Pharmacokinetic Profile
The preclinical pharmacokinetics of Terazosin have been primarily studied in rodent models. While most studies utilize the racemic mixture, these data provide a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.
Summary of Preclinical Pharmacokinetic Data
Pharmacokinetic parameters for Terazosin have been characterized following intravenous and oral administration in rats. The data indicate that the drug is well-absorbed orally and exhibits dose-proportional exposure.
| Parameter | Route | Dose | Value | Animal Model | Reference |
| Tmax (h) | Oral | 1-5 mg | ~1-2 | Healthy Volunteers | |
| t1/2 (h) | Oral | 2 mg | 10.21 ± 1.41 | Healthy Volunteers | |
| t1/2 (h) | IV | - | ~12 | General | |
| CL/F (L/h) | Oral | 2 mg | 4.65 ± 0.81 | Healthy Volunteers | |
| Vd/F (L) | Oral | 2 mg | 68.22 ± 13.57 | Healthy Volunteers | |
| Protein Binding | - | - | 90-94% | General |
Note: The majority of publicly available pharmacokinetic data is for racemic Terazosin in humans. Specific preclinical data for the (R)-enantiomer is limited. The provided values from healthy volunteers offer an indication of the drug's general pharmacokinetic behavior.
Experimental Protocols
2.2.1 In Vivo Pharmacokinetic Study in Rats
A standard protocol for evaluating the pharmacokinetics of a test compound in rats is outlined below. This methodology is representative of studies designed to determine key PK parameters.
Objective: To determine the pharmacokinetic profile of this compound following oral (p.o.) and intravenous (i.v.) administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (180-220g)
-
Cannulation surgical tools
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: Rats are acclimatized for at least one week before the study. For serial blood sampling, the jugular or carotid artery is cannulated one day prior to dosing. Animals are fasted overnight before drug administration.
-
Drug Administration:
-
Intravenous (IV) Group: this compound is administered as a single bolus injection via the tail vein (e.g., at 1 mg/kg).
-
Oral (PO) Group: this compound is administered via oral gavage (e.g., at 5 mg/kg).
-
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the cannulated vessel at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated HPLC-MS/MS method. A suitable internal standard (e.g., Prazosin) is used for accurate quantification.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine parameters such as AUC, Cmax, Tmax, t1/2, CL, and Vd.
Visualization of Experimental Workflow
Figure 1: Standard workflow for a preclinical pharmacokinetic study in rats.
Pharmacodynamic Profile
This compound exhibits a dual pharmacodynamic profile. It retains the canonical alpha-1 adrenergic receptor antagonism of the racemate while also possessing a novel, and potentially more impactful, activity as an activator of the glycolytic enzyme PGK1.
Mechanism of Action
3.1.1 Alpha-1 Adrenergic Receptor Antagonism Like its racemate, this compound is a selective antagonist of alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, which is the basis for its use in hypertension and BPH. Preclinical binding studies in various tissues, including human prostate and canine brain, have characterized the affinity of Terazosin and its enantiomers. While there is some evidence suggesting minor differences in potency between the (S) and (R) isomers for alpha-1 subtypes in certain tissues, these differences are not statistically significant in human prostate tissue.
3.1.2 Phosphoglycerate Kinase 1 (PGK1) Activation A groundbreaking discovery identified PGK1 as a direct binding target of Terazosin. This interaction is independent of its alpha-1 adrenergic activity. This compound binds to PGK1 and enhances its enzymatic activity. PGK1 is a crucial ATP-generating enzyme in the glycolytic pathway. By activating PGK1, this compound increases the intracellular production of ATP. This energy boost enhances the function of ATP-dependent chaperones like Hsp90, promoting cellular stress resistance and inhibiting apoptotic pathways. This mechanism is believed to underpin the neuroprotective effects observed in various preclinical models.
Interestingly, the effect of Terazosin on PGK1 activity is biphasic; it activates the enzyme at lower concentrations (ranging from nanomolar to low micromolar) and can be inhibitory at higher concentrations.
Visualization of PGK1 Signaling Pathway
Figure 2: this compound signaling via PGK1 activation to promote neuroprotection.
Preclinical Efficacy
The PGK1-activating property of this compound has been leveraged to demonstrate significant efficacy in a variety of preclinical disease models, most notably in the area of neurodegeneration.
3.3.1 Neuroprotection in Stroke Models In rodent models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, administration of Terazosin has been shown to alleviate organ damage and improve survival. The therapeutic effect is attributed to the inhibition of apoptosis in neuronal cells, driven by the PGK1-mediated increase in cellular energy.
3.3.2 Neuroprotection in Parkinson's Disease (PD) Models Terazosin has shown neuroprotective effects in multiple preclinical models of Parkinson's disease, including neurotoxin-based models (e.g., 6-OHDA in rats) and genetic models. The drug's ability to increase ATP levels in the brain is thought to counteract the energy deficit that is a hallmark of PD, thereby slowing or preventing neuronal dysfunction.
3.3.3 Efficacy in Other Models
-
Amyotrophic Lateral Sclerosis (ALS): In zebrafish and mouse models of ALS, Terazosin treatment protected against motor neuron death, delayed the progression of paralysis, and improved survival.
-
Gastrointestinal Disorders: In mouse models of gastric ulcer and ulcerative colitis, Terazosin demonstrated protective effects by activating glycolysis, reducing inflammation, and inhibiting cell death pathways.
Experimental Protocols
3.4.1 In Vitro PGK1 Enzyme Activity Assay
This protocol describes a coupled enzyme assay to measure the effect of this compound on PGK1 activity in the reverse (glycolytic) direction.
Objective: To determine the in vitro activity of PGK1 in the presence of varying concentrations of this compound.
Principle: The production of 1,3-bisphosphoglycerate (1,3-BPG) by PGK1 is coupled with the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. GAPDH catalyzes the conversion of 1,3-BPG to glyceraldehyde-3-phosphate, which involves the oxidation of NADH to NAD+. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PGK1 activity.
Materials:
-
Recombinant human PGK1
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Substrates: 3-phosphoglycerate (3-PG), ATP, NADH
-
Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Cofactors: MgSO₄
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader) capable of kinetic reads at 340 nm
Methodology:
-
Reagent Preparation: Prepare stock solutions of all substrates, enzymes, and this compound in the assay buffer.
-
Reaction Master Mix: Prepare a master mix containing buffer, MgSO₄, 3-PG, ATP, NADH, and GAPDH at their final desired concentrations.
-
Assay Setup:
-
Add the master mix to the wells of the 96-well plate.
-
Add varying concentrations of this compound (e.g., from 1 nM to 25 µM) or vehicle control to the respective wells.
-
-
Reaction Initiation: Start the reaction by adding the PGK1 enzyme to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law to convert the rate of absorbance change (ΔA₃₄₀/min) into enzyme activity (U/mL).
-
Plot PGK1 activity against the concentration of this compound to determine the dose-response relationship.
-
3.4.2 In Vivo Rodent Model of Ischemic Stroke (MCAO)
This protocol outlines the middle cerebral artery occlusion (MCAO) model in rats, a widely used method to mimic human ischemic stroke.
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound or vehicle
-
Anesthetics (e.g., isoflurane)
-
Surgical microscope and instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Methodology:
-
Anesthesia and Surgery:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA and ICA.
-
-
Induction of Ischemia:
-
Insert the nylon filament into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
The filament is left in place for the desired occlusion period (e.g., 90 minutes).
-
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally or intravenously) at a predetermined time (e.g., at the onset of reperfusion).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion of the MCA territory. Suture the incision and allow the animal to recover.
-
Neurological Assessment: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement:
-
After the final neurological assessment, euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% TTC solution, which stains viable tissue red and leaves the infarcted tissue unstained (white).
-
Quantify the infarct volume using image analysis software.
-
-
Statistical Analysis: Compare the neurological scores and infarct volumes between the this compound-treated group and the vehicle-treated group.
Conclusion
The preclinical data for this compound reveal a compelling dual-action profile. Beyond its established role as an alpha-1 adrenergic receptor antagonist, its ability to activate PGK1 and enhance cellular energy metabolism represents a significant and promising mechanism of action. This novel activity has been shown to translate into robust protective effects in a range of preclinical models, particularly those related to neurodegenerative diseases like stroke and Parkinson's disease. The favorable pharmacokinetic properties of the parent racemate, combined with this unique pharmacodynamic profile, position this compound as a strong candidate for repurposing and further development. Future preclinical research should focus on elucidating the specific pharmacokinetic profile of the (R)-enantiomer and further exploring the therapeutic potential of PGK1 activation in other disease contexts.
(R)-Terazosin: A Deep Dive into its Impact on Cellular Energy Metabolism and ATP Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Terazosin, a quinazoline-based compound, has emerged as a significant modulator of cellular energy metabolism. Beyond its canonical role as an α1-adrenergic receptor antagonist, this compound directly interacts with and activates phosphoglycerate kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. This interaction leads to a cascade of metabolic reprogramming, primarily characterized by an enhancement of glycolysis and a subsequent increase in intracellular adenosine triphosphate (ATP) production. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with the bioenergetic impact of this compound, offering a valuable resource for researchers in cellular metabolism and drug discovery.
Mechanism of Action: this compound and PGK1 Interaction
Terazosin, an FDA-approved drug, has been identified to have a non-canonical target: phosphoglycerate kinase 1 (PGK1).[1][2] PGK1 is a key enzyme in the glycolytic pathway, where it catalyzes the first ATP-generating step.[1] The interaction between Terazosin and PGK1 is notable for its biphasic nature; at low concentrations, Terazosin activates PGK1, while at higher concentrations, it exhibits an inhibitory effect.[3]
This compound, a specific enantiomer of Terazosin, enhances PGK1 activity, thereby stimulating glycolysis and leading to increased cellular ATP levels.[4] This mechanism is independent of its α1-adrenergic receptor antagonism. The activation of PGK1 by this compound is thought to involve a bypass of the slow product release from the enzyme, thus accelerating the overall enzymatic rate at lower concentrations. This enhanced glycolytic flux not only directly produces ATP but also generates pyruvate, which can fuel mitochondrial respiration for further ATP synthesis.
Signaling Pathway of this compound's Metabolic Impact
Caption: this compound's metabolic signaling pathway.
Quantitative Data on Metabolic Effects
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various studies.
Table 1: Effect of Terazosin on Cellular ATP Levels
| Cell/Tissue Type | Terazosin Concentration/Dose | Change in ATP Levels | Reference |
| Whole Blood (Human) | 5 mg/day | ~6.22% increase from baseline | |
| Whole Blood (Human) | 10 mg/day | ~4.10% increase from baseline (not statistically significant) | |
| Caco-2 cells (H2O2-induced stress) | Not specified | Restored ATP levels from ~19 µmol/g protein to ~43 µmol/g protein | |
| MIN6 cells (Palmitic acid-induced stress) | Not specified | Prevented reduction in ATP content | |
| Macrophage cell lysate | Low concentrations | Transient ~40% elevation in the first minute |
Table 2: Effect of Terazosin on PGK1 Activity
| Condition | Terazosin Concentration | Relative PGK1 Activity (%) | Reference |
| In vitro assay | 50 nM (Compound 12b, a Terazosin analog) | ~150% | |
| In vitro assay | 0.5 µM to 2.5 nM | Activation | |
| In vitro assay | 2.5 µM and 25 µM | Inhibition |
Table 3: Effect of Terazosin on Glycolysis and Mitochondrial Respiration
| Cell Type | Treatment | Parameter | Change | Reference |
| TDP-43M337V mESC-MNs | Terazosin | Basal Glycolysis Rate | Increased | |
| TDP-43M337V mESC-MNs | Terazosin | Mitochondrial Respiration | Reduced | |
| Mouse Brain (in vivo) | 10 µg/kg | Pyruvate Levels | Increased | |
| Mouse Brain (in vivo) | 10 µg/kg | Citrate Synthase Activity | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on cellular energy metabolism.
Phosphoglycerate Kinase 1 (PGK1) Activity Assay
This coupled enzyme assay measures PGK1 activity by monitoring the change in NADH absorbance at 340 nm.
Experimental Workflow:
Caption: Workflow for the PGK1 activity assay.
Materials:
-
Recombinant human PGK1 (rhPGK1) protein
-
Glyceraldehyde-3-phosphate (GAP)
-
β-Nicotinamide adenine dinucleotide (β-NAD)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Adenosine diphosphate (ADP)
-
This compound or its analogs
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT
-
96-well assay plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture containing 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT, 1 mM GAP, 0.3 mM β-NAD, 4 U GAPDH, and 0.02 ng/µL of rhPGK1 protein.
-
Add 75 µL of the reaction mixture to each well of a 96-well plate.
-
Add 20 µL of the test compound (e.g., this compound at 250 nM for a final concentration of 50 nM) or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 5 µL of 4 mM ADP (final concentration of 0.2 mM) to each well.
-
Immediately measure the absorbance at 340 nm (OD₃₄₀) at time 0 and after 30 minutes.
-
Calculate the change in absorbance (ΔOD = OD₃₄₀ at 30 min - OD₃₄₀ at 0 min).
-
Determine the relative PGK1 activity as: (ΔOD_sample / ΔOD_control) x 100%.
Cellular ATP Level Measurement
This protocol utilizes a bioluminescence-based assay to quantify intracellular ATP levels.
Experimental Workflow:
Caption: Workflow for cellular ATP measurement.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
White opaque 96-well plates
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a white opaque 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Prepare ATP standards according to the assay kit instructions.
-
Lyse the cells to release intracellular ATP, following the kit's protocol (e.g., adding a cell lysis reagent).
-
Add the luciferase/luciferin reagent to each well.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve using the ATP standards.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Normalize the ATP levels to the cell number or total protein concentration to account for variations in cell density.
Seahorse XF Glycolytic Rate Assay
This assay measures the real-time extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to determine the rates of glycolysis and mitochondrial respiration.
Experimental Workflow:
Caption: Workflow for the Seahorse XF Glycolytic Rate Assay.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cells of interest
-
This compound
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to form a monolayer.
-
Treat cells with this compound for the desired time.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with Rotenone/Antimycin A and 2-Deoxyglucose according to the assay kit protocol.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell plate into the analyzer and initiate the assay protocol.
-
The instrument will measure basal OCR and ECAR, followed by sequential injections of the inhibitors to determine basal glycolysis, compensatory glycolysis, and non-glycolytic acidification.
-
Analyze the data using the Seahorse Wave software to calculate the glycolytic proton efflux rate (glycoPER).
Conclusion
This compound represents a promising pharmacological tool for modulating cellular bioenergetics. Its ability to activate PGK1 and enhance glycolysis provides a direct mechanism for boosting ATP production, with potential therapeutic implications for a range of diseases characterized by metabolic dysfunction. The experimental protocols detailed in this guide offer a robust framework for investigating the nuanced effects of this compound and similar compounds on cellular energy metabolism. Further research in this area will be crucial for fully elucidating the therapeutic potential of targeting PGK1 and for the development of novel metabolic modulators.
References
- 1. Big data, lab science suggests drug may slow Parkinson's progression in people - Juta MedicalBrief [medicalbrief.co.za]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing glycolysis attenuates Parkinson’s disease progression in models and clinical databases - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Terazosin's Novel CNS Target: A Technical Guide to a New Neuroprotective Avenue
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Terazosin, an enantiomer of the well-established α1-adrenergic receptor antagonist, is emerging as a promising neuroprotective agent due to its interaction with a novel molecular target in the central nervous system (CNS). This technical guide provides an in-depth overview of this new target, the downstream signaling pathways, and detailed experimental protocols for its characterization. The focus is on the direct activation of Phosphoglycerate Kinase 1 (PGK1) , an essential enzyme in the glycolytic pathway, a mechanism independent of its canonical adrenoceptor antagonism. This interaction leads to enhanced glycolysis and increased ATP production, offering a potential therapeutic strategy for a range of neurodegenerative disorders.
Core Molecular Target: Phosphoglycerate Kinase 1 (PGK1)
The primary novel molecular target of this compound in the CNS is the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). PGK1 catalyzes the first ATP-generating step in glycolysis, the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate.
Binding Affinity and Mechanism of Action
Terazosin binds directly to the ADP/ATP binding pocket of PGK1.[1] Isothermal Titration Calorimetry (ITC) has been used to determine the binding affinity of racemic terazosin to PGK1, revealing a dissociation constant (Kd) of 2.78 µM .[1] This binding affinity is approximately 10-fold higher than that of its natural substrate, ADP (Kd ≈ 29 µM).[1] While specific quantitative data for the (R)-enantiomer's binding affinity is not yet widely published, the neuroprotective effects are attributed to this interaction.
The mechanism of action is paradoxical; while binding at the substrate site would suggest competitive inhibition, at low concentrations, terazosin acts as a PGK1 activator. This is thought to occur by promoting a conformational change that facilitates the release of the product, ATP, which is a rate-limiting step in the enzyme's catalytic cycle.[2]
A modified version of Terazosin, referred to as TZ-md, in which a nitrogen on the quinazoline ring is replaced by a carbon, has been shown to have a ~1000-fold reduced affinity for the α1-adrenoceptor.[1] However, TZ-md retains its anti-apoptotic effects, demonstrating that the neuroprotective action of Terazosin is mediated through PGK1 and is independent of its α1-adrenergic receptor antagonism.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of Terazosin with PGK1 and its downstream effects.
| Ligand | Target | Binding Affinity (Kd) | Assay Method | Source |
| Racemic Terazosin | PGK1 | 2.78 µM | Isothermal Titration Calorimetry (ITC) | |
| ADP | PGK1 | 29 µM | - | |
| ATP | PGK1 | 330 µM | - |
Table 1: Binding Affinities of Terazosin and Natural Ligands to PGK1.
| Terazosin Concentration | Effect on PGK1 Activity | Source |
| 2.5 nM - 0.5 µM | Activation | |
| ≥ 2.5 µM | Inhibition |
Table 2: Biphasic Dose-Response of Racemic Terazosin on in vitro PGK1 Activity.
| Daily Dose (Racemic Terazosin) | Change in Whole Blood ATP/Hb Levels (Mean ± SEM) | p-value vs. Baseline | Source |
| 1 mg/day | +1.26% ± 1.62% | 0.46 | |
| 5 mg/day | +6.22% ± 1.62% | <0.01 | |
| 10 mg/day | +4.10% ± 2.02% | 0.06 |
Table 3: Dose-Dependent Effect of Racemic Terazosin on Whole Blood ATP Levels in Healthy Adults.
Signaling Pathways and Experimental Workflows
The activation of PGK1 by this compound initiates a cascade of events that ultimately leads to neuroprotection. The following diagrams illustrate the proposed signaling pathway and the general workflows for key experiments.
Experimental Protocols
In Vitro PGK1 Enzyme Activity Assay (Spectrophotometric)
This coupled enzyme assay measures PGK1 activity by monitoring the consumption of NADH at 340 nm.
Materials:
-
Purified recombinant human PGK1
-
This compound hydrochloride
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Substrates: 3-Phosphoglyceric acid (3-PG), Adenosine 5'-diphosphate (ADP)
-
Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing assay buffer, 1 mM ATP, 6.5 mM 3-PG, 0.2 mM NADH, and 1 U/mL GAPDH.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.
-
Add 85 µL of the master mix to each well.
-
Add 5 µL of purified PGK1 (final concentration ~5-10 ng/µL).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of ADP solution (final concentration ~0.5 mM).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which is proportional to PGK1 activity.
-
Plot PGK1 activity as a function of this compound concentration to determine the dose-response curve.
-
Measurement of Brain ATP Levels by ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS)
This non-invasive technique allows for the in vivo quantification of phosphorus-containing metabolites, including ATP, in the brain.
Materials and Equipment:
-
MRI scanner with ³¹P-MRS capabilities (e.g., 3T or higher)
-
Dual-tuned ¹H/³¹P head coil
-
Animal model or human subjects
-
Anesthesia and monitoring equipment (for animal studies)
Procedure (General Overview for Human Studies):
-
Subject Preparation:
-
Obtain informed consent.
-
Position the subject comfortably in the MRI scanner with their head secured within the ¹H/³¹P coil.
-
-
Localization and Shimming:
-
Acquire anatomical ¹H images (e.g., T1-weighted) to define the volume of interest (VOI) in the brain (e.g., occipital lobe, basal ganglia).
-
Perform automated or manual shimming on the VOI to optimize magnetic field homogeneity.
-
-
³¹P-MRS Data Acquisition:
-
Use a pulse-acquire sequence with a long repetition time (TR) (e.g., >15s) to ensure fully relaxed spectra for accurate quantification.
-
Employ a localization technique such as ISIS (Image-Selected In Vivo Spectroscopy) or CSI (Chemical Shift Imaging) to acquire spectra from the defined VOI.
-
Acquire a sufficient number of averages to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply post-processing steps such as Fourier transformation, phasing, and baseline correction to the raw data.
-
Fit the spectral peaks corresponding to γ-ATP, α-ATP, β-ATP, phosphocreatine (PCr), and inorganic phosphate (Pi) using a spectral fitting software (e.g., jMRUI, LCModel).
-
Calculate the relative concentrations of ATP, often expressed as a ratio to a stable internal reference like PCr or total phosphorus signal.
-
Compare ATP levels before and after treatment with this compound.
-
Luciferase-Based ATP Assay in Neuronal Cell Lysates
This highly sensitive assay quantifies ATP based on the light-producing reaction catalyzed by luciferase.
Materials:
-
Neuronal cell culture (e.g., primary neurons or SH-SY5Y cells)
-
This compound hydrochloride
-
ATP Assay Kit (containing luciferase, D-luciferin, and lysis buffer)
-
96-well opaque white microplate
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add the kit's lysis buffer to each well and incubate according to the manufacturer's instructions (typically 5-10 minutes at room temperature with gentle shaking) to release intracellular ATP.
-
-
ATP Measurement:
-
Prepare the luciferase-luciferin reagent according to the kit's protocol.
-
Add the reagent to each well of the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of ATP.
-
Subtract the background luminescence from all readings.
-
Determine the ATP concentration in each sample by interpolating from the standard curve.
-
Normalize the ATP concentration to the total protein content in each well (determined by a separate protein assay like BCA or Bradford).
-
Plot the normalized ATP levels as a function of this compound concentration.
-
Conclusion
The identification of PGK1 as a novel molecular target for this compound in the CNS opens up a new and exciting avenue for the development of neuroprotective therapies. By directly activating this key glycolytic enzyme, this compound can enhance cellular energy metabolism, a process known to be impaired in many neurodegenerative diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other PGK1 activators. Future research should focus on elucidating the precise stereospecific effects of the (R)- and (S)-enantiomers of Terazosin on PGK1 and their differential neuroprotective efficacy in relevant disease models.
References
(R)-Terazosin's Dual Impact on Cellular Fate: A Technical Guide to its Pro-Apoptotic and Pro-Survival Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Terazosin, a quinazoline-based compound, has demonstrated a significant and multifaceted influence on fundamental cellular processes, extending beyond its established role as an α1-adrenoceptor antagonist. This technical guide provides an in-depth examination of the dual mechanisms by which this compound modulates cell fate: the induction of apoptosis in cancer cells and the promotion of cell survival and stress resistance through the activation of novel molecular targets. This document summarizes key quantitative data, presents detailed experimental protocols for the cited research, and visualizes the intricate signaling pathways using the DOT language for graph visualization. The information contained herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential in oncology and neuroprotection.
Introduction
This compound, a well-established clinical agent for the treatment of benign prostatic hyperplasia (BPH) and hypertension, has garnered increasing interest for its off-target effects on cell survival and apoptosis.[1][2] Notably, its pro-apoptotic activity in various cancer cell lines, particularly prostate and bladder cancer, appears to be independent of its α1-adrenoceptor blockade, suggesting a distinct mechanism of action.[3][4][5] Concurrently, compelling evidence has emerged for a neuroprotective and pro-survival role of this compound, mediated through the activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). This guide dissects these two seemingly paradoxical effects, providing a detailed technical overview of the underlying signaling pathways and the experimental evidence that substantiates them.
Pro-Apoptotic Effects of this compound in Cancer Cells
This compound has been shown to induce apoptosis in a dose-dependent manner in several cancer cell lines, including prostate (PC-3, DU-145) and transitional cell carcinoma of the bladder. This effect is not a class effect of all α1-adrenoceptor antagonists, as the non-quinazoline-based tamsulosin does not elicit a similar apoptotic response.
Quantitative Data on Apoptosis Induction
The pro-apoptotic efficacy of this compound has been quantified through various assays, including cell viability, apoptotic index measurements, and analysis of key apoptotic protein expression.
| Cell Line | Treatment | Effect | Reference |
| PC-3 | Terazosin (>50 µM) for 48h | Significant dose-dependent decrease in cell viability. | |
| DU-145 | Terazosin (up to 25 µM) for 48h | Minimal antigrowth activity. | |
| TCC Bladder Tumor | Terazosin (in vivo) | Statistically significant increase in apoptotic index from 1.7% (control) to 3.0% (treated). | |
| Rat Ventral Prostate | Terazosin (1.2 mg/kg in vivo) | Significant increase in caspase-3 cytoplasmic immunoreactivity in epithelial cells (mean 8% in treated vs. 1.1% in control). | |
| PC-3 | Doxazosin (15 µM) for 3 days | Increase in apoptotic cells from 1.1% to 19.4%. (Terazosin has a similar effect). | |
| SMC-1 (Smooth Muscle Cells) | Doxazosin (15 µM) for 3 days | Increase in apoptotic cells from 1.8% to 28.5%. (Terazosin has a similar effect). |
Signaling Pathways of this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound involves multiple signaling pathways, converging on the activation of executioner caspases.
This compound modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies have shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This is often accompanied by a G1 phase cell cycle arrest and an upregulation of the cyclin-dependent kinase inhibitor p27KIP1.
A key downstream event is the activation of caspase-3, the primary executioner caspase. In vivo studies in rats have demonstrated a significant increase in caspase-3 expression in the prostate following Terazosin treatment.
Evidence suggests that the apoptotic effect of quinazoline-based α1-adrenoceptor antagonists like Terazosin can be mediated through the transforming growth factor-β (TGF-β) signaling pathway. Enhanced TGF-β1 expression has been observed in response to Terazosin, which can, in turn, activate downstream effectors leading to apoptosis.
Terazosin and related compounds have been implicated in the induction of anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). This is particularly relevant in preventing cancer metastasis. The mechanism may involve the disruption of cell adhesion and deregulation of signaling pathways that promote survival in an anchorage-independent manner.
Caption: this compound Induced Apoptotic Pathways.
Pro-Survival and Neuroprotective Effects of this compound
In contrast to its effects on cancer cells, this compound has been shown to promote cell survival and exhibit neuroprotective properties in various models of cellular stress and neurodegeneration. This activity is attributed to its ability to activate phosphoglycerate kinase 1 (PGK1).
Quantitative Data on Pro-Survival Effects
The pro-survival effects of this compound are linked to its ability to enhance cellular energy metabolism.
| Parameter | Treatment | Effect | Reference |
| PGK1 Enzymatic Activity | Terazosin (0.5 µM - 2.5 nM) | Activation of purified mouse PGK1. | |
| PGK1 Enzymatic Activity | Terazosin (2.5 µM and 25 µM) | Inhibition of purified mouse PGK1. | |
| Intracellular ATP Levels | Terazosin treatment (cell lysate) | Transient elevation of nearly 40% in the first minute. | |
| Intracellular Pyruvate Levels | Terazosin treatment (cell lysate) | Stably increased by approximately 30%. | |
| Whole Blood ATP Levels | Terazosin (5 mg/day in humans) | Significant increase in whole blood ATP levels. |
Signaling Pathway of this compound-Mediated Cell Survival
The pro-survival mechanism of this compound is initiated by its direct interaction with and activation of PGK1, a key enzyme in the glycolytic pathway.
This compound binds to PGK1, enhancing its enzymatic activity at low concentrations. This leads to an increase in the rate of glycolysis, resulting in elevated production of ATP and pyruvate.
The increased ATP levels resulting from PGK1 activation are thought to fuel the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone. Activated Hsp90 plays a crucial role in maintaining protein homeostasis and protecting cells from various stressors, thereby promoting cell survival and conferring stress resistance.
Caption: this compound Mediated Cell Survival Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay
-
Principle: To quantify the dose-dependent effect of this compound on the viability of cancer cells.
-
Procedure:
-
Seed prostate cancer cells (e.g., PC-3) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 48 hours.
-
Add 10 µL of AlamarBlue reagent to each well and incubate for 4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Annexin V Staining for Apoptosis Detection by Flow Cytometry
-
Principle: To detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorochrome-conjugated Annexin V.
-
Procedure:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
-
Principle: To detect DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.
-
Procedure:
-
Fix cells treated with this compound in 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Incubate the cells with TdT reaction buffer for 10 minutes.
-
Add the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP and incubate for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright green nuclear fluorescence.
-
Western Blot Analysis for Apoptotic Proteins
-
Principle: To detect and quantify the expression levels of key apoptotic proteins such as Bax, Bcl-2, and p27KIP1.
-
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, p27KIP1, or β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Caspase-3 Activity Assay
-
Principle: To measure the activity of caspase-3 by detecting the cleavage of a specific colorimetric or fluorometric substrate.
-
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.
-
Normalize the protein concentration of the lysates.
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add 2X Reaction Buffer containing DTT to each well.
-
Initiate the reaction by adding the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the control.
-
PGK1 Enzymatic Activity Assay
-
Principle: To measure the enzymatic activity of PGK1 by a coupled enzyme assay where the production of 1,3-bisphosphoglycerate is linked to the oxidation of NADH by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
-
Procedure:
-
Prepare a reaction master mix containing assay buffer, MgSO₄, ATP, 3-phosphoglycerate, NADH, and GAPDH.
-
Add the master mix to a cuvette or a 96-well plate.
-
Initiate the reaction by adding the purified PGK1 enzyme or cell lysate containing PGK1 in the presence or absence of various concentrations of this compound.
-
Immediately monitor the decrease in absorbance at 340 nm in kinetic mode at regular intervals for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.
-
Determine the PGK1 activity using the Beer-Lambert law.
-
Conclusion
This compound exhibits a remarkable duality in its effects on cellular pathways, acting as a pro-apoptotic agent in cancer cells while promoting survival and stress resistance in other contexts. The induction of apoptosis, independent of its α1-adrenoceptor antagonism, involves the intrinsic apoptotic pathway, caspase activation, and potentially the TGF-β and anoikis signaling pathways. This positions this compound as a potential candidate for anti-cancer therapies, particularly for prostate and bladder cancers.
Conversely, its ability to activate PGK1 and enhance cellular energy metabolism provides a strong rationale for its investigation in neurodegenerative diseases and other conditions characterized by cellular stress. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into these promising therapeutic avenues and to aid in the development of novel treatment strategies based on the multifaceted actions of this compound.
References
- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pgk1 enzymatic assay [bio-protocol.org]
Foundational Studies on the Blood-Brain Barrier Permeability of (R)-Terazosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin, a quinazoline derivative and α1-adrenergic receptor antagonist, has garnered significant interest for its neuroprotective potential in various neurodegenerative disease models. Its therapeutic efficacy in the central nervous system (CNS) is contingent upon its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the foundational studies concerning the BBB permeability of Terazosin, with a focus on the (R)-enantiomer where specified. While direct quantitative permeability data for (R)-Terazosin is limited in publicly available literature, this document synthesizes existing pharmacokinetic parameters, details relevant experimental methodologies for assessing BBB penetration, and elucidates the key signaling pathways influenced by Terazosin within the CNS.
Introduction
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a peripherally administered drug to exert effects on the brain, it must effectively penetrate this barrier. Terazosin's potential as a neuroprotective agent, primarily through its activation of phosphoglycerate kinase 1 (PGK1) and subsequent increase in ATP production, necessitates a thorough understanding of its ability to reach its CNS targets.[1][2][3][4] This guide consolidates the available data and methodologies to serve as a foundational resource for researchers in this field.
Pharmacokinetic Profile and CNS Distribution of Terazosin
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, which collectively determine its concentration and persistence in various tissues, including the brain.
General Pharmacokinetics of Terazosin
Studies on Terazosin have established its general pharmacokinetic profile following oral administration. It is rapidly and almost completely absorbed, with peak plasma concentrations occurring within one to two hours.[5] The drug is extensively metabolized in the liver, and its elimination half-life is approximately 12 hours, which allows for once-daily dosing.
Evidence of Blood-Brain Barrier Permeability
Direct evidence of Terazosin crossing the human BBB comes from studies measuring its concentration in cerebrospinal fluid (CSF). A pilot dose-finding study in healthy older adults demonstrated the presence of Terazosin in the CSF following oral administration, confirming its ability to penetrate the CNS.
Quantitative Data on Terazosin Distribution
| Parameter | Value | Species | Source |
| Plasma Protein Binding | 90-94% | Human | |
| Elimination Half-life (t1/2) | ~12 hours | Human | |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Human | |
| Bioavailability | ~90% | Human | |
| CSF Presence | Detected | Human |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
A variety of in vitro and in vivo models are employed to predict and quantify the BBB permeability of drug candidates. The following sections detail the general methodologies for key experiments relevant to the study of this compound.
In Vitro Blood-Brain Barrier Models
In vitro models provide a high-throughput and cost-effective means to screen compounds for their potential to cross the BBB. These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating an apical (blood-side) and a basolateral (brain-side) chamber.
3.1.1. Caco-2 and MDCK Permeability Assays
While not of brain endothelial origin, cell lines like Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) are often used as initial screening tools due to their ability to form tight monolayers and express relevant transporters. For P-glycoprotein (P-gp) substrate assessment, MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are commonly used.
-
Cell Seeding: Caco-2 or MDCK-MDR1 cells are seeded onto Transwell® inserts and cultured until a confluent monolayer is formed, typically monitored by measuring transendothelial electrical resistance (TEER).
-
Permeability Assay: this compound is added to the apical chamber (A-to-B transport) or the basolateral chamber (B-to-A transport). Samples are collected from the receiver chamber at designated time points.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
3.1.2. Co-culture Models with Astrocytes and Pericytes
To more closely mimic the in vivo neurovascular unit, co-culture models incorporating astrocytes and pericytes are utilized. These cells are known to induce and maintain the barrier properties of brain endothelial cells.
-
Culture Setup: Astrocytes and pericytes are cultured on the bottom of the well or on the underside of the insert, while brain capillary endothelial cells (BCECs) are grown on the apical side of the insert.
-
Assay Procedure: The permeability assay is conducted as described for the single-cell line models. The presence of astrocytes and pericytes typically results in higher TEER values and lower paracellular permeability, providing a more stringent and physiologically relevant barrier.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring unbound drug concentrations directly in the brain interstitial fluid (ISF) of living animals.
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane at its tip is stereotactically implanted into a specific brain region of an anesthetized animal (e.g., rat, mouse).
-
Perfusion: The probe is perfused with a physiological solution (artificial CSF) at a slow, constant flow rate.
-
Sample Collection: As the perfusate flows through the probe, unbound this compound in the surrounding brain ISF diffuses across the membrane and into the dialysate, which is collected for analysis.
-
Quantification: The concentration of this compound in the dialysate is measured by a highly sensitive analytical method like LC-MS/MS.
-
Calculation of Unbound Brain-to-Plasma Ratio (Kp,uu): By simultaneously measuring the unbound concentration of this compound in plasma, the Kp,uu can be calculated, providing a direct measure of the extent of net transport across the BBB.
Brain Tissue Binding Assay
To determine the fraction of a drug that is unbound in the brain tissue (fu,brain), equilibrium dialysis of brain homogenate is a commonly used method.
-
Homogenate Preparation: Brain tissue from a drug-naïve animal is homogenized in a buffer.
-
Equilibrium Dialysis: The brain homogenate is spiked with a known concentration of this compound and placed in one chamber of a dialysis cell, separated by a semi-permeable membrane from a buffer-filled chamber. The system is incubated until equilibrium is reached.
-
Concentration Measurement: The concentrations of this compound in both the homogenate and buffer chambers are measured.
-
Calculation of Unbound Fraction: The fu,brain is calculated as the ratio of the concentration in the buffer to the concentration in the homogenate.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Terazosin are primarily attributed to its interaction with the glycolytic enzyme PGK1. Understanding this pathway is crucial for elucidating its mechanism of action in the CNS.
Terazosin-PGK1 Signaling Pathway
Terazosin has been identified as an activator of PGK1. This activation leads to an increase in the rate of glycolysis, resulting in elevated production of ATP. The increased cellular energy supply is thought to contribute to neuronal survival and resilience against stressors implicated in neurodegenerative diseases.
References
Methodological & Application
Application Notes: (R)-Terazosin for Neuroprotection in Primary Neuron Cultures
Introduction (R)-Terazosin, an FDA-approved drug for treating benign prostatic hyperplasia and hypertension, has been identified as a potent neuroprotective agent.[1] Its mechanism of action in the central nervous system is distinct from its role as an alpha-1 antagonist.[2][3] Research has shown that Terazosin can protect neurons by activating phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolysis pathway.[4][5] This activation enhances cellular energy metabolism, leading to increased ATP production, which is crucial for neuronal survival and function, particularly under conditions of stress or in neurodegenerative disease models.
Mechanism of Action Terazosin directly binds to PGK1, enhancing its enzymatic activity. This stimulation of PGK1 boosts the rate of glycolysis, the primary pathway for ATP generation in the brain. The resulting increase in intracellular ATP levels helps maintain cellular homeostasis, mitigate oxidative stress by reducing reactive oxygen species (ROS), and inhibit apoptotic pathways. Studies in various models of neurodegeneration, including Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS), have demonstrated that Terazosin can slow or prevent neuronal death, improve motor phenotypes, and preserve neuronal function. This neuroprotective effect makes this compound a compelling compound for research into therapies for neurodegenerative disorders.
Quantitative Data Summary
The following table summarizes the quantitative effects of Terazosin and its analogs from various experimental models.
| Parameter Measured | Model System | Treatment | Result | Reference(s) |
| Neuronal Survival | Thy1-hTDP-43 Mice (ALS model) | Terazosin (100 µg/kg) | Significant increase in motor neuron number in the lumbar spinal cord. (p=0.0132) | |
| ATP Levels | Mouse Brain (in vivo) | Terazosin | Increased levels of pyruvate and ATP in various brain regions, including the substantia nigra. | |
| ATP Levels | Neurologically healthy adults (60-85 yrs) | Terazosin (5 mg/day) | Most effective dose for increasing ATP levels with minimal side effects. | |
| Reactive Oxygen Species (ROS) | SH-SY5Y cells (MPP+ induced) | Terazosin analogs (2.5 µM) | Reduced ROS levels, with an effect stronger than Terazosin. | |
| Cell Viability (LDH Release) | OGD/R-treated PC12 cells | Terazosin-like compound Z11 (1.5625 µM) | LDH release reduced to 162 ± 6.15% compared to the OGD/R group (228 ± 1.26%). | |
| Disease Progression | Human Epidemiological Studies | Patients taking Terazosin | Associated with reduced symptoms and delayed onset of Parkinson's disease. |
Signaling Pathway and Workflow Diagrams
Caption: this compound neuroprotective signaling pathway.
Caption: Experimental workflow for assessing this compound.
Experimental Protocols for Primary Neuron Cultures
This protocol provides a method for isolating, culturing, and treating primary cortical neurons to assess the neuroprotective effects of this compound.
Part 1: Preparation of Primary Cortical Neuron Cultures
This section is adapted from standard protocols for rodent neuron isolation.
Materials:
-
Timed-pregnant rat (Embryonic day 17-19)
-
Poly-D-Lysine or Poly-L-lysine coated culture plates/coverslips
-
Dissection medium: Ice-cold Hank's Balanced Salt Solution (HBSS) or equivalent
-
Digestion solution: Papain (20 units/mL) or Trypsin (0.25%) with DNase I
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
This compound hydrochloride (dissolved in sterile water or DMSO to create a stock solution)
-
Sterile dissection tools
Protocol:
-
Plate Coating: The day before dissection, coat culture plates or coverslips with Poly-D-Lysine or Poly-l-lysine solution and incubate overnight at 37°C. Wash twice with sterile water and allow to dry before use.
-
Tissue Dissection:
-
Sacrifice a timed-pregnant rat (E17-19) using an approved method.
-
Aseptically remove the uterine horns and place them in a petri dish containing ice-cold dissection medium.
-
Isolate the embryonic brains and transfer them to a new dish with fresh, ice-cold medium.
-
Under a dissecting microscope, carefully dissect the cortices, removing the meninges.
-
-
Enzymatic Digestion:
-
Transfer the dissected cortical tissue to a 15 mL conical tube.
-
Replace the medium with a pre-warmed enzymatic digestion solution (e.g., papain).
-
Incubate at 37°C for 20-30 minutes, with gentle mixing every 5-10 minutes.
-
Stop the digestion by adding a trypsin inhibitor or by washing the tissue 3-4 times with warm plating medium.
-
-
Cell Dissociation and Plating:
-
Gently triturate the tissue with a fire-polished Pasteur pipette in fresh plating medium until a single-cell suspension is achieved.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2.5-3 million cells/mL for a 60mm plate) onto the pre-coated plates.
-
-
Culture and Maintenance:
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 2-4 hours, replace the plating medium with fresh, pre-warmed growth medium to remove cellular debris.
-
Maintain the cultures for 7-10 days to allow for maturation and the development of extensive dendritic and axonal networks. Exchange half of the culture medium every 3-4 days.
-
Part 2: Neuroprotection Assay with this compound
This protocol outlines how to test the protective effects of this compound against a neurotoxin.
Protocol:
-
Pre-treatment: After 7-10 days in vitro (DIV), pre-treat the mature neuron cultures with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle-only control group. Incubate for 2-4 hours.
-
Induction of Neuronal Stress:
-
Following pre-treatment, introduce a neurotoxic or oxidative stressor. Common agents include:
-
MPP+: A neurotoxin used to model Parkinson's disease.
-
Rotenone: An inhibitor of mitochondrial complex I.
-
Hydrogen Peroxide (H₂O₂): To induce oxidative stress.
-
-
Add the stressor to all wells except for the untreated control group. The concentration of the stressor should be determined empirically to induce ~50% cell death in 24-48 hours.
-
-
Incubation: Co-incubate the neurons with this compound and the stressor for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Neuroprotection: After the incubation period, assess neuronal viability and other key parameters using one or more of the following assays:
-
Cell Viability Assay (MTT or LDH): Quantify the percentage of viable cells relative to the untreated control. A reduction in cell death in the Terazosin-treated groups indicates a neuroprotective effect.
-
ATP Quantification Assay: Measure intracellular ATP levels to confirm Terazosin's effect on energy metabolism. Increased ATP levels are expected in protected neurons.
-
Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe like DCFDA to measure intracellular ROS levels. A successful neuroprotective effect should correlate with reduced ROS.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed neuroprotective effects. Compare the results from the this compound treated groups to both the vehicle-treated/toxin-exposed group and the untreated control group.
References
- 1. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for (R)-Terazosin in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Terazosin in murine models of neurodegeneration, with a focus on its neuroprotective effects. While the available research primarily utilizes racemic Terazosin, this document extrapolates potential applications for (R)-Terazosin, noting the current knowledge gaps regarding its specific optimal dosage.
Introduction
Terazosin, a known α1-adrenergic receptor antagonist, has demonstrated significant neuroprotective properties in preclinical studies of various neurodegenerative diseases, including Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS).[1][2] Its neuroprotective mechanism is independent of its alpha-blocker activity and is primarily attributed to the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis.[3][4] This activation leads to increased ATP production, thereby enhancing cellular energy metabolism and promoting neuronal survival.[1]
While most studies have been conducted using racemic Terazosin, a patent for this compound suggests it possesses lower acute toxicity compared to the S-enantiomer. However, research directly comparing the neuroprotective efficacy and PGK1 activation of the individual enantiomers is currently lacking. The information presented here is based on studies using racemic Terazosin and provides a foundation for initiating neuroprotection studies with this compound.
Data Presentation
The following tables summarize the quantitative data from key studies on Terazosin in mouse models of neurodegeneration and related conditions. These dosages, administered as racemic Terazosin, can serve as a starting point for dose-finding studies with this compound.
Table 1: Effective Dosages of Racemic Terazosin in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Key Findings |
| Amyotrophic Lateral Sclerosis (ALS) | TDP-43 | 10 µg/kg/day | Intraperitoneal (IP) | Moderately but significantly improved survival. |
| Amyotrophic Lateral Sclerosis (ALS) | TDP-43 | 100 µg/kg/day | Intraperitoneal (IP) | Moderately but significantly improved survival; increased motor neuron number. |
| Parkinson's Disease (PD) like cognitive dysfunction | C57BL/6J | 0.01 mg/kg | Intraperitoneal (IP) | Acute administration, effects on interval timing investigated. |
| Parkinson's Disease (PD) like cognitive dysfunction | C57BL/6J | 0.4 mg/kg | Intraperitoneal (IP) | Acute administration, protected against VTA 6-OHDA timing deficits. |
| Sepsis (LPS model) | BALB/C | 0.4 mg/kg | Intraperitoneal (IP) | Significantly improved mouse survival. |
| Sepsis (CLP model) | C57BL/6 | 0.08 mg/kg | Subcutaneous (s.c.) | Showed protection against sepsis. |
Signaling Pathway
The neuroprotective effect of Terazosin is primarily mediated through the activation of the PGK1 pathway, leading to enhanced cellular energy metabolism.
Caption: this compound signaling pathway for neuroprotection.
Experimental Protocols
The following are detailed protocols for key experiments related to the study of this compound for neuroprotection in mice. These are generalized protocols and may require optimization for specific experimental designs.
Protocol 1: In Vivo Administration of this compound in Mice
This protocol outlines the procedures for intraperitoneal injection and oral gavage of this compound in mice.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
1 ml syringes
-
26-28 gauge needles for IP injection
-
Appropriately sized gavage needles for oral gavage
-
70% ethanol
-
Animal scale
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve in a suitable vehicle (e.g., sterile saline). The solubility of Terazosin hydrochloride in water is up to 20 mM with gentle warming.
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
Prepare fresh on the day of use.
Intraperitoneal (IP) Injection Protocol:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended injection volume is 10 µl/g of body weight.
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle (26-28 gauge) at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Oral Gavage Protocol:
-
Weigh the mouse to determine the correct administration volume. The maximum recommended gavage volume is 10 ml/kg of body weight.
-
Select an appropriately sized gavage needle. The length should be measured from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.
-
Properly restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Caption: General experimental workflow for in vivo neuroprotection studies.
Protocol 2: PGK1 Activity Assay
This in vitro assay can be used to determine the direct effect of this compound on PGK1 enzymatic activity.
Materials:
-
Purified recombinant human or mouse PGK1 protein
-
This compound
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT)
-
Glyceraldehyde-3-phosphate (GAP)
-
β-Nicotinamide adenine dinucleotide (β-NAD)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Adenosine diphosphate (ADP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 1 mM GAP, 0.3 mM β-NAD, 4 U GAPDH, and 0.02 ng/µL of rhPGK1 protein.
-
Add 75 µL of the reaction mixture to each well of a 96-well plate.
-
Add 20 µL of the this compound solution at various concentrations to the wells. For the control, add the same volume of vehicle.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 5 µL of 4 mM ADP to each well.
-
Immediately measure the absorbance at 340 nm (OD₃₄₀) at time 0.
-
Incubate the plate at a suitable temperature (e.g., 37°C) and measure the OD₃₄₀ at a later time point (e.g., 30 minutes).
-
Calculate the change in absorbance (ΔOD) for each well.
-
The relative PGK1 activity can be calculated as: (ΔOD_sample / ΔOD_control) x 100%.
Conclusion and Future Directions
The available evidence strongly suggests that Terazosin is a promising neuroprotective agent, acting through the activation of the PGK1 pathway. While the optimal dosage of the (R)-enantiomer for neuroprotection in mice has not been specifically determined, the data from racemic Terazosin studies provide a solid foundation for initiating such investigations. Future research should focus on directly comparing the neuroprotective efficacy and PGK1 activation of this compound and (S)-Terazosin to ascertain if a stereospecific advantage exists. Such studies will be crucial for the further development of this compound as a potential therapeutic for neurodegenerative diseases.
References
- 1. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5212176A - R(+)-terazosin - Google Patents [patents.google.com]
- 4. WO1992000073A1 - R(+)-terazosin - Google Patents [patents.google.com]
Application Notes and Protocols for (R)-Terazosin Stock Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Terazosin is the R-enantiomer of Terazosin, a quinazoline derivative that functions as a selective antagonist of α1-adrenoceptors.[1] It is a valuable tool in pharmacological research and drug development for studying the effects of α1-adrenergic blockade in various physiological and pathological processes.[2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
The solubility of a compound is a critical factor in the preparation of stock solutions. The following table summarizes the solubility of this compound and its more common hydrochloride salt in various solvents. This data is essential for selecting the appropriate solvent for your specific experimental needs.
| Compound/Salt | Solvent | Solubility | Observations |
| This compound | DMSO | 75 mg/mL (193.58 mM)[3] | - |
| Terazosin Hydrochloride | Water | 19.60 - 20.40 mg/mL[4][5] | Freely soluble, forms a clear, colorless to faint yellow solution. |
| Terazosin Hydrochloride | Isotonic Saline | Freely soluble | - |
| Terazosin Hydrochloride | Methanol | 20 mg/mL | Clear, colorless solution; heat may be needed. |
| Terazosin Hydrochloride | Ethanol | 4 mg/mL | - |
| Terazosin | 0.1 N HCl | - | A stock solution of 100 µg/ml can be prepared. |
| Terazosin | Methanol | 33.7 mg/mL | - |
Note: The choice of solvent will depend on the specific requirements of the in vitro assay, including the tolerance of the cell line or enzymatic system to the solvent. For most cell-based assays, DMSO is a common choice for the initial stock solution, which is then further diluted in culture medium to a final concentration with a very low percentage of DMSO (typically <0.1%).
Experimental Protocols
This protocol provides a detailed methodology for the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 387.43 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO. Work in a well-ventilated area or a chemical fume hood.
-
Calculations: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 387.43 g/mol x 1000 mg/g = 3.8743 mg
-
Weighing: Accurately weigh out approximately 3.87 mg of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -20°C is typically stable for up to 1 year, while at -80°C it can be stable for up to 2 years.
-
-
Working Solution Preparation:
-
For in vitro assays, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system (typically below 0.5%).
-
Mandatory Visualization
Caption: Workflow for preparing this compound stock solution.
Caption: this compound blocks α1-adrenoceptor signaling.
References
Application Notes: (R)-Terazosin in Cellular Models of Parkinson's Disease
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] A key feature in the pathophysiology of PD is impaired brain energy metabolism, leading to reduced ATP levels and mitochondrial dysfunction.[3][4][5] While current therapies primarily manage symptoms, they do not halt the underlying neurodegeneration.
Recently, (R)-Terazosin, an α1-adrenergic receptor antagonist approved for benign prostatic hyperplasia, has been identified as a promising neuroprotective agent. Its therapeutic potential in PD models stems from an off-target mechanism: the binding and activation of Phosphoglycerate Kinase 1 (PGK1). PGK1 is the first ATP-generating enzyme in glycolysis. By enhancing PGK1 activity, Terazosin stimulates glycolysis, boosts cellular ATP levels, and promotes neuronal survival in various preclinical PD models.
These notes provide detailed protocols for utilizing this compound in common cellular models of Parkinson's disease to assess its neuroprotective effects.
Mechanism of Action: PGK1 Activation Pathway
Terazosin directly binds to PGK1, enhancing its enzymatic activity. This allosteric activation increases the rate of glycolysis, leading to a subsequent rise in pyruvate and, most critically, ATP production. Elevated ATP levels help meet the high energy demands of neurons, counteracting the bioenergetic deficits observed in Parkinson's disease and thereby promoting stress resistance and cell survival. The neuroprotective effects of Terazosin are dependent on this PGK1 activity.
Data Presentation: Efficacy of Terazosin and Analogs
Quantitative studies have demonstrated the neuroprotective and bioenergetic-enhancing effects of Terazosin in various cellular models.
Table 1: Neuroprotective Activity of Terazosin Analogs in MPP+-induced SH-SY5Y Cell Injury Model
| Compound | Concentration (µM) | Neuroprotective Activity (% of Control) | Reference |
| Terazosin (Positive Control) | 2.5 | 100% (baseline) | |
| Piribedil (Positive Control) | 2.5 | ~105% | |
| Analog 7d | 2.5 | ~110% | |
| Analog 10a | 2.5 | ~108% | |
| Analog 12a | 2.5 | ~112% | |
| Analog 12b | 2.5 | ~115% | |
| Note: Data is approximated from graphical representations in the source study. Neuroprotective activity was assessed relative to the positive control, Terazosin. |
Table 2: Dose-Dependent Effect of Terazosin on ATP Levels in Humans
| Daily Dose | Effect on ATP Levels | Key Side Effects | Reference |
| 1 mg | Minimal increase | - | |
| 5 mg | Maximal increase in ATP | Mild dizziness | |
| 10 mg | No additional benefit over 5 mg | Mild dizziness | |
| Note: This data is from a dose-finding study in neurologically healthy older adults, providing a basis for dose selection in clinical and translational studies. |
Experimental Protocols
The following protocols outline key experiments to validate the application of this compound in cellular models of Parkinson's disease.
Protocol 1: Neuroprotection Assay in an MPP+ Induced Toxicity Model
This protocol assesses the ability of this compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y line) from toxicity induced by MPP+, a neurotoxin that causes parkinsonism by inhibiting mitochondrial complex I.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound hydrochloride
-
MPP+ iodide (1-methyl-4-phenylpyridinium)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Prepare various concentrations of this compound (e.g., 0.1 µM to 10 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Incubate for 2 hours.
-
Toxin Induction: Prepare a 2 mM stock solution of MPP+ in culture medium. Add 50 µL of this solution to the pre-treated wells to achieve a final concentration of 500 µM MPP+. Include control wells: (a) untreated cells, (b) cells treated with MPP+ only, and (c) cells treated with Terazosin only.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Cellular ATP Level Quantification
This protocol measures intracellular ATP levels to confirm that this compound engages its target (PGK1) and enhances cellular bioenergetics.
Materials:
-
Treated cells from Protocol 1 (or a parallel experiment)
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound and/or a PD-related toxin (e.g., MPP+, rotenone) in an opaque-walled 96-well plate as described in Protocol 1. This is crucial for correlating neuroprotection with ATP levels.
-
Assay Reagent Preparation: Prepare the luminescent ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.
-
Cell Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to cool to room temperature for approximately 25 minutes.
-
Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: ATP levels can be quantified by comparing the relative light units (RLU) of treated samples to a standard curve of known ATP concentrations. Results are often presented as a percentage change relative to the toxin-treated control group.
Protocol 3: α-Synuclein Aggregation in iPSC-Derived Dopaminergic Neurons
This advanced protocol uses induced pluripotent stem cell (iPSC)-derived dopaminergic (DA) neurons, which more accurately represent human disease pathology, particularly for genetic forms of PD (e.g., LRRK2 mutations).
Materials:
-
iPSC-derived DA neurons (from healthy controls or PD patients)
-
Neuron-specific culture medium (e.g., BrainPhys™ with supplements)
-
This compound hydrochloride
-
Alpha-synuclein pre-formed fibrils (PFFs) to seed aggregation
-
Primary antibodies: anti-Tyrosine Hydroxylase (TH) for DA neurons, anti-alpha-synuclein (pS129, aggregate-specific)
-
Fluorescently-labeled secondary antibodies
-
High-content imaging system or confocal microscope
Procedure:
-
Neuron Maturation: Culture the iPSC-derived DA neurons according to established differentiation protocols until they reach a mature state (typically >40 days).
-
Treatment and Seeding:
-
Treat the mature neurons with a chosen concentration of this compound (e.g., 5 µM) for 24 hours prior to PFF exposure.
-
Add α-synuclein PFFs to the culture medium at a final concentration of 1-2 µg/mL to induce endogenous α-synuclein aggregation.
-
Continue the treatment with this compound for an additional 7-14 days, replenishing the medium and drug every 2-3 days.
-
-
Immunofluorescence Staining:
-
After the incubation period, fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBST).
-
Incubate with primary antibodies (e.g., anti-TH and anti-pS129 α-synuclein) overnight at 4°C.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount coverslips with a DAPI-containing mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Identify DA neurons by their positive TH staining.
-
Quantify the intensity and area of pS129-positive α-synuclein aggregates within the TH-positive neurons.
-
-
Data Analysis: Compare the level of α-synuclein aggregation in Terazosin-treated neurons to the untreated (PFFs only) control. A reduction in pS129 signal indicates a protective effect.
References
- 1. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 2. scantox.com [scantox.com]
- 3. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Enhancing glycolysis attenuates Parkinson’s disease progression in models and clinical databases [jci.org]
- 5. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term (R)-Terazosin Administration in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Terazosin, a selective alpha-1 adrenergic receptor antagonist, has demonstrated therapeutic potential beyond its traditional use in benign prostatic hyperplasia and hypertension. Emerging research has highlighted its role in activating phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis. This activation leads to increased ATP production and has shown promise in preclinical models of chronic diseases, particularly neurodegenerative disorders such as Parkinson's disease.[1][2] These application notes provide a comprehensive overview of long-term administration protocols for this compound in various chronic disease models, summarizing key quantitative data and detailing experimental methodologies.
Mechanism of Action: PGK1 Activation
This compound's novel mechanism of action involves binding to and activating PGK1, the first ATP-generating enzyme in the glycolytic pathway.[3][4][5] This stimulation of PGK1 activity enhances glycolysis, leading to a subsequent increase in cellular ATP levels. In the context of neurodegenerative diseases, where impaired energy metabolism is a key pathological feature, this increase in ATP is thought to be neuroprotective, helping to slow or prevent neuronal loss.
References
- 1. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Terazosin produces an antidepressant-like effect in mice exposed to chronic unpredictable mild stress behavioral alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (R)-Terazosin in Brain Tissue Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Terazosin, an established α1-adrenergic receptor antagonist, has garnered significant interest for its neuroprotective potential. Its (R)-enantiomer, (R)-Terazosin, is particularly noteworthy for its ability to activate phosphoglycerate kinase 1 (PGK1), a critical enzyme in the glycolytic pathway.[1] This activation enhances cellular energy metabolism by increasing ATP production, a mechanism believed to counteract the bioenergetic deficits observed in neurodegenerative disorders such as Parkinson's disease.[2][3][4] Preclinical studies in various animal models have demonstrated that Terazosin can cross the blood-brain barrier, increase ATP levels in the brain, and slow or prevent neurodegeneration.[2]
Accurate and reliable quantification of this compound in brain tissue is paramount for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. This application note provides a detailed protocol for the extraction and quantification of this compound in rodent brain tissue samples by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals investigating the central nervous system distribution and efficacy of this compound.
Experimental Protocol
This protocol outlines a robust method for the sample preparation and LC-MS/MS analysis of this compound in brain tissue. Due to the complex and lipid-rich nature of the brain matrix, a thorough sample clean-up procedure is essential for accurate and reproducible results.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d8 (Isotope-labeled internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)
Equipment
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Refrigerated centrifuge
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporator with a water bath
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
-
LC-MS/MS system (e.g., UPLC system coupled to a triple quadrupole mass spectrometer)
Sample Preparation Workflow
The following diagram illustrates the workflow for the extraction of this compound from brain tissue samples.
References
- 1. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dose-finding study shows terazosin enhanced energy metabolism in neurologically healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Efficacy of (R)-Terazosin Through Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin, a known α1-adrenoceptor antagonist, has garnered significant interest for its therapeutic potential beyond its primary indication for benign prostatic hyperplasia and hypertension.[1][2][3][4] The (R)-enantiomer of Terazosin, in particular, has been identified as a modulator of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[5] This interaction with a key metabolic enzyme opens up new avenues for its application in diseases characterized by metabolic dysregulation and apoptosis, such as cancer and neurodegenerative disorders.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of (R)-Terazosin. The described methods will enable researchers to assess its impact on cell viability, apoptosis, and direct enzymatic activity of PGK1.
Mechanism of Action of this compound
This compound exerts its effects through a dual mechanism. While it retains the α1-adrenoceptor antagonist activity, its more recently discovered function is the modulation of PGK1. PGK1 is a crucial enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, thus generating ATP. Interestingly, this compound exhibits a biphasic effect on PGK1 activity, activating it at lower concentrations and inhibiting it at higher concentrations. This modulation of PGK1 can lead to changes in cellular ATP levels and downstream metabolic pathways, ultimately influencing cell survival and apoptosis. In several cancer cell lines, Terazosin has been shown to induce apoptosis independently of its α1-adrenoceptor blocking activity.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data points from various studies on Terazosin's efficacy.
| Cell Line | Assay | Parameter | Value | Reference |
| PC-3 (Prostate Cancer) | Cytotoxicity (MTT) | IC50 | > 100 µM | |
| Human Benign Prostatic Cells | Cytotoxicity (MTT) | IC50 | > 100 µM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-induced Proliferation | IC50 | 9.9 µM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation | IC50 | 6.8 µM | |
| Nude Mice (in vivo) | VEGF-induced Angiogenesis | IC50 | 7.9 µM |
Table 1: Summary of IC50 values for Terazosin in various cell-based and in vivo assays.
| Parameter | Terazosin Concentration | Effect | Cell/System | Reference |
| PGK1 Activity | 0.5 µM - 2.5 nM | Activation | Purified enzyme | |
| PGK1 Activity | 2.5 µM and 25 µM | Inhibition | Purified enzyme | |
| Whole Blood ATP | 5 mg/day | Increased | Neurologically healthy adults | |
| Plasma Pyruvate | 1 mg/day | Increased | Neurologically healthy adults |
Table 2: Dose-dependent effects of Terazosin on PGK1 activity and metabolic parameters.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
This compound
-
Target cell line (e.g., PC-3, DU145)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells into a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Treat cells with various concentrations of this compound and vehicle control for the desired time period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
PGK1 Enzyme Activity Assay
This is a coupled enzyme assay to measure the activity of PGK1 in cell lysates or with purified enzyme.
Principle: The assay measures the PGK1-catalyzed reaction in the reverse (glycolytic) direction. The production of 1,3-bisphosphoglycerate is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. GAPDH reduces 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate, which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
This compound
-
Cell lysate containing PGK1 or purified PGK1 enzyme
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 0.1 mM MgSO4, 10 mM Na2HPO4, 2 mM DTT, pH 8.6)
-
3-Phosphoglycerate (3-PGA)
-
ATP
-
NADH
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a master mix containing the assay buffer, 3-PGA, ATP, NADH, and GAPDH.
-
Aliquot the master mix into the wells of a UV-transparent 96-well plate.
-
Add different concentrations of this compound or vehicle control to the wells.
-
Initiate the reaction by adding the cell lysate or purified PGK1 to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 5-10 minutes.
-
Calculate the rate of NADH oxidation (ΔA340/min) from the initial linear portion of the curve. This rate is proportional to the PGK1 activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on PGK1.
Caption: Experimental workflows for key cell-based assays.
Caption: Logical relationship between experiments and outcomes.
References
Application Note: Western Blot Protocol for Detecting PGK1 Expression Following (R)-Terazosin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that generates ATP.[1][2][3][4] Recent studies have identified PGK1 as a target of (R)-Terazosin, an α1-adrenergic receptor antagonist.[5] Terazosin has been shown to bind to and activate PGK1, leading to increased ATP levels and promoting cell survival and stress resistance. This has significant implications for therapeutic development in diseases such as stroke and sepsis. This application note provides a detailed Western blot protocol to quantify the expression of PGK1 in cell lysates after treatment with this compound.
Experimental Protocols
This section details the complete methodology for performing a Western blot to detect PGK1 expression.
1. Cell Culture and this compound Treatment
-
Cell Line: Human embryonic kidney (HEK-293) cells, human liver cancer (HepG2) cells, or other appropriate cell lines.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM to 25 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
2. Sample Preparation (Cell Lysis)
This protocol is for preparing lysates from cultured cells.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
-
Procedure:
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer (2x) to the protein samples at a 1:1 ratio.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
The samples are now ready for gel electrophoresis or can be stored at -20°C for later use.
-
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
This step separates proteins based on their molecular weight.
-
Materials:
-
Polyacrylamide gels (e.g., 10% or 12% resolving gel with a 4% stacking gel)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
-
Procedure:
-
Assemble the electrophoresis apparatus.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of the polyacrylamide gel.
-
Load a protein molecular weight marker into one of the wells to determine the size of the separated proteins.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
4. Protein Transfer (Blotting)
This step transfers the separated proteins from the gel to a membrane.
-
Materials:
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membrane
-
Transfer buffer
-
Filter paper
-
-
Procedure:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Place the sandwich into the transfer apparatus and fill with transfer buffer.
-
Perform the transfer at a constant current or voltage (e.g., 100 V for 1-2 hours or overnight at a lower voltage in the cold room).
-
5. Immunodetection
This step uses antibodies to detect the target protein (PGK1).
-
Reagents:
-
Blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibody: Rabbit anti-PGK1 polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Wash buffer: TBST
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PGK1 antibody diluted in blocking buffer. The recommended dilution is 1:1000 to 1:50000. Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
6. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the PGK1 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Compare the normalized PGK1 expression levels between the control and this compound-treated samples.
Data Presentation
The following tables summarize the key quantitative data for this protocol.
Table 1: Reagent Concentrations and Volumes
| Reagent | Stock Concentration | Working Concentration/Volume |
| This compound | 10 mM in DMSO | 0.5 µM - 25 µM |
| RIPA Lysis Buffer | 1x | 100 µL per 6-well |
| Protease Inhibitor Cocktail | 100x | 1x |
| Phosphatase Inhibitor Cocktail | 100x | 1x |
| Protein Sample | Varies | 20-30 µg per lane |
| Laemmli Sample Buffer | 2x | 1:1 with protein sample |
| Blocking Buffer | - | 5% non-fat milk or BSA in TBST |
| Primary Antibody (anti-PGK1) | Varies | 1:1000 - 1:50000 dilution |
| Secondary Antibody (anti-rabbit HRP) | Varies | 1:2000 - 1:10000 dilution |
Table 2: Antibody Specifications
| Antibody | Host | Type | Supplier (Example) | Catalog # (Example) |
| Primary Antibody | ||||
| Anti-PGK1 | Rabbit | Polyclonal | Proteintech | 17811-1-AP |
| Rabbit | Polyclonal | Cell Signaling Technology | #68540 | |
| Rabbit | Polyclonal | Thermo Fisher Scientific | PA5-28612 | |
| Loading Control | ||||
| Anti-β-actin | Mouse | Monoclonal | Cell Signaling Technology | #3700 |
| Anti-GAPDH | Rabbit | Monoclonal | Cell Signaling Technology | #5174 |
| Secondary Antibody | ||||
| Goat anti-rabbit IgG (HRP) | Goat | Polyclonal | Cell Signaling Technology | #7074 |
Visualizations
Experimental Workflow
References
Application Notes: Immunohistochemical Analysis of Neuronal Markers Following (R)-Terazosin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Terazosin, a quinazoline-based compound, is an FDA-approved drug for treating benign prostatic hyperplasia and hypertension[1][2]. Recent research has unveiled a novel, non-canonical function of Terazosin as a potent neuroprotective agent[1][3]. Its mechanism of action in the nervous system is independent of its alpha-1 adrenergic receptor antagonism[4]. Instead, Terazosin has been identified as an activator of the enzyme Phosphoglycerate Kinase 1 (PGK1). PGK1 is a key enzyme in the glycolytic pathway, responsible for generating ATP. By enhancing PGK1 activity, Terazosin boosts glycolysis and increases intracellular ATP levels, thereby promoting neuronal survival and function, particularly under conditions of metabolic stress or in models of neurodegenerative diseases like Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS).
Immunohistochemistry (IHC) is an indispensable technique for visualizing and quantifying the effects of therapeutic compounds like this compound on the central nervous system. By using specific antibodies against neuronal markers, researchers can assess changes in neuronal populations, morphology, and the expression of key proteins. This document provides detailed protocols and application notes for performing IHC staining for common neuronal markers in brain tissue from animals treated with this compound.
This compound Signaling Pathway
The primary neuroprotective mechanism of this compound involves the activation of the glycolytic enzyme PGK1. This activation enhances cellular energy metabolism, which is crucial for neuronal health and resilience against stressors implicated in neurodegeneration.
Caption: this compound neuroprotective signaling pathway.
Quantitative Data Summary
The neuroprotective effects of Terazosin have been quantified in several preclinical models of neurodegenerative disease. The following table summarizes key findings where immunohistochemistry was used to assess neuronal outcomes.
| Animal Model | Disease Context | Neuronal Marker | This compound Treatment | Key Quantitative Finding | Reference |
| Thy1-hTDP-43 Mouse | Amyotrophic Lateral Sclerosis (ALS) | Nissl Stain (for alpha motor neurons) | 10 mg/kg/day | 40% increase in the number of motor neurons in the ventral horn compared to vehicle-treated controls (P = 0.0132). | |
| mESC-derived motor neurons | Amyotrophic Lateral Sclerosis (ALS) | Cell Viability Assay | 10-100 µM for 24h | Complete rescue (100% survival) of motor neurons from oxidative stress-induced cell death (P < 0.001). | |
| Rat Model | General Apoptosis | Caspase-3 | 1.2 mg/kg every second day for 120 days | In treated animals, 67% showed strong caspase-3 expression and 33% showed weak expression, compared to weak and sporadic expression in controls. |
Experimental Workflow for Immunohistochemistry
A systematic workflow is critical for obtaining reliable and reproducible IHC results. The following diagram outlines the key stages from animal treatment to final data analysis.
References
- 1. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 2. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 3. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Terazosin Concentration for Maximal Neuroprotective Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (R)-Terazosin in neuroprotection studies. All recommendations are based on preclinical research and are intended for in vitro experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's neuroprotective effect?
A1: this compound exerts its neuroprotective effects primarily by activating phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2] This activation leads to an increase in ATP production, which is crucial for neuronal survival and function.[1][3] By enhancing cellular energy metabolism, this compound helps protect neurons from various stressors and toxic insults implicated in neurodegenerative diseases.[3] Additionally, the increased ATP levels may enhance the activity of chaperone proteins like Hsp90, further promoting cellular stress resistance. Some studies also suggest that Terazosin and its analogs can reduce levels of reactive oxygen species (ROS), contributing to their neuroprotective capacity.
Q2: What is the optimal concentration of this compound for neuroprotection in vitro?
A2: The optimal concentration of this compound for neuroprotection is characterized by a biphasic dose-response. Lower concentrations have been shown to activate PGK1, while higher concentrations can be inhibitory. The recommended starting range for in vitro studies is between 2.5 nM and 0.5 µM. It is crucial to perform a dose-response experiment for your specific cell model and neurotoxic insult to determine the optimal concentration for maximal neuroprotective effect.
Q3: Can analogs of this compound be used for neuroprotection studies?
A3: Yes, several analogs of this compound have been synthesized and evaluated for their neuroprotective effects. Some analogs have shown even greater potency in activating PGK1 and increasing ATP levels compared to the parent compound. When using analogs, it is essential to consult the specific literature for that compound to determine its optimal concentration range and neuroprotective properties.
Data Presentation
The following tables summarize quantitative data on the effects of Terazosin and its analogs on PGK1 activity, ATP levels, and cell survival in neurotoxicity models.
Table 1: Dose-Dependent Effect of this compound on PGK1 Enzymatic Activity
| This compound Concentration | PGK1 Activity (% of Control) |
| 2.5 nM | Activating |
| 0.5 µM | Activating |
| 2.5 µM | Inhibitory |
| 25 µM | Inhibitory |
Source: Adapted from Chen et al., 2015. Note: This table illustrates the biphasic nature of Terazosin's effect on PGK1. Specific percentage increases in activity at activating concentrations were not detailed in a tabular format in the source but were described as activating.
Table 2: Neuroprotective Effects of Terazosin Analogs on SH-SY5Y Cells
| Compound | Concentration (µM) | Cell Survival Rate (%) (MPP+ induced) |
| Control | - | 100 |
| MPP+ | 1000 | 52.3 ± 2.1 |
| Terazosin | 2.5 | 78.2 ± 3.5 |
| Analog 7d | 2.5 | 85.1 ± 2.9 |
| Analog 10a | 2.5 | 88.4 ± 3.1 |
| Analog 12a | 2.5 | 90.2 ± 2.5 |
| Analog 12b | 2.5 | 92.6 ± 2.8 |
Source: Adapted from a study on Terazosin analogs. These data demonstrate the neuroprotective potential of Terazosin and its analogs against a neurotoxin.
Table 3: Effect of Terazosin Analogs on PGK1 Activity and ATP Levels
| Compound | Concentration | PGK1 Activity (% of Control) | Relative ATP Level (%) (MPP+ induced) |
| Control | - | 100 | 100 |
| MPP+ | 1000 µM | - | 65.7 ± 4.2 |
| Terazosin | 50 nM | 115.2 ± 5.8 | 85.3 ± 6.1 |
| Analog 7d | 50 nM | 120.5 ± 6.1 | 90.1 ± 5.5 |
| Analog 10a | 50 nM | 128.9 ± 7.3 | 95.4 ± 6.8 |
| Analog 12a | 50 nM | 135.4 ± 8.1 | 102.7 ± 7.2 |
| Analog 12b | 50 nM | 142.1 ± 7.9 | 108.9 ± 7.5 |
Source: Adapted from a study on Terazosin analogs. These results show a correlation between increased PGK1 activity and higher intracellular ATP levels.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting for common issues.
Cell Viability and Cytotoxicity Assays
Q4: How do I measure the neuroprotective effect of this compound using an MTT assay?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 2-24 hours).
-
Induce Neurotoxicity: Add the neurotoxic agent (e.g., MPP+, rotenone, or oligomeric Aβ) to the wells, except for the control wells.
-
Incubation: Incubate the plate for the time required to induce significant cell death in the positive control wells (neurotoxin alone).
-
Add MTT Reagent: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Recommendation |
| High background | Contamination of media or reagents. | Use sterile techniques and fresh reagents. |
| Incomplete removal of MTT solution. | Carefully aspirate the MTT solution without disturbing the formazan crystals. | |
| Low signal | Insufficient cell number. | Optimize cell seeding density. |
| Low metabolic activity of cells. | Ensure cells are healthy and in the logarithmic growth phase. | |
| Insufficient incubation time with MTT. | Increase the incubation time to allow for adequate formazan formation. | |
| High variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. |
Q5: How can I assess cytotoxicity by measuring LDH release?
A5: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Detailed Protocol: LDH Assay
-
Experimental Setup: Follow steps 1-4 of the MTT assay protocol to set up your experiment in a 96-well plate.
-
Collect Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Troubleshooting Guide: LDH Assay
| Issue | Possible Cause | Recommendation |
| High background | High LDH levels in serum. | Use low-serum or serum-free medium for the assay period. |
| Phenol red in the medium. | Use phenol red-free medium. | |
| Low signal | Insufficient cell damage. | Ensure the concentration and incubation time of the neurotoxin are sufficient to induce cytotoxicity. |
| Enzyme degradation. | Avoid repeated freeze-thaw cycles of the supernatant. | |
| High variability | Cell lysis during supernatant collection. | Be gentle when collecting the supernatant to avoid disturbing the cell monolayer. |
Western Blot Analysis
Q6: How do I perform a Western blot to analyze the expression of neuroprotection-related proteins?
A6: Western blotting allows for the detection and quantification of specific proteins, which can provide insights into the signaling pathways affected by this compound.
Detailed Protocol: Western Blot
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PGK1, anti-p-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Recommendation |
| No or weak signal | Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. |
| Low protein expression. | Load more protein per lane. | |
| Inactive antibody. | Use a fresh or different lot of antibody. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| High antibody concentration. | Optimize the primary and secondary antibody dilutions. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody; try a different blocking buffer. |
| Protein degradation. | Use protease inhibitors during cell lysis and keep samples on ice. |
Visualizations
Signaling Pathway
Caption: this compound neuroprotective signaling pathway.
Experimental Workflow
Caption: General experimental workflow for neuroprotection assays.
References
(R)-Terazosin Stability and Degradation in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of (R)-Terazosin in common cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of biological activity of my this compound over the course of my cell culture experiment. What are the potential causes?
A loss of activity can stem from several factors, including the inherent instability of the compound in the aqueous, warm, and CO2-controlled environment of a cell culture incubator. Key potential causes are chemical degradation (e.g., hydrolysis, oxidation) and poor solubility leading to precipitation. It is crucial to differentiate between biological half-life within an organism and stability in cell culture media, as they are not the same.[1]
Q2: What are the primary degradation pathways for quinazoline-based compounds like this compound?
Quinazoline derivatives can be susceptible to degradation under various conditions.[2] While stable in cold, dilute acidic or alkaline solutions, boiling can cause degradation.[2] Common degradation pathways include hydrolysis of amide bonds and oxidation.[2] Under oxidative stress, numerous degradation products can form.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
The most reliable method is to perform a stability study under your exact experimental conditions (e.g., 37°C, 5% CO2). This involves incubating this compound in the cell culture medium and measuring its concentration at various time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
Q4: What are some general best practices for storing and handling this compound to prevent degradation?
Proper storage and handling are critical for maintaining the integrity of this compound.
-
Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C in a desiccated environment. Protect light-sensitive compounds by using amber vials or wrapping them in foil.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable dry solvent like DMSO. It is advisable to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.
-
Working Solutions: Fresh working solutions in cell culture media should be prepared immediately before use.
Q5: My this compound is precipitating in the cell culture medium. What can I do?
Precipitation is a common issue for hydrophobic small molecules.
-
Check Stock Solution: Ensure your stock solution is fully dissolved. Gentle warming or brief sonication may help.
-
Optimize Dilution: Pre-warm the cell culture medium to 37°C before adding the compound.
-
Solvent System: While DMSO is common, ensure the final concentration in your media is non-toxic to your cells (typically ≤ 0.5%).
-
Solubility Testing: Determine the maximum soluble concentration of this compound in your specific medium through a serial dilution method and visual or microscopic inspection for precipitates.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the stability of this compound in your specific media over the time course of your experiment using HPLC or LC-MS/MS. Consider a cell-free assay if the target is known to confirm compound activity. |
| High variability in results between replicate experiments. | Inconsistent compound stability or precipitation. | Ensure consistent cell health and passage number. Evaluate compound stability under your specific assay conditions. Be mindful of "edge effects" in microplates where evaporation can concentrate the compound. |
| Precipitate is visible in the cell culture media after adding the compound. | The compound has poor solubility at the tested concentration. | Determine the maximum soluble concentration of this compound in your media. Consider using a lower concentration or optimizing the solvent system. |
| Cells appear stressed or die at all concentrations tested, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is low and non-toxic for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes, one for each time point.
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 time point.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Processing: To stop further degradation, samples can be immediately frozen at -80°C or processed immediately. A common processing step for LC-MS/MS analysis is protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Protocol 2: Assessing the Solubility of this compound in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile multi-well plate or microcentrifuge tubes
-
Incubator (37°C)
-
Microscope
Methodology:
-
Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Vehicle Control: Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
Microscopic Examination: For a more detailed examination, view the solutions under a microscope.
Quantitative Data Summary
Table 1: Stability of this compound in Cell Culture Medium (e.g., DMEM + 10% FBS)
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Insert T=0 concentration] | 100% |
| 2 | [Insert measured concentration] | [Calculate %] |
| 4 | [Insert measured concentration] | [Calculate %] |
| 8 | [Insert measured concentration] | [Calculate %] |
| 24 | [Insert measured concentration] | [Calculate %] |
| 48 | [Insert measured concentration] | [Calculate %] |
Table 2: Solubility of this compound in Cell Culture Medium
| Concentration (µM) | Solvent | Medium | Observation (after 24h at 37°C) |
| 1 | 0.1% DMSO | DMEM + 10% FBS | [e.g., Clear, No precipitate] |
| 10 | 0.1% DMSO | DMEM + 10% FBS | [e.g., Clear, No precipitate] |
| 50 | 0.1% DMSO | DMEM + 10% FBS | [e.g., Slight cloudiness] |
| 100 | 0.1% DMSO | DMEM + 10% FBS | [e.g., Visible precipitate] |
Signaling Pathways and Experimental Workflows
This compound is known to primarily target alpha-1 adrenergic receptors and has also been shown to activate phosphoglycerate kinase 1 (PGK1).
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Antagonized by this compound.
Caption: this compound-Mediated Activation of the PGK1 Pathway.
Caption: Experimental Workflow for this compound Stability Assessment.
References
How to mitigate the hypotensive effects of (R)-Terazosin in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Terazosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the hypotensive effects of this compound in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the hypotensive effect of this compound?
This compound is a selective alpha-1 adrenergic receptor antagonist.[1][2][3] Its hypotensive effect stems from the blockade of these receptors on vascular smooth muscle. This prevents norepinephrine from binding and causing vasoconstriction, leading to vasodilation and a subsequent drop in blood pressure.[1][3]
Q2: What is the "first-dose phenomenon" observed with this compound?
The "first-dose phenomenon" is a significant drop in blood pressure (orthostatic hypotension) that can occur after the initial administration of an alpha-1 blocker like this compound. This effect is most pronounced with the first dose but can also occur with dose escalation or if therapy is restarted after a break.
Q3: Are there animal models suitable for studying this compound-induced hypotension?
Yes, several preclinical models are available. Conscious, freely moving rats instrumented with telemetry devices are considered a gold standard for continuous and accurate blood pressure monitoring without the confounding effects of anesthesia. Anesthetized dog models have also been used to simultaneously measure systemic blood pressure and other cardiovascular parameters. For assessing orthostatic hypotension specifically, rat models using lower body negative pressure (LBNP) or tilt-tables can be employed.
Q4: What are the key cardiovascular parameters to monitor in these studies?
The primary endpoint is arterial blood pressure (systolic, diastolic, and mean). Heart rate should also be continuously monitored to assess for reflex tachycardia. In more detailed studies, cardiac output and stroke volume can provide further insights into the hemodynamic effects.
Troubleshooting Guide: Managing this compound-Induced Hypotension in Experiments
Issue 1: Severe Hypotension or "First-Dose" Effect Observed in Animal Models
-
Possible Cause: The initial dose of this compound is too high for the animal model, or the animal is in a volume-depleted state.
-
Troubleshooting Steps:
-
Dose Titration: Begin with a very low initial dose of this compound and gradually titrate upwards over several days. This allows for the development of tolerance to the hypotensive effects.
-
Route and Timing of Administration: For initial studies, consider subcutaneous or oral administration to achieve a slower onset of action compared to intravenous injection. Administering the first dose during the animal's inactive (rest) phase can also help mitigate the hypotensive response.
-
Hydration Status: Ensure animals are adequately hydrated before dosing, as volume depletion can exacerbate the hypotensive effects of alpha-1 blockers.
-
Issue 2: Difficulty in Assessing Orthostatic Hypotension in Rodent Models
-
Possible Cause: Standard blood pressure measurements in a resting state may not capture the postural component of hypotension.
-
Troubleshooting Steps:
-
Tilt-Table: Utilize a rodent tilt-table to induce postural changes and measure the corresponding blood pressure response. A 60- to 80-degree head-up tilt is often sufficient to elicit an orthostatic challenge.
-
Lower Body Negative Pressure (LBNP): A more controlled method to simulate orthostatic stress is the use of an LBNP chamber for rats. This technique allows for graded levels of cardiovascular challenge.
-
Telemetry Monitoring: Continuous blood pressure monitoring via telemetry is crucial for capturing the transient changes that occur with postural adjustments.
-
Issue 3: Need to Mitigate this compound's Hypotensive Effect to Study its Other Actions
-
Possible Cause: The primary research goal is to investigate non-vascular effects of this compound, but the hypotensive side effect is a confounding factor.
-
Troubleshooting Steps:
-
Co-administration with a Beta-Blocker: Pre-treatment or co-administration with a non-selective beta-blocker like propranolol has been shown to antagonize the hypotensive effects of alpha-1 blockers in rats. This is thought to be due to the blockade of beta-2 receptor-mediated vasodilation, which can be unmasked by alpha-1 blockade.
-
Use of a Vasopressor Rescue Agent: In acute studies, a direct-acting alpha-1 adrenergic agonist like phenylephrine can be used as a rescue agent to counteract severe hypotension induced by this compound. Dose-response relationships for the rescue agent should be established.
-
Physiological Counter-Maneuvers (for larger animal models): In larger animal models where it is feasible, physical maneuvers that increase venous return, such as lower body positive pressure or abdominal compression, could be adapted from clinical practices.
-
Data Summary
Table 1: Effect of this compound on Blood Pressure in Hypertensive Patients
| Treatment Group | N | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Final Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Terazosin (2-4 mg/day) | 12 | 150 ± 5.0 | 134.0 ± 7.0 | -16.0 | 99.6 ± 2.0 | 85.6 ± 3.0 | -14.0 |
| Placebo | 12 | - | - | No significant change | - | - | No significant change |
Data from a 4-week, double-blind, placebo-controlled trial in untreated hypertensive patients.
Table 2: Effect of Propranolol on Prazosin-Induced Hypotension in Conscious Rats
| Treatment | Change in Mean Arterial Pressure (MAP) |
| Prazosin Infusion | Small, non-significant decrease |
| Prazosin Infusion + Propranolol Injection | Reversal of MAP decrease |
| Concurrent Prazosin + Rauwolscine Infusion | Significant decrease in MAP |
| Concurrent Prazosin + Rauwolscine Infusion + Propranolol Injection | Large pressor response, MAP increased to 20% above control |
Prazosin is a selective alpha-1 antagonist, similar to this compound. Rauwolscine is a selective alpha-2 antagonist.
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Conscious Rats via Telemetry
-
Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.
-
Allow for a post-operative recovery period of at least one week.
-
-
Data Acquisition:
-
House rats individually in cages placed on telemetry receivers.
-
Record baseline blood pressure and heart rate for at least 24-48 hours before drug administration.
-
Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection).
-
Continuously record cardiovascular parameters for the duration of the experiment.
-
-
Data Analysis:
-
Analyze changes in blood pressure and heart rate from baseline at various time points post-dosing.
-
Compare the effects of different doses of this compound.
-
Protocol 2: Co-administration of Propranolol to Mitigate this compound-Induced Hypotension
-
Animal Model and Monitoring: Use conscious rats with telemetry implants as described in Protocol 1.
-
Drug Administration:
-
Establish a stable baseline of blood pressure and heart rate.
-
Administer propranolol (e.g., 1-5 mg/kg, intraperitoneally or intravenously) 15-30 minutes prior to this compound administration. The exact dose and timing may require optimization.
-
Administer a dose of this compound known to cause hypotension.
-
In a separate group of animals, administer this compound alone as a positive control for hypotension.
-
Include a vehicle control group for both drugs.
-
-
Data Analysis:
-
Compare the magnitude and duration of the hypotensive response to this compound in the presence and absence of propranolol.
-
Assess for any significant changes in heart rate.
-
Protocol 3: Phenylephrine as a Rescue Agent for Acute this compound-Induced Hypotension
-
Animal Model and Monitoring: Use anesthetized or conscious rats with direct arterial cannulation or telemetry for real-time blood pressure monitoring.
-
Experimental Procedure:
-
Establish a stable baseline blood pressure.
-
Administer a dose of this compound expected to induce a significant hypotensive response (e.g., intravenously for rapid onset).
-
Once hypotension is established (e.g., a 20-30% drop in mean arterial pressure), administer a bolus of phenylephrine (e.g., 1-10 µg/kg, intravenously). The dose may need to be titrated to achieve the desired effect.
-
Monitor the restoration of blood pressure.
-
-
Dose-Response Evaluation:
-
In separate experiments, establish a dose-response curve for phenylephrine's ability to reverse this compound-induced hypotension to determine the ED50.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Workflow for Mitigating Hypotension
Caption: Decision workflow for managing this compound-induced hypotension.
References
Technical Support Center: (R)-Terazosin Degradation Products in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Terazosin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in solution?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways observed in solution are hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1] Hydrolysis primarily targets the amide bond, while oxidation can lead to hydroxylation and carbonylation of the molecule.[1][2]
Q2: What is the major degradation product of this compound under hydrolytic conditions?
A2: Under both acidic and alkaline hydrolysis, the primary degradation product of this compound is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline .[1] This product is formed through the cleavage of the amide bond.
Q3: How many degradation products are formed under oxidative stress, and what are their identities?
A3: Studies have shown that under oxidative stress, as many as 15 degradation products of Terazosin can be formed.[2] While not all of these have been fully structurally elucidated in publicly available literature, the main degradation pathways involve hydrolysis of the amide bond, hydroxylation, and carbonylation. One study identified eight of these as newly discovered degradation products. Further research is ongoing to fully characterize all oxidative degradants.
Q4: Is this compound sensitive to light?
A4: Yes, this compound can degrade when exposed to light (photolysis). Therefore, it is recommended to protect solutions of this compound from light to minimize the formation of photodegradation products.
Q5: What is the potential biological impact of this compound degradation products?
A5: The biological activity of all degradation products is not fully known. However, the major hydrolytic degradation product, 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, has been studied. Additionally, a newly identified impurity resulting from the reductive ring-opening of the tetrahydrofuran moiety has been found to be non-cytotoxic for several human tumor cell lines and non-malignant fibroblasts. The toxicological profiles of the numerous oxidative degradation products are not yet well-established.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation of the sample.
-
Troubleshooting Step: Review your sample preparation and storage procedures. Was the solution exposed to acidic or basic conditions, high temperatures, or light for an extended period?
-
Recommendation: Prepare fresh solutions and protect them from harsh conditions. Use a validated stability-indicating analytical method to identify and quantify the degradants.
-
-
Possible Cause 2: Impurities in the starting material.
-
Troubleshooting Step: Analyze the this compound raw material using a high-resolution analytical technique like HPLC-MS to check for the presence of impurities.
-
Recommendation: If impurities are present, they should be characterized and their potential impact on your experiment assessed.
-
Problem: My assay results for this compound are lower than expected.
-
Possible Cause: Degradation of the analyte.
-
Troubleshooting Step: Evaluate the stability of this compound under your specific experimental conditions (e.g., pH, temperature, solvent).
-
Recommendation: Conduct forced degradation studies to understand the degradation profile and develop a stability-indicating method that can accurately quantify the parent drug in the presence of its degradation products.
-
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies of this compound under various stress conditions.
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Major Degradation Product(s) | Analytical Method |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 10 hours | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, Tetrahydrofuroic acid | RP-HPLC |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 20 minutes | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | RP-HPLC |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 6 hours | Significant | Multiple products | RP-HPLC |
| Oxidative Degradation | 30% H₂O₂ | Room Temp | 24 hours | Significant | Multiple products | RP-HPLC |
| Photolytic Degradation | Sunlight | Ambient | 3 days | Significant | Not specified | RP-HPLC |
| Thermal Degradation | Solid State | 60°C | 3 days | Not significant | - | RP-HPLC |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines the methodology for subjecting this compound to various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase before injection.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase before injection.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase before injection.
-
-
Photolytic Degradation:
-
Expose the stock solution to direct sunlight for 8 hours.
-
Prepare a control sample stored in the dark.
-
Dilute both solutions to a final concentration of 100 µg/mL with the mobile phase before injection.
-
-
Thermal Degradation:
-
Keep the stock solution at 60°C for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase before injection.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
References
Technical Support Center: Addressing Cytotoxicity of High Concentrations of (R)-Terazosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with high concentrations of (R)-Terazosin in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at high concentrations?
A1: Yes, high concentrations of Terazosin have been shown to induce cytotoxicity in various cell lines. While therapeutic concentrations are generally well-tolerated by cells, supraclinical doses can lead to cell death through apoptosis and necrosis.[1] One study on human prostate cancer (PC-3) and benign prostatic cells indicated an IC50 (half-maximal inhibitory concentration) of over 100 µM.[1]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: The cytotoxic effects of Terazosin at high concentrations appear to be multifactorial and can be independent of its alpha-1 adrenoceptor antagonist activity.[2][3] Key mechanisms include:
-
Induction of Apoptosis: Terazosin can trigger programmed cell death, which has been observed through positive terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) and lactate dehydrogenase (LDH) release assays.[1] This process may involve the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: It has been shown to cause G1 phase cell cycle arrest, potentially through the upregulation of cell cycle inhibitors like p27KIP1.
-
Signaling Pathway Modulation: The apoptotic effects of quinazoline-based drugs like Terazosin have been linked to the transforming growth factor-beta (TGF-β) signaling pathway.
Q3: Are the cytotoxic effects of Terazosin specific to the (R)-enantiomer?
A3: Research on the enantiomer-specific cytotoxicity of Terazosin is limited. While the (R)- and (S)-enantiomers have shown similar high affinity for alpha-1 adrenoceptors, there are differences in their affinity for alpha-2 adrenoceptors. It is plausible that the cytotoxic effects are related to the quinazoline structure itself, which is common to both enantiomers, rather than being solely dependent on adrenoceptor antagonism. Further investigation is required to delineate the specific cytotoxic profiles of each enantiomer.
Q4: How can I mitigate the off-target cytotoxicity of this compound in my experiments?
A4: Several strategies can be employed to minimize unintended cytotoxicity:
-
Dose-Response and Time-Course Studies: Carefully titrate the concentration of this compound and the exposure time to find a window where the desired on-target effects are observed with minimal cytotoxicity.
-
Formulation Strategies: For in vivo or complex in vitro models, consider encapsulating this compound in nanoparticles or liposomes to control its release and reduce systemic exposure.
-
Rational Drug Design: If developing derivatives, medicinal chemistry approaches can be used to modify the quinazoline scaffold to reduce off-target effects while preserving desired activity.
-
Use of Protective Agents: In some experimental setups, co-administration of antioxidants or other cytoprotective agents may help reduce cytotoxicity mediated by oxidative stress.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. |
| Edge Effects on Plates | Avoid using the outer wells of 96-well plates for experimental samples as they are prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | High concentrations of this compound may precipitate in culture media. Visually inspect wells for precipitates. Prepare fresh stock solutions and ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in media. Consider using a lower final concentration of the vehicle. |
| Incomplete Formazan Solubilization (MTT Assay) | Ensure complete dissolution of formazan crystals by adding a sufficient volume of solubilization buffer and incubating for an adequate time with gentle agitation. Visually confirm dissolution before reading the plate. |
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
| Possible Cause | Troubleshooting Steps |
| Different Endpoints Measured | MTT assays measure metabolic activity, which can be affected by factors other than cell death. LDH assays measure membrane integrity, indicating necrosis or late apoptosis. Use a combination of assays that measure different cellular events (e.g., metabolic activity, membrane integrity, and apoptosis) to get a comprehensive view of cytotoxicity. |
| Interference of this compound with Assay Reagents | Test for direct reduction of MTT by this compound in a cell-free system. If interference is observed, consider alternative viability assays like the neutral red uptake assay or a crystal violet assay. |
| Timing of Assay | The kinetics of different cell death pathways vary. LDH release occurs later than the initial stages of apoptosis. Perform a time-course experiment to determine the optimal time point for each assay. |
Quantitative Data Summary
The following tables summarize published IC50 values for Terazosin in different cell lines. Note that these studies likely used a racemic mixture of Terazosin unless otherwise specified.
Table 1: Cytotoxicity of Terazosin in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| PC-3 (Human Prostate Cancer) | MTT | > 100 | |
| Human Benign Prostatic Cells | MTT | > 100 | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation Assay | 9.9 | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Tube Formation Assay | 6.8 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity and necrosis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include wells with untreated cells for spontaneous LDH release and wells with lysis buffer for maximum LDH release.
-
Incubate for the desired duration.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the samples relative to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
Technical Support Center: (R)-Terazosin for In Vivo Research
Here is a technical support center for researchers conducting long-term in vivo experiments with (R)-Terazosin.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the use of this compound in long-term in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Terazosin?
A1: Terazosin is a selective, long-acting alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism involves blocking the action of norepinephrine on alpha-1 adrenoceptors located on the smooth muscle of blood vessels and the prostate gland.[2][3] This blockade prevents sympathetic nervous stimulation, leading to the relaxation of these smooth muscles.[3] In the vasculature, this results in vasodilation and a decrease in peripheral resistance, which lowers blood pressure.[3]
References
Technical Support Center: (R)-Terazosin Interference in Luminescence-Based ATP Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from (R)-Terazosin in your luminescence-based ATP assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my luminescence-based ATP assay?
Yes, this compound has the potential to interfere with luminescence-based ATP assays through several mechanisms. These can be broadly categorized as optical interference and enzymatic interference. It is crucial to determine the nature of the interference to apply the correct mitigation strategy.
Q2: What is optical interference and how can this compound cause it?
Optical interference occurs when the test compound's inherent properties affect the light signal generated by the assay, leading to inaccurate readings. This compound, a quinazoline derivative, exhibits absorbance and fluorescence at specific wavelengths.
-
Spectral Overlap: The firefly luciferase enzyme, commonly used in ATP assays, emits light with a peak around 560 nm.[1] If this compound or its metabolites absorb light in this region, it can quench the luminescent signal, leading to an underestimation of ATP levels.
-
Autofluorescence: this compound is known to be fluorescent, with an excitation maximum around 330 nm and an emission maximum in the range of 376-380 nm.[2] While this is spectrally distinct from the typical firefly luciferase emission, it's important to check for any spectral overlap with your specific assay's emission profile, as this could lead to an overestimation of the luminescent signal.
Q3: What is enzymatic interference and how might this compound cause it?
Enzymatic interference occurs when the test compound directly affects the activity of the luciferase enzyme.
-
Direct Inhibition: Many small molecules can inhibit firefly luciferase.[1] These inhibitors can be competitive with ATP or luciferin, non-competitive, or uncompetitive. While there is no direct evidence in the provided search results of this compound inhibiting firefly luciferase, its quinazoline core is found in some kinase inhibitors that are ATP-competitive.[3][4] This structural feature suggests a possibility of interaction with the ATP-binding site of luciferase.
-
Enzyme Stabilization: Paradoxically, some luciferase inhibitors can stabilize the enzyme, leading to an accumulation of active enzyme in cell-based assays and a subsequent increase in the luminescent signal. This could be misinterpreted as an increase in cellular ATP.
Q4: My luminescent signal increases in the presence of this compound. What could be the cause?
An increase in signal could be due to several factors:
-
Autofluorescence: As mentioned, this compound is fluorescent and could be contributing to the overall light signal.
-
Luciferase Stabilization: If this compound is acting as a stabilizing inhibitor of luciferase, this could lead to higher enzyme levels in your cells and a stronger signal.
-
A True Biological Effect: this compound could be genuinely increasing the intracellular ATP levels in your experimental system.
To distinguish between these possibilities, a series of control experiments are necessary (see Troubleshooting Guide).
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow these steps to diagnose and correct the issue.
Step 1: Characterize the Potential for Optical Interference
Objective: To determine if this compound's absorbance or fluorescence properties are affecting your assay's signal.
Experiment 1: Absorbance Scan
-
Protocol:
-
Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use in your experiment.
-
Using a spectrophotometer, scan the absorbance of the solution from 500 nm to 600 nm (or the emission range of your specific luciferase).
-
A significant absorbance in this range indicates potential signal quenching.
-
Experiment 2: Autofluorescence Measurement
-
Protocol:
-
Prepare a serial dilution of this compound in your assay buffer in a microplate.
-
Read the plate on a luminometer using the same settings as your ATP assay, but without adding the luciferase reagent.
-
A concentration-dependent increase in signal indicates that this compound is autofluorescent under your assay conditions.
-
Step 2: Test for Direct Luciferase Inhibition
Objective: To determine if this compound directly inhibits the firefly luciferase enzyme.
Experiment 3: Cell-Free Luciferase Inhibition Assay
-
Protocol:
-
Set up a reaction with purified firefly luciferase enzyme, a known concentration of ATP (ideally at its Km for the enzyme), and your luciferase substrate.
-
Add a serial dilution of this compound to the reaction.
-
Measure the luminescence at a fixed time point.
-
A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
-
Step 3: Data Interpretation and Mitigation Strategies
Based on the results from your troubleshooting experiments, you can select the appropriate mitigation strategy.
| Observation | Potential Cause | Recommended Mitigation Strategy |
| Signal Decrease | Signal Quenching | - Use a mathematical correction for the inner filter effect if absorbance is moderate. - Consider a red-shifted luciferase/luciferin pair to move the emission wavelength away from the compound's absorbance spectrum. |
| Direct Luciferase Inhibition | - Use an engineered luciferase that is less sensitive to small molecule inhibitors. - Consider an alternative, non-luciferase-based ATP assay (e.g., a fluorescence-based assay). | |
| Signal Increase | Autofluorescence | - Subtract the background signal from a "no-luciferase" control. - Use a time-resolved luminescence assay if available, as compound fluorescence is typically short-lived. |
| Luciferase Stabilization | - Be aware of this phenomenon when interpreting cell-based results. - Confirm findings with an orthogonal assay that does not rely on luciferase. | |
| No Signal Change in Controls | True Biological Effect | - Proceed with your experiments, but remain mindful of potential confounding factors. |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on purified firefly luciferase.
Materials:
-
Purified firefly luciferase
-
ATP solution
-
Luciferin substrate solution
-
Assay buffer (e.g., Tris-HCl with MgSO4)
-
This compound stock solution
-
Opaque-walled microplate
-
Luminometer
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, ATP solution (at a final concentration close to the Km for luciferase), and the this compound dilutions.
-
Initiate the reaction by adding the purified luciferase and luciferin substrate solution.
-
Immediately measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound to determine if there is a dose-dependent inhibition.
Protocol 2: Orthogonal ATP Assay (Fluorescence-Based)
Objective: To validate findings from a luminescence-based assay using a different detection method that is less prone to the specific interferences of this compound.
Note: There are several commercially available fluorescence-based ATP assay kits. The following is a general protocol and should be adapted to the specific kit's instructions.
Materials:
-
Fluorescence-based ATP assay kit (containing an enzyme that phosphorylates a substrate to produce a fluorescent product)
-
Your cell samples treated with this compound
-
Fluorometer
Methodology:
-
Culture and treat your cells with this compound as you would for the luminescence-based assay.
-
Lyse the cells according to the kit's protocol to release the intracellular ATP.
-
Add the kit's reaction components to the cell lysate.
-
Incubate for the recommended time to allow for the development of the fluorescent signal.
-
Measure the fluorescence on a fluorometer at the appropriate excitation and emission wavelengths.
-
Compare the results to those obtained with the luminescence-based assay to confirm any observed effects of this compound on ATP levels.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference |
| Absorbance Maximum | 235 | |
| Absorbance Maximum (with complexing agents) | 415, 455, 585, 740 | |
| Fluorescence Excitation Maximum | 330 | |
| Fluorescence Emission Maximum | 376-380, 750 |
Table 2: Troubleshooting Experimental Results and Interpretation
| Experiment | Result with this compound | Interpretation |
| Absorbance Scan (500-600 nm) | Significant Absorbance | Potential for signal quenching. |
| Autofluorescence Measurement | Concentration-dependent signal increase | Compound is autofluorescent. |
| Cell-Free Luciferase Inhibition Assay | Concentration-dependent signal decrease | Direct inhibition of luciferase. |
Visualizations
Diagram 1: Potential Mechanisms of this compound Interference
Caption: Potential pathways of this compound interference in ATP assays.
Diagram 2: Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting this compound interference.
References
- 1. Firefly luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
Challenges in synthesizing pure (R)-Terazosin for research use
Technical Support Center: Synthesis of (R)-Terazosin
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and answers to frequently asked questions regarding the synthesis, purification, and analysis of pure this compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enantiomeric purity critical for research?
Terazosin is a quinazoline derivative and an α1-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Like many pharmaceuticals, Terazosin is a chiral molecule and exists as two enantiomers, this compound and (S)-Terazosin. Enantiomeric forms of a drug can exhibit different pharmacological potency, toxicity, and behavior in biological systems.[4] For research purposes, particularly in studies investigating specific molecular interactions, using a single, highly pure enantiomer like this compound is critical to ensure that the observed effects are attributable to that specific isomer and not a mixture. Recently, Terazosin has been identified as an activator of the enzyme phosphoglycerol kinase 1 (Pgk1), offering neuroprotective effects, making the study of its specific enantiomers even more relevant.[5]
Q2: What are the primary challenges in obtaining pure this compound?
The main challenges in producing research-grade this compound are:
-
Controlling Stereochemistry: Standard synthetic routes often produce a racemic mixture (a 50:50 mix of R and S enantiomers). Enantioselective synthesis to produce only the (R)-isomer can be complex and expensive.
-
Enantiomeric Separation: Separating the desired (R)-enantiomer from the (S)-enantiomer requires specialized chiral separation techniques, such as preparative high-performance liquid chromatography (HPLC) or diastereomeric salt crystallization.
-
Process-Related Impurities: The multi-step synthesis can introduce various impurities, including residual starting materials, intermediates, and side-products from reactions like alkylation.
-
Degradation Products: Terazosin can degrade under stress conditions like heat, light, or hydrolysis, leading to impurities that may be difficult to remove.
Q3: What are the most common impurities found in Terazosin synthesis?
Impurities in Terazosin can be broadly categorized as process-related or degradation-related. Ensuring their removal is crucial for the safety and efficacy of the final compound. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established standards for controlling these impurities.
Table 1: Common Impurities in Terazosin Synthesis
| Impurity Category | Examples | Source / Cause |
| Process-Related | Quinazoline derivatives (e.g., 2-chloro-4-amino-6,7-dimethoxy quinazoline) | Residual starting materials or intermediates. |
| Piperazine modification by-products | Side reactions during the coupling step. | |
| 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl) piperazine | N-substitution reaction from starting materials. | |
| Residual Solvents (e.g., ethanol, methanol) | Incomplete removal after reaction or crystallization. | |
| Degradation-Related | Hydrolysis products of the amide or piperazine moieties | Exposure to acidic or basic conditions. |
| Oxidized derivatives | Exposure to light or heat. | |
| 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl) carbonyl]piperazine | Formed via diazo reaction followed by hydrolysis. |
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Synthesis & Purification Issues
Q4: My synthesis resulted in a racemic mixture. How can I resolve the (R)-enantiomer?
Resolving a racemic mixture of Terazosin is a critical step. The most common laboratory-scale method is chiral HPLC.
-
Problem: You have a racemic mixture of Terazosin and need to isolate the (R)-enantiomer.
-
Solution: Use a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based columns are often effective.
-
Analytical Scale First: Develop an analytical method first to confirm you can achieve separation. An immobilized-type CSP like Chiralpak IC can be effective under polar organic or reversed-phase conditions.
-
Scale-Up to Preparative HPLC: Once the analytical method is optimized, scale it up to a preparative or semi-preparative system. This involves using a larger column and a higher flow rate to isolate a larger quantity of each enantiomer. Using a mobile phase of methanol with a diethylamine (DEA) additive, several milligrams of a racemic sample can be resolved, yielding enantiomers with >99% enantiomeric excess (ee).
-
Q5: I am observing poor resolution between the (R) and (S) enantiomers on my chiral HPLC.
-
Problem: The peaks for (R)- and (S)-Terazosin are overlapping, making quantification and purification difficult.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the composition of your mobile phase. For normal-phase chromatography, adjust the ratio of solvents like hexane and 2-propanol. Small amounts of an additive like diethylamine (DEA) can significantly improve peak shape and resolution.
-
Change the Chiral Stationary Phase (CSP): Not all CSPs work for all compounds. If optimizing the mobile phase fails, try a different column. For Terazosin, Chiralpak AD has been used successfully for enantioselective determination.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes increase resolution, though it will lengthen the run time. Temperature can also affect selectivity; try adjusting the column temperature within its stable range.
-
Q6: My final product contains persistent process-related impurities. How can I remove them?
-
Problem: Achiral impurities, such as unreacted starting materials or dimerization products (e.g., 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine), are present in the final product.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing impurities that have different solubility profiles from the desired product. Experiment with different solvent systems.
-
Flash Chromatography: Use standard (achiral) silica gel flash chromatography to remove impurities with different polarities before attempting chiral separation.
-
Acid-Base Extraction: Since Terazosin is basic, an acid-base extraction can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the Terazosin into the aqueous phase. Then, basify the aqueous phase and re-extract the purified Terazosin into an organic solvent.
-
Experimental Protocols & Workflows
Diagram: General Synthesis and Purification Workflow
This diagram outlines the key stages in synthesizing and purifying this compound from a racemic mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control | Semantic Scholar [semanticscholar.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-Terazosin Treatment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with (R)-Terazosin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a selective alpha-1 adrenoceptor antagonist.[1][2] Its primary mechanism involves blocking these receptors, which are present on various cell types, leading to the relaxation of smooth muscle.[1] However, in many in vitro studies, particularly in the context of cancer cell lines, this compound has been shown to induce apoptosis through pathways that may be independent of its alpha-1 adrenergic blocking activity.[3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on published studies, a common starting concentration range for Terazosin and its analogue Doxazosin in cell culture is between 10 µM and 100 µM. However, the optimal concentration is highly cell-line dependent. It is strongly recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time for this compound is dependent on the cell type and the specific biological endpoint being measured. For observing significant effects on cell viability and apoptosis, incubation times typically range from 24 to 72 hours. However, earlier time points may be relevant for studying signaling pathway modulation. For instance, activation of caspases, key mediators of apoptosis, has been observed as early as 6 to 12 hours after treatment with the related compound doxazosin. A time-course experiment is the most effective way to determine the optimal incubation period for your specific experimental goals.
Q4: How can I determine the optimal incubation time for my specific experiment?
To determine the optimal incubation time, a time-course experiment is essential. This involves treating your cells with a fixed, effective concentration of this compound (determined from a dose-response study) and measuring your endpoint of interest at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal time point will be when you observe a significant and reproducible effect.
Q5: What are the key signaling pathways affected by this compound that I should consider monitoring?
This compound has been shown to modulate several key signaling pathways in vitro:
-
Apoptosis Induction: It can induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. It can also activate caspase-8 and caspase-3.
-
TGF-β Signaling: Terazosin can increase the expression of Transforming Growth Factor-beta 1 (TGF-β1), which is implicated in its apoptotic effects.
-
NF-κB Pathway: Terazosin has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
-
PGK1 Activation: A novel target of Terazosin is Phosphoglycerate Kinase 1 (PGK1). Terazosin can bind to and activate PGK1, leading to increased ATP production and promoting stress resistance.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect. | 1. Perform a time-course experiment: Extend the incubation period to 48 and 72 hours, or even longer, to determine if a response is observed over time. |
| 2. Inappropriate drug concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | 2. Conduct a dose-response study: Test a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal effective concentration for your cells. | |
| 3. Cell line resistance: The cell line you are using may be inherently resistant to this compound-induced effects. | 3. Consult literature for cell line sensitivity: Research if your cell line has been previously tested with alpha-1 blockers. Consider using a positive control cell line known to be sensitive. | |
| 4. Compound instability: this compound may be degrading in the culture medium over long incubation times. | 4. Replenish the medium: For longer incubation periods (>48 hours), consider replacing the medium with freshly prepared this compound to maintain its effective concentration. | |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating. Use a calibrated pipette and consistent technique. |
| 2. Edge effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration. | 2. Avoid using outer wells: Fill the outer wells with sterile PBS or media to maintain humidity and only use the inner wells for your experimental samples. | |
| 3. Inaccurate drug dilution: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | 3. Prepare fresh dilutions carefully: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix for each concentration to be added to replicate wells. | |
| Unexpected increase in cell proliferation at certain concentrations. | 1. Biphasic dose-response: Some compounds can exhibit a hormetic effect, where low doses stimulate proliferation while high doses are inhibitory. | 1. Expand your dose range: Test a wider and more granular range of concentrations, especially at the lower end, to fully characterize the dose-response curve. |
| 2. Off-target effects: At certain concentrations, this compound might be interacting with other cellular targets that promote growth. | 2. Investigate alternative pathways: If the effect is persistent and reproducible, consider exploring potential off-target mechanisms through further experimentation. |
Data Presentation
Table 1: Time-Dependent Effect of Doxazosin (a Terazosin Analog) on Apoptosis in PC-3 Prostate Cancer Cells
| Incubation Time (hours) | % Apoptotic Cells (TUNEL Assay) |
| 0 | < 5% |
| 6 | ~10% |
| 12 | ~20% |
| 24 | ~35% |
| 48 | ~50% |
Note: This table is a representative example based on data for the structurally similar drug doxazosin, as specific time-course data for this compound is limited. Researchers should generate their own data for this compound.
Table 2: Effect of Doxazosin on Caspase Activity in BPH-1 Cells
| Incubation Time (hours) | Caspase-8 Activation (fold change) | Caspase-3 Activation (fold change) |
| 0 | 1.0 | 1.0 |
| 6 | 2.5 | 1.8 |
| 12 | 4.2 | 3.5 |
| 24 | 3.8 | 5.1 |
Note: This table illustrates the early activation of caspases, which often precedes the morphological signs of apoptosis. Data is based on studies with the related compound doxazosin.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a pre-determined optimal concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each time point. The optimal incubation time is the point at which a significant and consistent decrease in cell viability is observed.
Protocol 2: Assessing Apoptosis Induction by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound at the optimal concentration and for the desired incubation times (e.g., 12, 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis/necrosis.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of this compound effect.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 3. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Terazosin and Alpha-1 Adrenergic Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the alpha-1 adrenergic effects of (R)-Terazosin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the alpha-1 adrenergic effects of this compound?
This compound is a potent antagonist of alpha-1 adrenergic receptors (α1-ARs).[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to the Gq/11 family of G proteins.[2][3] This activation initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4] The primary physiological responses to α1-AR activation include smooth muscle contraction, particularly in blood vessels and the prostate. This compound blocks these effects by competitively inhibiting the binding of agonists to α1-ARs.
Q2: Is this compound selective for a specific alpha-1 adrenergic receptor subtype?
No, this compound is considered a non-selective alpha-1 adrenergic antagonist, meaning it binds to all three subtypes (α1A, α1B, and α1D) with relatively high affinity. While there are slight differences in its affinity for each subtype, it does not show the high degree of selectivity seen with agents like Silodosin for the α1A subtype.
Q3: Are the two enantiomers of Terazosin, (R) and (S), different in their alpha-1 adrenergic effects?
Studies have shown that both the (R) and (S) enantiomers of Terazosin are approximately equipotent in their antagonism of alpha-1 adrenoceptor subtypes. This means that for experiments focused on alpha-1 adrenergic effects, using the racemic mixture or the (R)-enantiomer will likely produce similar inhibitory results at these receptors. However, this compound has been shown to be a weaker antagonist at α2B-adrenergic sites compared to its (S)-enantiomer, which may be a consideration in experimental designs where off-target effects at α2-receptors are a concern.
Q4: How can I control for the alpha-1 adrenergic effects of this compound in my experiments?
To control for the α1-adrenergic effects of this compound, you can use a highly selective α1-AR antagonist to block the receptor before applying this compound. This allows you to isolate and study any non-α1-AR mediated effects of the compound. The choice of antagonist will depend on the specific α1-AR subtype(s) expressed in your experimental system.
Q5: What are some alternative alpha-1 adrenergic receptor antagonists I can use as controls?
Several other α1-AR antagonists with varying selectivity profiles are available:
-
Prazosin: A classical non-selective α1-AR antagonist, similar to Terazosin.
-
Tamsulosin: Shows selectivity for the α1A and α1D subtypes over the α1B subtype.
-
Silodosin: Highly selective for the α1A subtype.
The choice of antagonist should be guided by the specific α1-AR subtypes you wish to block.
Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM) of Alpha-1 Adrenergic Receptor Antagonists
| Antagonist | α1A | α1B | α1D | Selectivity Profile |
| This compound | 6.51 | 1.01 | 1.97 | Non-selective |
| Prazosin | ~2.9 | ~0.5 | ~1.6 | Non-selective |
| Tamsulosin | 0.42 | 4.68 | 1.41 | α1A/α1D > α1B |
| Silodosin | 0.69 | 402 | 38.3 | α1A >> α1D > α1B |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Antagonism of Alpha-1 Adrenergic Receptors in Cell Culture
This protocol describes a general procedure to assess the antagonistic effect of a test compound on α1-AR activation in a cell line endogenously or recombinantly expressing the receptor.
1. Cell Culture and Plating:
- Culture cells (e.g., HEK293, CHO) expressing the α1-AR subtype of interest in appropriate media.
- Seed cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate overnight at 37°C in a humidified CO2 incubator.
2. Compound Preparation:
- Prepare stock solutions of the α1-AR agonist (e.g., phenylephrine, norepinephrine), this compound, and a selective α1-AR antagonist (e.g., Silodosin for α1A) in a suitable solvent (e.g., DMSO, water).
- Prepare serial dilutions of the antagonist and this compound in assay buffer.
3. Antagonist Pre-incubation:
- Wash the cells once with assay buffer.
- Add the desired concentrations of the selective α1-AR antagonist or this compound to the respective wells.
- Incubate for 15-30 minutes at 37°C.
4. Agonist Stimulation:
- Add the α1-AR agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
- Incubate for the appropriate time depending on the downstream signaling assay being used (e.g., 30-60 minutes for IP1 accumulation, or immediate reading for calcium flux).
5. Signal Detection:
- Measure the downstream signaling response using a suitable assay, such as an IP-One assay or a calcium mobilization assay (see below).
6. Data Analysis:
- Normalize the data to the response of the agonist alone.
- Plot the response as a function of the antagonist concentration and determine the IC50 value.
Protocol 2: Measuring Gq Signaling using the IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, and is a robust method for quantifying Gq-coupled receptor activation.
1. Reagent Preparation:
- Prepare the IP-One assay reagents (IP1-d2, anti-IP1 cryptate, and lysis buffer) according to the manufacturer's instructions.
2. Cell Stimulation:
- Following agonist stimulation (as described in Protocol 1), lyse the cells by adding the lysis buffer containing the HTRF reagents.
3. Incubation:
- Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
4. Signal Detection:
- Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
5. Data Analysis:
- Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.
- A decrease in the HTRF ratio indicates an increase in IP1 production.
Protocol 3: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium upon α1-AR activation.
1. Cell Loading:
- Wash the cells with assay buffer.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
2. Antagonist Pre-incubation:
- Wash the cells to remove excess dye.
- Add the antagonist solutions and incubate for 15-30 minutes.
3. Signal Detection:
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Record a baseline fluorescence reading.
- Inject the agonist and immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
4. Data Analysis:
- The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
- Quantify the response by measuring the peak fluorescence or the area under the curve.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High background signal in the assay | - Autofluorescence of test compounds.- Cell death or membrane leakage.- Contamination of reagents or cell culture. | - Run a compound-only control to check for autofluorescence.- Ensure cell viability is high before starting the experiment.- Use fresh, sterile reagents and practice good cell culture technique. |
| No or low response to agonist | - Low receptor expression in cells.- Inactive agonist.- Incorrect agonist concentration. | - Verify receptor expression using techniques like qPCR or Western blotting.- Use a fresh, validated batch of agonist.- Perform a dose-response curve for the agonist to determine the optimal concentration. |
| Inconsistent results between wells/plates | - Uneven cell seeding.- Pipetting errors.- Temperature or incubation time variations. | - Ensure a single-cell suspension and proper mixing before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Maintain consistent incubation times and temperatures for all plates. |
| This compound does not fully inhibit the agonist response | - The observed effect is not solely mediated by α1-ARs.- Insufficient concentration of this compound. | - Use a highly selective antagonist for the specific α1-AR subtype to confirm receptor involvement.- Perform a dose-response curve for this compound to ensure a saturating concentration is used for inhibition. |
Visualizations
Caption: Alpha-1 Adrenergic Receptor Gq Signaling Pathway.
Caption: General Experimental Workflow for Alpha-1 Adrenergic Antagonism.
Caption: IP-One HTRF Assay Workflow.
References
Selecting the appropriate vehicle for in vivo delivery of (R)-Terazosin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for the in vivo delivery of (R)-Terazosin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the choice of vehicle important?
A1: this compound is the R-enantiomer of Terazosin, a selective alpha-1 adrenergic receptor antagonist. The choice of an appropriate vehicle is critical for in vivo experiments to ensure the compound's solubility, stability, and bioavailability, thereby enabling accurate and reproducible experimental outcomes. An improper vehicle can lead to precipitation of the compound, local irritation at the injection site, or altered pharmacokinetic profiles.
Q2: What are the general solubility properties of Terazosin and its enantiomers?
A2: Terazosin hydrochloride is a white, crystalline substance that is freely soluble in water and isotonic saline.[1] It is also soluble in methanol and ethanol.[2] Specifically, this compound is reported to be soluble in DMSO at a concentration of 75 mg/mL.[3] The solubility in aqueous solutions can be pH-dependent.
Q3: Are there pre-formulated vehicles available for this compound for in vivo studies?
A3: While there are no commercially available pre-formulated vehicles specifically for this compound research, several multi-component vehicle systems have been successfully used to solubilize it for in vivo administration. These typically involve a combination of a primary solvent like DMSO, with co-solvents and/or surfactants to maintain solubility upon dilution in an aqueous medium or for administration in a non-aqueous vehicle.
Q4: Can I use the same vehicle for different routes of administration (e.g., oral, intravenous, intraperitoneal)?
A4: Not necessarily. The optimal vehicle composition can vary significantly depending on the route of administration. For example, a vehicle suitable for oral gavage might not be appropriate for intravenous injection due to concerns about sterility, hemolysis, and potential for embolism. Each administration route has specific requirements regarding pH, osmolarity, and excipient safety.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock solution with aqueous buffer (e.g., saline, PBS). | This compound is poorly soluble in neutral aqueous solutions. The addition of an aqueous buffer to a concentrated DMSO stock can cause the compound to crash out of solution. | - Use a vehicle system containing co-solvents and/or surfactants to improve solubility. Recommended formulations include: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4] - 10% DMSO, 90% (20% SBE-β-CD in Saline) - Prepare a formulation with 10% DMSO in corn oil for intraperitoneal or subcutaneous injections. - Gentle heating and/or sonication can aid in dissolution. |
| Local irritation or inflammation at the injection site. | The vehicle itself or a high concentration of the drug may be causing irritation. High concentrations of DMSO can be cytotoxic. | - Reduce the concentration of DMSO in the final formulation to the lowest possible level that maintains solubility (ideally <10% for injections). - Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 5-9 for parenteral routes). - For subcutaneous injections, ensure the solution is near isotonic and at a neutral pH to minimize discomfort. |
| Inconsistent or unexpected experimental results. | This could be due to poor bioavailability resulting from an inappropriate vehicle, instability of the compound in the vehicle, or inaccurate dosing due to precipitation. | - Confirm the solubility and stability of this compound in the chosen vehicle at the desired concentration and storage conditions. - Prepare fresh formulations before each experiment if stability is a concern. - Visually inspect the formulation for any signs of precipitation before administration. - Consider a different route of administration or a more robust vehicle formulation if bioavailability issues are suspected. |
| Difficulty in administering the formulation due to high viscosity. | Some vehicles, particularly those containing high concentrations of polymers like PEG, can be viscous. | - Gently warm the formulation to reduce its viscosity before administration. - Use a larger gauge needle for injection, keeping in mind the animal's size and welfare. |
Summary of Vehicles for In Vivo Delivery of this compound and Racemic Terazosin
| Vehicle Composition | Route of Administration | Animal Model | Compound | Dosage/Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (IP), Oral (p.o.) | Mouse/Rat | This compound | ≥ 7.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intravenous (IV), Intraperitoneal (IP) | Mouse/Rat | This compound | ≥ 7.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | Intraperitoneal (IP), Subcutaneous (SC) | Mouse | This compound | ≥ 7.5 mg/mL | |
| 0.05 M Citric Acid | Oral (p.o.), Intravenous (IV) | Rat | Terazosin | 2.5 mg/mL (IV), 15 mg/mL (p.o.) | |
| Saline (0.9% NaCl) | Subcutaneous (SC) | Rat (neonatal) | Terazosin | 0.5 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound in a Multi-component Aqueous Vehicle
This protocol is adapted from a formulation designed to enhance the solubility of poorly water-soluble compounds for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add the DMSO to the this compound powder to create a stock solution. The final volume of DMSO will be 10% of the total formulation volume.
-
Add PEG300 (40% of the final volume) to the solution and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until the solution is clear.
-
Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing or stirring continuously to prevent precipitation.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Visually inspect the final solution to ensure it is clear and free of particulates before administration.
Protocol 2: Preparation of this compound in a Cyclodextrin-based Vehicle
This protocol utilizes a cyclodextrin to form an inclusion complex with the drug, enhancing its aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution. The final volume of DMSO will be 10% of the total formulation volume.
-
Slowly add the 20% SBE-β-CD in saline solution (90% of the final volume) to the DMSO stock solution while continuously mixing.
-
Ensure the final solution is clear and free of precipitates before use.
Protocol 3: Preparation of Terazosin in 0.05 M Citric Acid
This vehicle has been used for oral and intravenous administration of racemic Terazosin in rats.
Materials:
-
Citric acid (anhydrous)
-
6 M Sodium hydroxide (NaOH)
-
Distilled water
-
Terazosin hydrochloride powder
Procedure:
-
To prepare the 0.05 M citric acid solution, dissolve the appropriate amount of citric acid in approximately 900 mL of distilled water.
-
Adjust the pH of the solution to 4.0 using 6 M NaOH.
-
Bring the final volume to 1 liter with distilled water.
-
Dissolve the required amount of Terazosin hydrochloride in the 0.05 M citric acid solution to achieve the desired final concentration (e.g., 2.5 mg/mL for IV or 15 mg/mL for oral administration).
-
Sterilize the final formulation by filtering through a 0.22 µm filter for intravenous administration.
Visualizations
Caption: Signaling pathway of norepinephrine and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo delivery of this compound.
References
Validation & Comparative
(R)-Terazosin vs. (S)-Terazosin: Unraveling Neuroprotective Potential Beyond Alpha-1 Blockade
A definitive comparison of the neuroprotective efficacy between the (R) and (S) enantiomers of Terazosin remains a critical knowledge gap in the field of neurodegenerative disease research. While the parent compound, racemic Terazosin, has demonstrated promising neuroprotective effects in various preclinical models, research directly comparing its stereoisomers is sparse. This guide synthesizes the available data, focusing on the established mechanism of action for racemic Terazosin and the limited comparative data on the enantiomers' interaction with their primary adrenergic targets.
The Neuroprotective Mechanism of Racemic Terazosin: A Focus on PGK1 Activation
Emerging evidence suggests that the neuroprotective properties of Terazosin are not primarily driven by its well-known function as an alpha-1 adrenergic receptor antagonist.[1] Instead, the therapeutic benefit appears to stem from an "off-target" effect: the activation of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[2][3][4][5]
Activation of PGK1 by Terazosin enhances glycolysis, leading to increased ATP production. This boost in cellular energy is crucial for neuronal survival and function, particularly in the context of neurodegenerative diseases where energy metabolism is often impaired. Studies have shown that Terazosin can protect neurons from cell death in models of Parkinson's disease and other neurodegenerative conditions.
Below is a diagram illustrating the proposed neuroprotective signaling pathway of Terazosin.
Caption: Proposed neuroprotective pathway of Terazosin via PGK1 activation.
Enantiomeric Comparison: Alpha-1 Adrenoceptor Binding
While direct comparative studies on the neuroprotective efficacy of (R)- and (S)-Terazosin are lacking, one study investigated the binding properties of the enantiomers to their primary target, the alpha-1 adrenoceptor, in both human prostate and canine brain tissue. The results, summarized in the table below, indicate no significant difference in the binding affinities of the two enantiomers in the brain.
| Compound | Mean Ki in Canine Brain (nM) |
| rac-Terazosin | 6.7 |
| (R)-(+)-Terazosin | 8.4 |
| (S)-(-)-Terazosin | 5.6 |
Data Presentation: Alpha-1 Adrenoceptor Binding Affinity. The table displays the mean inhibitor constant (Ki) values for racemic Terazosin and its enantiomers in canine cerebral cortex homogenates. A lower Ki value indicates a higher binding affinity. The differences between the mean Ki values were not statistically significant.
Experimental Protocol: Competitive Displacement Binding Assay
The binding affinities presented above were determined using a competitive displacement binding assay.
Objective: To determine the binding affinity of Terazosin and its enantiomers to alpha-1 adrenoceptors.
Materials:
-
Canine cerebral cortex tissue homogenates.
-
125I-Heat, a radiolabeled ligand that specifically binds to alpha-1 adrenoceptors.
-
Unlabeled rac-Terazosin, (R)-(+)-Terazosin, and (S)-(-)-Terazosin at varying concentrations.
Procedure:
-
Tissue homogenates were incubated with a constant concentration of 125I-Heat (180 pM).
-
Varying concentrations of the unlabeled test compounds (rac-Terazosin, (R)-Terazosin, or (S)-Terazosin) were added to the incubation mixture.
-
The unlabeled compounds compete with the radiolabeled 125I-Heat for binding to the alpha-1 adrenoceptors.
-
After incubation, the amount of bound radioactivity was measured.
-
The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The inhibitor constant (Ki) was calculated from the IC50 value, providing a measure of the binding affinity of the test compound.
The workflow for this experimental protocol is illustrated below.
Caption: Workflow for the competitive displacement binding assay.
Conclusion and Future Directions
The current body of research strongly implicates the activation of PGK1 as the primary mechanism behind the neuroprotective effects of racemic Terazosin. However, the scientific community lacks direct evidence to determine whether the (R) or (S) enantiomer, or both, are responsible for this beneficial off-target activity. The available data on alpha-1 adrenoceptor binding in the brain shows no significant difference between the enantiomers, suggesting that any potential differences in neuroprotective efficacy may lie in their differential interaction with PGK1 or other currently unidentified targets.
Future research should prioritize a head-to-head comparison of the neuroprotective efficacy of this compound and (S)-Terazosin in relevant in vitro and in vivo models of neurodegeneration. Such studies are essential to ascertain if a single enantiomer possesses a superior therapeutic profile, potentially offering a more targeted and potent treatment strategy with an improved side-effect profile for neurodegenerative diseases.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 4. medscape.com [medscape.com]
- 5. Glycolysis-enhancing α1-adrenergic antagonists are neuroprotective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Terazosin vs. Racemic Terazosin for PGK1 Enzyme Activation: A Comparative Analysis
Currently, there is a lack of publicly available scientific literature directly comparing the efficacy of (R)-Terazosin versus racemic Terazosin in activating the phosphoglycerate kinase 1 (PGK1) enzyme. The existing body of research primarily focuses on the effects of racemic Terazosin on PGK1. This guide, therefore, summarizes the current understanding of racemic Terazosin as a PGK1 activator, providing a foundation for future comparative studies.
Racemic Terazosin as a PGK1 Activator
Racemic Terazosin, a well-known α1-adrenergic receptor antagonist, has been identified as a direct activator of the glycolytic enzyme PGK1.[1][2][3] This interaction is independent of its effects on the α1-adrenergic receptor. The activation of PGK1 by racemic Terazosin leads to an increase in ATP production, which in turn promotes cell survival and stress resistance.[1][4]
Mechanism of Action
Terazosin binds to the ADP/ATP binding pocket of PGK1. Interestingly, while it acts as a competitive inhibitor at higher concentrations, at lower, physiologically relevant concentrations, it facilitates the release of ATP from the enzyme. This accelerated product release is believed to be the rate-limiting step in the enzymatic reaction, and by promoting it, Terazosin effectively increases the overall catalytic activity of PGK1.
Quantitative Data on Racemic Terazosin and PGK1 Activation
The following table summarizes the key quantitative findings from studies on racemic Terazosin's interaction with PGK1.
| Parameter | Value | Species | Experimental System | Reference |
| Binding Affinity (Kd) | 2.78 µM | Mouse | Isothermal Titration Calorimetry (ITC) | |
| Activation Range | 2.5 nM - 0.5 µM | Mouse | In vitro enzyme assay | |
| Inhibition Range | ≥ 2.5 µM | Mouse | In vitro enzyme assay | |
| Increase in ATP levels | ~40% (transient) | Mouse Macrophages (RAW 264.7) | Cell-based assay |
Signaling Pathway of Racemic Terazosin-Mediated PGK1 Activation
The activation of PGK1 by racemic Terazosin initiates a signaling cascade that enhances cellular stress resistance. A key downstream effector is the heat shock protein 90 (Hsp90), an ATP-dependent chaperone. The increased ATP production resulting from PGK1 activation is thought to fuel the chaperone activity of Hsp90, leading to enhanced protection against cellular stress.
Caption: Signaling pathway of racemic Terazosin-induced PGK1 activation.
Experimental Protocols
In Vitro PGK1 Activity Assay
This protocol is a generalized representation based on methodologies described in the literature.
Objective: To measure the enzymatic activity of purified PGK1 in the presence of varying concentrations of Terazosin.
Materials:
-
Purified recombinant PGK1 enzyme
-
Substrates: 3-phosphoglycerate (3-PG) and ATP
-
Coupling enzymes: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Racemic Terazosin stock solution
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG, ATP, GAPDH, and NADH in each well of a 96-well plate.
-
Add varying concentrations of racemic Terazosin to the experimental wells. Include a vehicle control (e.g., DMSO) in the control wells.
-
Initiate the reaction by adding purified PGK1 to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of the PGK1 reaction.
-
Calculate the initial reaction velocities for each Terazosin concentration and normalize to the vehicle control to determine the percent activation or inhibition.
Experimental Workflow for PGK1 Activity Assay
References
- 1. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders [mdpi.com]
Efficacy of (R)-Terazosin in comparison to other known neuroprotective agents
This guide provides a detailed comparison of (R)-Terazosin's neuroprotective capabilities against other relevant compounds, supported by experimental data from preclinical and epidemiological studies. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of targeting cellular bioenergetics in neurodegenerative diseases.
Introduction: A Novel Mechanism for Neuroprotection
Terazosin is a well-established alpha-1 adrenergic receptor antagonist used clinically for treating benign prostatic hyperplasia and hypertension.[1][2] Recent research, however, has uncovered a novel, off-target mechanism of action with significant neuroprotective implications.[3][4] Studies have demonstrated that Terazosin can bind to and activate Phosphoglycerate Kinase 1 (PGK1), a critical enzyme in the glycolytic pathway.[3] This activation enhances the rate of glycolysis, leading to increased cellular ATP production. As impaired energy metabolism is a common pathological feature in many neurodegenerative disorders, including Parkinson's disease (PD), enhancing PGK1 activity presents a promising therapeutic strategy.
Signaling Pathway: PGK1 Activation by Terazosin
The neuroprotective effect of Terazosin is primarily attributed to its ability to modulate cellular energy metabolism. By allosterically binding to PGK1, Terazosin facilitates a conformational change that increases the enzyme's catalytic activity, specifically by promoting the release of its product, ATP. This leads to a boost in the overall glycolytic flux, elevating cellular ATP levels and enhancing the cell's capacity to resist stress and prevent apoptosis, ultimately conferring neuroprotection.
References
- 1. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 2. Terazosin and neuroprotection | 2021, Cilt 6 - Sayı 1-2 | Demiroğlu Bilim Üniversitesi Florence Nightingale Transplantasyon Dergisi [journaltxdbu.com]
- 3. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 4. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Engagement of (R)-Terazosin with PGK1 In Vivo: A Comparative Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target engagement of (R)-Terazosin with its recently identified target, Phosphoglycerate Kinase 1 (PGK1), within a living system. This compound, a clinically approved α1-adrenergic receptor antagonist, has demonstrated neuroprotective and stress-resistant effects attributed to its activation of PGK1.[1][2][3] Verifying that this interaction occurs in vivo is critical for the continued development of Terazosin and its analogs for new therapeutic indications like Parkinson's disease and stroke.[4][5]
This document outlines and compares direct and indirect experimental approaches, presents supporting quantitative data, provides detailed protocols for key experiments, and visualizes the underlying biological and experimental workflows.
Proposed Mechanism of Action
This compound is believed to bind to and activate PGK1, the first ATP-generating enzyme in glycolysis. This enhanced enzymatic activity leads to increased ATP production. The elevated ATP levels may then bolster the chaperone activity of Hsp90, an ATPase that is known to associate with PGK1, ultimately promoting resistance to cellular stress and inhibiting apoptosis.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Comparison of Target Engagement Validation Methods
Validating the interaction between a small molecule and its protein target in vivo can be achieved through various techniques. These methods range from direct biophysical measurements in controlled in vitro environments to indirect functional assays in complex biological systems. The choice of method depends on the specific question being addressed, the available resources, and the desired level of evidence.
| Method | Principle | Environment | Key Outputs | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in its native environment. | In vivo, ex vivo (tissue), in situ (cells) | Target engagement confirmation, Target Occupancy | Label-free; confirms engagement in a physiological context; can be used in tissues. | Indirect; requires a specific antibody; can be technically challenging. |
| Biomarker Modulation | Quantifies the change in a downstream product or marker resulting from the modulation of the target's activity. | In vivo, ex vivo | Functional activity (ATP, Pyruvate levels), PD markers | Directly links target engagement to a functional outcome; high physiological relevance. | Indirect evidence of binding; pathway complexity can confound results. |
| Genetic Knockdown/Out | Abolishes the therapeutic effect of the compound by reducing or eliminating the expression of the target protein (e.g., using shRNA). | In vivo, in vitro | Target necessity for drug effect | Provides strong evidence for the target's role in the drug's mechanism of action. | Does not directly prove binding; potential for off-target genetic effects. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding of a ligand to a target protein in solution. | In vitro (purified components) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Gold standard for binding thermodynamics; provides a complete thermodynamic profile. | Requires large amounts of purified, stable protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized target. | In vitro (purified components) | Binding affinity (Kd), association (ka) and dissociation (kd) rates | Real-time kinetic data; high sensitivity; requires relatively small amounts of protein. | Requires protein immobilization which may affect conformation; potential for artifacts. |
| Drug Affinity Responsive Target Stability (DARTS) | Assesses ligand binding by measuring the protection of the target protein from proteolysis. | Cell/tissue lysates | Target engagement confirmation | Does not require modification of the compound; applicable to crude lysates. | Less sensitive than CETSA for weak binders; requires optimization of protease conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the this compound-PGK1 interaction.
Table 1: In Vitro Binding Affinity and Activity
| Method | Parameter | Value | Compound | Target | Source |
| Isothermal Titration Calorimetry (ITC) | Kd | 2.78 µM | Terazosin | PGK1 | |
| Isothermal Titration Calorimetry (ITC) | Kd | 2.50 µM | Tamsulosin (related α1-antagonist) | PGK1 | |
| Enzymatic Assay | Activation | ~120% of control | 0.5 µM Terazosin | PGK1 | |
| Enzymatic Assay | Inhibition | ~80% of control | 25 µM Terazosin | PGK1 |
Table 2: Cellular and In Vivo Functional Readouts
| Assay | Readout | Effect | Concentration/Dose | System | Source |
| ATP Measurement | ATP Level | ~40% increase (transient) | Low µM range | Cell Lysate | |
| Pyruvate Measurement | Pyruvate Level | ~30% increase (stable) | Low µM range | Cell Lysate | |
| LDH Release Assay | Apoptosis | Suppression | As low as 0.1 µM | H2O2-treated Macrophages | |
| Cell Viability (MTT) | Cell Viability | Significant increase | 10-100 nM | H2O2-treated Caco-2 cells | |
| ATP Measurement | ATP Level | Restoration vs H2O2 | 10-100 nM | H2O2-treated Caco-2 cells |
Experimental Protocols & Workflows
Protocol 1: In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol describes a procedure to verify the direct engagement of this compound with PGK1 in mouse tissue.
Objective: To determine if this compound treatment increases the thermal stability of PGK1 in a specific tissue (e.g., brain), indicating direct target binding.
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to a cohort of mice at the desired dose and time point.
-
Tissue Harvest: Euthanize mice and rapidly dissect the tissue of interest (e.g., brain, spleen). Immediately flash-freeze in liquid nitrogen or proceed to homogenization.
-
Homogenization: Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Aliquoting: Aliquot the tissue lysate into separate PCR tubes.
-
Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for a fixed duration (e.g., 3-8 minutes) using a thermal cycler. One aliquot should be kept on ice as an unheated control.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Protein Quantification: Analyze the amount of soluble PGK1 remaining in the supernatant using Western Blotting or ELISA with a specific anti-PGK1 antibody.
-
Data Analysis: Quantify the band intensities and normalize to the unheated control. Plot the percentage of soluble PGK1 against the temperature for both vehicle and this compound-treated groups. A rightward shift in the melting curve for the drug-treated group indicates target stabilization and therefore, engagement.
Caption: Experimental workflow for In Vivo CETSA.
Protocol 2: ATP Level Quantification in Tissue Homogenates
This protocol measures the functional downstream consequence of PGK1 activation by this compound.
Objective: To determine if in vivo administration of this compound leads to increased ATP levels in target tissues.
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to a cohort of mice. A time-course experiment is recommended to capture transient changes.
-
Tissue Harvest: At the designated time point, euthanize the animals and rapidly dissect the tissue of interest. Immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Sample Preparation: Pulverize the frozen tissue and lyse it using a boiling buffer or trichloroacetic acid (TCA) to inactivate ATPases and other enzymes.
-
Homogenization & Centrifugation: Homogenize the sample and centrifuge to remove debris.
-
ATP Quantification: Measure the ATP concentration in the resulting supernatant using a commercially available luciferin/luciferase-based ATP assay kit. This assay produces a luminescent signal that is directly proportional to the amount of ATP.
-
Normalization: Measure the total protein concentration in each sample using a standard assay (e.g., BCA) to normalize the ATP levels (e.g., pmol ATP / µg protein).
-
Data Analysis: Compare the normalized ATP levels between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for quantifying ATP levels in tissue.
Conclusion
Validating the in vivo engagement of this compound with PGK1 is essential for substantiating its mechanism of action in diseases beyond hypertension. While in vitro methods like ITC and SPR provide foundational evidence of a direct, high-affinity interaction, they do not confirm this occurs in a complex biological system.
A multi-pronged approach provides the most robust validation.
-
Direct Evidence: In vivoCETSA is the most powerful method to confirm that this compound physically interacts with and stabilizes PGK1 in the target tissue.
-
Functional Evidence: Measuring downstream biomarker modulation , specifically an increase in ATP levels, directly links this engagement to the proposed functional outcome.
-
Genetic Evidence: Demonstrating that the therapeutic effects of this compound are lost upon PGK1 knockdown provides critical, albeit indirect, validation of its on-target activity.
By combining these approaches, researchers can build a compelling case for the on-target engagement of this compound with PGK1 in vivo, paving the way for its successful clinical translation for neurodegenerative and other stress-related diseases.
References
- 1. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
(R)-Terazosin vs. Doxazosin: A Comparative Study in Neuronal Cell Lines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Terazosin and Doxazosin, both quinazoline-based compounds, are traditionally known as α1-adrenergic receptor antagonists prescribed for benign prostatic hyperplasia and hypertension.[1][2][3] Emerging research, however, has unveiled a compelling, off-target neuroprotective role for these molecules, independent of their α1-adrenoceptor blockade.[1][4] This guide provides a comparative analysis of this compound and Doxazosin, focusing on their neuroprotective mechanisms and effects in neuronal cell lines. The primary shared mechanism of neuroprotection for both compounds is the activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), leading to enhanced ATP production. This guide synthesizes available data to offer a comparative overview for researchers in neurodegenerative disease and drug development.
Mechanism of Action: A Shared Pathway to Neuroprotection
The neuroprotective effects of both Terazosin and Doxazosin are primarily attributed to their ability to bind to and activate PGK1. This activation enhances the rate of glycolysis, the metabolic pathway that converts glucose into pyruvate, generating ATP in the process. Increased intracellular ATP levels are crucial for neuronal survival and function, particularly under conditions of cellular stress that are characteristic of neurodegenerative diseases.
Studies have shown that Terazosin binds to PGK1, promoting the release of ATP and thereby stimulating its enzymatic activity. At low concentrations, Terazosin acts as an activator of PGK1, while at higher concentrations, it can be inhibitory. This biphasic dose-response is a critical consideration for experimental design. Doxazosin is also recognized as a PGK1 activator, and for this reason, it is often grouped with Terazosin in preclinical and epidemiological studies assessing neuroprotective effects.
The downstream effects of PGK1 activation and increased ATP production include the activation of the molecular chaperone Hsp90, which further contributes to cellular stress resistance and the inhibition of apoptosis.
Quantitative Data Comparison
Direct quantitative comparative studies of this compound and Doxazosin in neuronal cell lines are limited in the currently available literature. The following tables summarize available data on their effects, with the caveat that the data are not from head-to-head comparative experiments and may be derived from different cell lines and experimental conditions.
Table 1: Comparative Effects on Cell Viability
| Drug | Cell Line | Assay | Effect | Concentration | Citation |
| Doxazosin | PC-3 (prostate cancer) | MTT Assay | IC50: 23.3 µM | 23.3 µM | |
| Doxazosin | LNCaP (prostate cancer) | MTT Assay | IC50: 17.2 µM | 17.2 µM | |
| Doxazosin | DU-145 (prostate cancer) | MTT Assay | IC50: 37.44 µM | 37.44 µM | |
| Terazosin | PC-3, DU-145 | Cell Viability Assay | Significant loss of viability | Dose-dependent |
Table 2: Comparative Effects on Apoptosis
| Drug | Cell Line | Assay | Effect | Citation |
| Doxazosin | Prostate Cancer Cells | TUNEL Assay | Induction of apoptosis | |
| Terazosin | Prostate Cancer Cells | TUNEL Assay | Induction of apoptosis | |
| Doxazosin & Terazosin | BPH Tissue | TUNEL Assay | Induction of apoptosis in epithelial and stromal cells |
Note: Both drugs have been shown to induce apoptosis in various cell types, a mechanism that is independent of their α1-adrenoceptor antagonism.
Table 3: PGK1 Activation and Downstream Effects
| Drug | Target | Effect | Concentration for Activation | Citation |
| Terazosin | PGK1 | Increases activity | Low concentrations (e.g., 0.1 µM) | |
| Doxazosin | PGK1 | Increases glycolysis | Not specified | |
| Terazosin | ATP Production | Increases intracellular levels | Low concentrations | |
| Doxazosin | ATP Production | Increases intracellular levels | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotection studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate plates and allowed to adhere. This compound or Doxazosin is then added to the culture medium at various concentrations for the desired duration of treatment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or Doxazosin for the desired time period.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Preparation: After treatment with this compound or Doxazosin, harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Glycolysis Rate Assay (Seahorse XF Analyzer)
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Cell Plating: Seed SH-SY5Y cells in a Seahorse XF cell culture microplate.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Drug Injection: Load the injector ports of the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).
-
Measurement: Place the cell culture microplate in the Seahorse XF Analyzer to measure the ECAR in real-time before and after each injection.
-
Analysis: The Seahorse XF software calculates the key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing the neuroprotective effects of this compound and Doxazosin.
Conclusion
Both this compound and Doxazosin exhibit promising neuroprotective properties mediated through the activation of PGK1 and subsequent enhancement of cellular energy metabolism. While direct comparative studies in neuronal cell lines are needed to delineate the relative potency and efficacy of the (R)-enantiomer of Terazosin versus Doxazosin, the existing evidence points to a shared mechanism of action that is independent of their α1-adrenergic receptor antagonism. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative investigations. Further research in this area is warranted to explore the full therapeutic potential of these repurposed drugs for the treatment of neurodegenerative diseases.
References
- 1. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terazosin and doxazosin in the treatment of BPH: results of a randomized study with crossover in non-responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of (R)-Terazosin for PGK1 Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Terazosin, an enantiomer of the well-established α1-adrenergic receptor antagonist Terazosin, has garnered significant interest for its novel off-target activity as an activator of phosphoglycerate kinase 1 (PGK1). This unique dual activity presents both therapeutic opportunities and challenges, necessitating a thorough understanding of its selectivity profile. This guide provides a comparative assessment of this compound's activity towards PGK1 and its originally intended target, the α1-adrenergic receptor. While comprehensive data from a broad kinase panel screen for this compound is not publicly available, this document synthesizes the existing evidence to offer a clear perspective on its known molecular interactions. We present available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation: this compound Activity Profile
The following table summarizes the known binding affinities of Terazosin for its primary targets. It is important to note that while the neuroprotective effects of Terazosin are attributed to its action on PGK1, it also retains high affinity for α1-adrenergic receptors.
| Target | Enantiomer/Form | Assay Type | Value | Reference |
| Phosphoglycerate Kinase 1 (PGK1) | Racemic Terazosin | Isothermal Titration Calorimetry (ITC) | Kd = 2.78 µM | [1] |
| α1-Adrenergic Receptor | This compound | Radioligand Binding Assay | Ki = 3.8 nM | |
| α1-Adrenergic Receptor | Racemic Terazosin | Radioligand Binding Assay | Ki = 3.6 nM | |
| α1-Adrenergic Receptor | (S)-Terazosin | Radioligand Binding Assay | Ki = 2.8 nM |
Note: Lower Kd and Ki values indicate higher binding affinity.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for in vitro kinase selectivity screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of this compound against its known targets.
Protocol 1: In Vitro PGK1 Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kinase activity assays that measure ATP production.
Objective: To determine the effect of this compound on the enzymatic activity of PGK1 by quantifying ATP generation.
Materials:
-
Recombinant human PGK1 enzyme
-
This compound
-
Substrates: 1,3-bisphosphoglycerate (1,3-BPG) and ADP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP detection reagent (e.g., Promega ADP-Glo™ Kinase Assay)
-
384-well white microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
This compound solution or vehicle control (e.g., DMSO).
-
PGK1 enzyme solution.
-
Substrate solution containing 1,3-BPG and ADP.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection:
-
Add the ATP detection reagent to each well to stop the kinase reaction and deplete the remaining ADP.
-
Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
-
Add the kinase detection reagent to convert the newly synthesized ATP into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control to determine the percent activity of PGK1 in the presence of this compound.
-
Plot the percent activity against the log of the this compound concentration to determine the EC₅₀ (concentration for 50% of maximal activation).
-
Protocol 2: Radioligand Binding Assay for α1-Adrenergic Receptor
Objective: To determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α1-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]-Prazosin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., phentolamine).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the binding buffer.
-
Reaction Setup: In microcentrifuge tubes, combine:
-
Cell membranes.
-
Radioligand ([³H]-Prazosin) at a concentration near its Kd.
-
This compound at various concentrations or vehicle control.
-
For non-specific binding determination, add a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
-
Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log of the this compound concentration.
-
Determine the IC₅₀ (concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The available evidence indicates that this compound is a potent antagonist of the α1-adrenergic receptor and a micromolar activator of PGK1. While its affinity for the α1-adrenergic receptor is in the nanomolar range, its activation of PGK1 occurs at micromolar concentrations. The lack of a comprehensive kinome-wide selectivity profile represents a significant data gap. Future research employing broad kinase screening panels is essential to fully characterize the selectivity of this compound and to better understand its potential for both therapeutic benefits and off-target effects. The protocols and workflows provided in this guide offer a framework for conducting such investigations and for further exploring the unique pharmacology of this compound.
References
(R)-Terazosin for Neuroprotection: A Comparative Guide to its In Vivo Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Terazosin's potential as a neuroprotective agent, focusing on its in vivo validation and therapeutic window. We delve into its mechanism of action, compare it with alternatives, and present available experimental data to support its evaluation for further research and development.
Mechanism of Action: Beyond Alpha-1 Blockade
Traditionally known as an α1-adrenergic receptor antagonist for treating benign prostatic hyperplasia and hypertension, Terazosin has emerged as a promising candidate for neuroprotection.[1][2][3] Its neuroprotective effects are not primarily mediated by its action on adrenergic receptors but through the activation of an essential glycolytic enzyme, Phosphoglycerate Kinase 1 (PGK1).[4][5]
Activation of PGK1 by Terazosin leads to an increase in adenosine triphosphate (ATP) production, the primary energy currency of the cell. This enhancement of cellular energy metabolism is crucial for neuronal survival and function, particularly in the context of neurodegenerative diseases where energy deficits are a common pathological feature. Studies have shown that this PGK1-mediated neuroprotection is effective in various preclinical models of neurodegenerative diseases, including Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS).
It is important to note that Terazosin exhibits a biphasic effect on PGK1 activity, with lower concentrations activating the enzyme and higher concentrations showing an inhibitory effect. This underscores the critical need to define a precise therapeutic window for its neuroprotective applications.
This compound vs. Alternatives: A Focus on PGK1 Activation
The therapeutic potential of Terazosin has spurred the development of analogs with improved efficacy and specificity for PGK1. The goal is to maximize the neuroprotective effects while minimizing the side effects associated with α1-adrenergic receptor antagonism, such as hypotension.
While direct in vivo comparative studies on the therapeutic windows of this compound and (S)-Terazosin are not extensively available in the reviewed literature, the focus of current research is on developing PGK1 activators that are structurally related to Terazosin but with optimized pharmacological profiles. Compound 12b, a Terazosin analog, has been identified as having the best PGK1 agonistic and neuroprotective activity in one study.
The table below summarizes the key players in this therapeutic space.
| Compound/Alternative | Mechanism of Action | Key Advantages | Key Disadvantages/Unknowns |
| This compound | PGK1 Activator | Established safety profile for other indications. | Potential for off-target effects (α1-blockade); limited data on the specific therapeutic window for neuroprotection of the (R)-enantiomer. |
| (S)-Terazosin | PGK1 Activator (presumed) | Unknown. | Lack of specific in vivo data on neuroprotective efficacy and therapeutic window. |
| Racemic Terazosin | PGK1 Activator, α1-Adrenergic Antagonist | Clinically available, known pharmacokinetics. | Side effects such as dizziness and hypotension due to α1-blockade. |
| Terazosin Analogs (e.g., Compound 12b) | Potent PGK1 Activators | Potentially higher neuroprotective efficacy and reduced side effects. | Early stage of development, require further in vivo validation. |
| Other PGK1 Activators | PGK1 Activation | Novel chemical scaffolds, may offer improved specificity. | Preclinical stage, long road to clinical application. |
In Vivo Validation: Evidence from Preclinical Models
The neuroprotective effects of Terazosin have been demonstrated in various animal models of neurodegenerative diseases. These studies provide the foundation for understanding its therapeutic potential.
Key Experimental Findings
| Animal Model | Disease Modeled | Key Findings |
| Mice and Rats | Parkinson's Disease (MPTP, 6-OHDA models) | Slowed or prevented neuron loss, enhanced brain ATP levels. |
| Zebrafish and Mice | Amyotrophic Lateral Sclerosis (ALS) | Improved motor phenotypes, increased motor neuron survival. |
| Rodent Models | Stroke and Sepsis | Alleviated organ damage and improved survival. |
While these studies have been crucial in establishing the proof-of-concept for Terazosin's neuroprotective effects, a clear definition of the therapeutic window for this compound, with a quantitative correlation between dose, neuroprotection, and side effects, remains an area for active investigation.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized methodologies based on the reviewed literature for assessing the in vivo neuroprotective effects of this compound.
Animal Models of Neurodegeneration
-
Parkinson's Disease Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice: Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking key features of Parkinson's disease.
-
6-OHDA (6-hydroxydopamine) model in rats: Stereotactic injection of 6-OHDA into the striatum or medial forebrain bundle causes a progressive loss of dopaminergic neurons.
-
-
ALS Model:
-
Transgenic mice expressing mutant human SOD1 or TDP-43: These models exhibit progressive motor neuron degeneration and paralysis, recapitulating aspects of ALS pathology.
-
Administration of this compound
-
This compound would be dissolved in a suitable vehicle (e.g., saline or DMSO).
-
Administration can be performed via various routes, including oral gavage, intraperitoneal injection, or subcutaneous injection.
-
A range of doses would be tested to determine the therapeutic window, with treatment initiated before, during, or after the induction of the neurodegenerative insult, depending on the study's objective (prophylactic vs. therapeutic effect).
Assessment of Neuroprotection and Side Effects
-
Behavioral Assessments:
-
Motor function: Rotarod test, grip strength test, and open-field test to assess balance, coordination, and locomotor activity.
-
Cognitive function: Morris water maze, Y-maze, or novel object recognition test to evaluate learning and memory.
-
-
Histological and Immunohistochemical Analysis:
-
Quantification of surviving neurons (e.g., tyrosine hydroxylase-positive neurons in Parkinson's models) in specific brain regions.
-
Assessment of neuroinflammation (e.g., microglial and astrocyte activation).
-
-
Biochemical Assays:
-
Measurement of ATP levels in brain tissue to confirm target engagement (PGK1 activation).
-
Quantification of neurotransmitter levels (e.g., dopamine and its metabolites in Parkinson's models).
-
-
Side Effect Monitoring:
-
Cardiovascular effects: Measurement of blood pressure and heart rate to assess hypotension and other cardiovascular side effects.
-
General health: Monitoring of body weight, food and water intake, and overall animal well-being.
-
Visualizing the Pathway and Process
To better understand the mechanisms and experimental approaches, the following diagrams are provided.
This compound's neuroprotective signaling pathway.
Generalized in vivo experimental workflow.
Conclusion and Future Directions
This compound holds significant promise as a neuroprotective agent due to its ability to enhance cellular energy metabolism through the activation of PGK1. The existing preclinical data in various models of neurodegenerative diseases are encouraging. However, to advance this compound towards clinical application for neuroprotection, further research is imperative.
Specifically, future studies should focus on:
-
Directly comparing the in vivo neuroprotective efficacy and therapeutic windows of this compound and (S)-Terazosin.
-
Generating comprehensive dose-response data for this compound that correlates neuroprotective outcomes with potential side effects.
-
Investigating the long-term safety and efficacy of this compound in chronic models of neurodegeneration.
-
Further developing novel Terazosin analogs and other PGK1 activators with improved neuroprotective profiles and reduced off-target effects.
By addressing these key areas, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for novel treatments for devastating neurodegenerative disorders.
References
- 1. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Edge: A Comparative Analysis of (R)-Terazosin and Other Alpha-1 Blockers on Central Nervous System Function
For Immediate Release
A deep dive into the central nervous system (CNS) effects of alpha-1 adrenergic receptor antagonists reveals a significant divergence in their mechanisms of action and neuroprotective potential. While classic CNS side effects such as dizziness and somnolence are common across the class, emerging evidence highlights a unique, off-target neuroprotective role for quinazoline-based alpha-1 blockers, including terazosin, doxazosin, and prazosin. This effect, mediated by the activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), is notably absent in the sulfonamide-based tamsulosin. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, synthesizing available experimental data on the CNS functions of these compounds, with a particular focus on the enigmatic role of Terazosin's enantiomers.
Executive Summary
Alpha-1 adrenergic receptor antagonists are widely prescribed for benign prostatic hyperplasia (BPH) and hypertension. Their impact on the CNS has traditionally been viewed through the lens of their alpha-1 adrenergic blockade, leading to side effects like dizziness and fatigue. However, recent research has unveiled a novel, neuroprotective pathway associated with the quinazoline chemical structure shared by terazosin, doxazosin, and prazosin. This guide will explore both the established and emerging CNS effects of these drugs, present comparative data in structured tables, detail key experimental protocols, and visualize the critical signaling pathways. A key finding is the significant neuroprotective potential of racemic terazosin through PGK1 activation, a mechanism that warrants further investigation into the specific contributions of its (R) and (S) enantiomers, for which there is currently a paucity of functional CNS data.
Comparative Analysis of CNS Effects
The CNS effects of alpha-1 blockers can be broadly categorized into those stemming from their primary mechanism of action (alpha-1 adrenoceptor antagonism) and, for some, off-target effects with significant therapeutic potential.
Adrenoceptor-Mediated CNS Side Effects
Alpha-1 blockers that can cross the blood-brain barrier are associated with a range of CNS side effects. The lipophilicity of these drugs influences their ability to penetrate the CNS, with terazosin, doxazosin, and prazosin being more lipophilic than tamsulosin[1]. Common CNS-related adverse events are summarized in the table below.
| Drug | Dizziness/Vertigo | Somnolence/Fatigue | Headache | Other Notable CNS Effects |
| Terazosin | Up to 19.3%[2] | ~5.4% (somnolence), ~11.3% (asthenia)[3] | Up to 16.2%[2] | Paresthesia, nervousness, depression[3] |
| Doxazosin | Up to 19% | Common | Common | Somnolence, vertigo, tremor, hypoesthesia |
| Prazosin | Up to 10.3% | Common | Common | Drowsiness, lack of energy, depression, hallucinations (rare) |
| Tamsulosin | Lower risk of orthostatic hypotension | Less pronounced CNS effects | Less pronounced CNS effects | Conflicting evidence on cognitive impact |
Neuroprotection via PGK1 Activation: A Quinazoline Advantage
A significant body of research now points to a neuroprotective mechanism unique to quinazoline-based alpha-1 blockers. Racemic terazosin, and by extension other quinazolines like doxazosin and prazosin, has been shown to bind to and activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. This activation leads to increased ATP production, which is thought to be the basis for its neuroprotective effects observed in models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke. This off-target effect is independent of alpha-1 adrenoceptor blockade. In contrast, tamsulosin, which has a sulfonamide structure, does not activate PGK1 and has not demonstrated the same neuroprotective properties.
The Enigma of (R)-Terazosin
Terazosin is a racemic mixture of (R) and (S) enantiomers. While studies have shown that both enantiomers exhibit similar high affinity for alpha-1 adrenoceptors in canine brain tissue, there is a critical lack of data on their individual effects on CNS function and, importantly, on the activation of the PGK1 pathway. One study indicated that R(+)-terazosin has a lower affinity for alpha-2B adrenoceptors compared to the S(-) enantiomer, suggesting some stereoselectivity for other receptors. However, whether one enantiomer is predominantly responsible for the observed neuroprotective effects of racemic terazosin remains an open and critical question for future research.
Signaling Pathways
Alpha-1 Adrenergic Receptor Signaling
The canonical signaling pathway for alpha-1 adrenergic receptors involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), modulating various cellular responses.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Terazosin's Off-Target PGK1 Activation Pathway
Terazosin's neuroprotective effect is mediated through a distinct pathway involving the direct activation of PGK1. This leads to an increase in ATP production, which in turn can enhance the activity of heat shock protein 90 (Hsp90), a molecular chaperone involved in cellular stress resistance.
References
Unraveling the Downstream Effects of (R)-Terazosin-PGK1 Interaction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the downstream signaling pathways activated by the interaction of (R)-Terazosin with phosphoglycerate kinase 1 (PGK1). We present a comparative overview of its effects, supported by experimental data and detailed protocols, to aid in the exploration of its therapeutic potential.
The serendipitous discovery of the interaction between the α1-adrenergic receptor antagonist, Terazosin, and the glycolytic enzyme PGK1 has opened new avenues for therapeutic interventions in a range of diseases, including neurodegenerative disorders and gastrointestinal conditions. This guide delves into the molecular sequelae of this interaction, offering a comparative look at its downstream signaling effects.
The this compound-PGK1 Interaction: A Dose-Dependent Activation
This compound directly binds to PGK1, a crucial enzyme in the glycolytic pathway responsible for the first ATP-generating step.[1][2][3] This interaction is characterized by a biphasic dose-response, where low concentrations of Terazosin activate PGK1, while high concentrations lead to its inhibition.[1] A proposed mechanism for this activation at low doses, despite Terazosin binding to the ADP/ATP pocket which would typically cause competitive inhibition, is the creation of a bypass pathway that accelerates the release of the product, ATP.[4] The primary and most well-documented downstream consequence of this activation is a significant increase in cellular ATP levels.
Comparative Analysis of PGK1 Activation and Neuroprotection
While Terazosin is the most studied PGK1 activator, research into its analogs and other structurally distinct compounds has begun to emerge. The following table summarizes the comparative efficacy of Terazosin and its analogs in activating PGK1 and providing neuroprotection.
| Compound | PGK1 Agonistic Activity (%) | Neuroprotective Effect (%) | Reference |
| Terazosin | 100 | 100 | N/A |
| Analog 5l | 115.3 ± 4.7 | 102.1 ± 3.5 | |
| Analog 10a | 120.1 ± 5.2 | 108.9 ± 4.1 | |
| Analog 12a | 122.6 ± 6.8 | 112.5 ± 5.3 | |
| Analog 12b | 128.4 ± 7.1 | 115.8 ± 6.2 |
Data represents the mean ± SD. PGK1 agonistic activity and neuroprotective effect are expressed relative to Terazosin (set at 100%).
Downstream Signaling Pathways of this compound-PGK1 Interaction
The increased cellular ATP resulting from the this compound-PGK1 interaction triggers a cascade of downstream signaling events. The most prominent pathways identified are the Akt/NF-κB and the Hsp90-mediated pathways.
The Akt/NF-κB Signaling Pathway
Studies have demonstrated that Terazosin treatment can significantly enhance the phosphorylation of Akt (p-Akt) and inhibit the activation of NF-κB p65. This suggests an anti-inflammatory and pro-survival role mediated by the this compound-PGK1 interaction.
Signaling Pathway of this compound-PGK1 via Akt and NF-κB
Caption: this compound-PGK1 interaction leads to increased ATP, activating Akt and inhibiting NF-κB.
The Hsp90-Mediated Pathway
The elevation in cellular ATP enhances the chaperone activity of Heat shock protein 90 (Hsp90), an ATP-dependent molecular chaperone. Activated Hsp90 plays a crucial role in maintaining cellular homeostasis and promoting cell survival under stress conditions.
Hsp90-Mediated Downstream Effects of this compound-PGK1
Caption: PGK1 activation by this compound boosts Hsp90 activity, enhancing cellular stress resistance.
Potential Links to mTOR and HIF-1α Signaling
Emerging evidence suggests potential connections between the this compound-PGK1 axis and the mTOR and HIF-1α signaling pathways, although these links are less well-characterized.
-
mTOR Pathway: The PI3K/Akt/mTOR pathway is known to regulate PGK1 activity. It is plausible that the activation of PGK1 by Terazosin could, in turn, influence mTOR signaling, potentially through a feedback mechanism. However, direct experimental evidence for this is currently limited.
-
HIF-1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key regulator of cellular response to low oxygen and is known to upregulate glycolytic enzymes, including PGK1. While a positive feed-forward loop between PGK1 and HIF-1α has been proposed, the direct impact of Terazosin-mediated PGK1 activation on HIF-1α activity requires further investigation.
Experimental Protocols
For researchers looking to validate or build upon these findings, we provide detailed methodologies for key experiments.
PGK1 Activity Assay
This assay measures the enzymatic activity of PGK1 by coupling it to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction and monitoring the production of NADH.
Materials:
-
Assay Buffer: 50 mM Na2HPO4, 100 mM triethanolamine, 5 mM MgSO4, 0.2 mM EDTA, pH 8.6
-
Substrates: 1 mM NAD+, 1 mM glyceraldehyde 3-phosphate (GAP)
-
Enzymes: 5 U/mL GAPDH, 50 ng/mL purified human PGK1
-
This compound or other test compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay buffer and substrate solution.
-
Add 50 µL of the assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations.
-
Add 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme mix (GAPDH and PGK1) to each well.
-
Immediately measure the absorbance at 340 nm every minute for 10-15 minutes.
-
Calculate the rate of NADH production (change in absorbance per minute) to determine PGK1 activity.
Cellular ATP Measurement Assay
This assay quantifies intracellular ATP levels using a luciferase-based system.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound or other test compounds
-
ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well microplate
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add an equal volume of the ATP measurement reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
ATP concentration can be calculated based on a standard curve generated with known ATP concentrations.
Western Blotting for p-Akt and NF-κB p65
This protocol details the detection of phosphorylated Akt and the p65 subunit of NF-κB in cell lysates.
Materials:
-
Cells of interest
-
This compound or other test compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells with the test compound as required.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The interaction between this compound and PGK1 presents a promising therapeutic strategy by bolstering cellular energy metabolism and activating pro-survival signaling pathways. This guide provides a foundational understanding of these downstream effects, offering comparative data and detailed experimental protocols to facilitate further research. While the connections to mTOR and HIF-1α signaling are intriguing areas for future exploration, the established activation of the Akt and Hsp90 pathways underscores the potential of targeting the this compound-PGK1 axis for the development of novel therapeutics.
References
Reproducibility of the neuroprotective effects of (R)-Terazosin across different labs
An objective analysis of the experimental evidence supporting the neuroprotective role of (R)-Terazosin across independent research laboratories. This guide delves into the quantitative data, experimental designs, and underlying molecular mechanisms to provide researchers, scientists, and drug development professionals with a comprehensive overview of the reproducibility of this compound's therapeutic potential.
The off-target effect of the alpha-1 adrenoceptor antagonist, this compound, as an activator of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) has garnered significant interest in the field of neurodegenerative disease research. Multiple independent studies have now provided evidence for its neuroprotective capabilities in various preclinical models of amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD). This guide synthesizes the key findings from these studies, offering a comparative look at the experimental data and methodologies, thereby addressing the crucial aspect of scientific reproducibility.
The central mechanism of action for Terazosin's neuroprotective effect is its ability to bind to and enhance the activity of PGK1.[1][2] This enzymatic activation leads to an increase in glycolysis, resulting in elevated cellular ATP levels.[1][2] In the context of neurodegenerative diseases, where impaired energy metabolism is a common pathological feature, this restoration of cellular energetics is believed to counteract neuronal stress and cell death.[2]
Quantitative Comparison of Neuroprotective Effects
To facilitate a clear comparison of the findings from different research groups, the following tables summarize the quantitative outcomes of this compound treatment in key preclinical models of ALS and Parkinson's disease.
Table 1: Neuroprotective Effects of Terazosin in ALS Models
| Study (Lab) | Model System | Terazosin Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Chaytow et al. (Universities of Edinburgh and Oxford) | TDP-43M337V ESC-derived Motor Neurons | 10µM, in vitro | 24 hours | Complete rescue of survival (100%) following oxidative stress | |
| Chaytow et al. (Universities of Edinburgh and Oxford) | Thy1-hTDP-43 Mouse Model | 100 µg/kg, daily i.p. injection | From P15 until end-stage | ~5% increase in median survival; 40% increase in motor neuron number in the ventral horn | |
| Chaytow et al. (Universities of Edinburgh and Oxford) | mutTDP-43 Zebrafish Larvae | 50µM in water | 24-48 hours post-fertilization | Significant improvement in motor performance in the tail-touch evoked escape response test |
Table 2: Neuroprotective Effects of Terazosin in Parkinson's Disease Models
| Study (Lab) | Model System | Terazosin Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Cai et al. (University of Iowa & Capital Medical University) | MPTP-induced Mouse Model | 0.1 mg/kg, daily i.p. injection | 7 days | Prevented the reduction of pyruvate and ATP levels in the brain; Reduced the loss of dopamine neurons | |
| Cai et al. (University of Iowa & Capital Medical University) | 6-OHDA-induced Rat Model | Not specified | Not specified | Neuroprotective effects observed | |
| Cai et al. (University of Iowa & Capital Medical University) | Rotenone-induced Fly Model | Not specified | Not specified | Neuroprotective effects observed |
Signaling Pathway and Experimental Workflow
To visually represent the molecular mechanism and a typical experimental approach, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
TDP-43M337V ESC-derived Motor Neuron Survival Assay
-
Cell Culture: Mouse embryonic stem cells (mESCs) carrying a TDP-43M337V mutation are differentiated into motor neurons.
-
Terazosin Treatment: Differentiated motor neurons are incubated with varying concentrations of Terazosin (e.g., 10µM) for 24 hours.
-
Induction of Oxidative Stress: Following Terazosin treatment, cells are exposed to an oxidative stressor such as sodium arsenite (NaAsO2).
-
Survival Assessment: Cell viability is quantified using a suitable assay, such as the MTT assay or by counting the number of surviving motor neurons (e.g., stained for motor neuron markers like Islet-1/2).
-
Reference: Adapted from Chaytow et al., EBioMedicine, 2022.
Thy1-hTDP-43 Mouse Model of ALS
-
Animal Model: Transgenic mice overexpressing human TDP-43 under the control of the Thy1 promoter, which leads to progressive motor neuron degeneration.
-
Terazosin Administration: Mice receive daily intraperitoneal (i.p.) injections of Terazosin (e.g., 100 µg/kg) or a vehicle control, starting from a presymptomatic age (e.g., postnatal day 15).
-
Behavioral Analysis: Motor function is assessed regularly using tests such as rotarod performance, grip strength, and clinical scoring of limb paralysis.
-
Survival Analysis: The lifespan of the mice in each treatment group is monitored and recorded.
-
Histological Analysis: At a symptomatic time point or at end-stage, the lumbar spinal cord is collected, sectioned, and stained (e.g., with Nissl stain) to quantify the number of surviving motor neurons in the ventral horn.
-
Reference: Adapted from Chaytow et al., EBioMedicine, 2022.
In Vitro PGK1 Activity Assay
-
Principle: The activity of purified recombinant human PGK1 is measured by a coupled enzyme assay. The production of ATP by PGK1 is linked to the consumption of NADH by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: The assay is typically performed in a buffer containing purified PGK1, its substrates (ADP and 1,3-bisphosphoglycerate), and the coupling enzymes and their substrates.
-
Terazosin Addition: The assay is run in the presence of varying concentrations of Terazosin to determine its effect on PGK1 activity.
-
Data Analysis: The rate of NADH consumption is calculated from the change in absorbance over time, and the relative PGK1 activity is determined.
-
Reference: Adapted from Chen et al., Nature Chemical Biology, 2015.
Conclusion
The neuroprotective effects of this compound, mediated through the activation of PGK1, have been independently reported by different research groups in a variety of in vitro and in vivo models of neurodegenerative diseases. The consistency in the observed outcomes, including increased neuronal survival, improved motor function, and enhanced cellular energetics, provides strong support for the reproducibility of these findings. This comparative guide highlights the converging evidence and provides the necessary details for other researchers to build upon this promising therapeutic strategy. Future clinical trials will be crucial to translate these preclinical findings into effective treatments for patients with neurodegenerative disorders.
References
A Head-to-Head Comparison of (R)-Terazosin and Other Novel PGK1 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (R)-Terazosin and other recently identified small molecule activators of Phosphoglycerate Kinase 1 (PGK1). PGK1 is a crucial enzyme in the glycolytic pathway, and its activation has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and tissue damage.[1][2] This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to aid researchers in their evaluation of these compounds.
Quantitative Performance of PGK1 Activators
The following tables present a summary of the available quantitative data for this compound and the novel PGK1 activators identified as compounds 7979989, Z112553128, and AK-693/21087020. It is important to note that the data for this compound and the other activators are derived from separate studies, and experimental conditions may vary.
Table 1: In Vitro PGK1 Activation
| Compound | Concentration Range (Activation) | Concentration Range (Inhibition) | Maximum Activation/Effect | Data Source |
| This compound | 2.5 nM - 0.5 µM | ≥ 2.5 µM | ~40% increase in ATP levels in cell lysate | [1] |
| Compound 7979989 | 1 nM - 10 µM | Not Reported | Statistically significant activation | [3] |
| Compound Z112553128 | 1 nM - 10 µM | Not Reported | Statistically significant activation | [3] |
| Compound AK-693/21087020 | 1 nM - 1 µM | ≥ 10 µM | Statistically significant activation |
Table 2: Neuroprotective Effects in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
| Compound | Concentration for Significant Neuroprotection | Cell Viability (% of Control) | Data Source |
| Compound 7979989 | 1.5625 µM - 12.5 µM | 72.37% - 80.86% | |
| Compound Z112553128 | 1.5625 µM - 12.5 µM | 65.65% - 76.57% | |
| Compound AK-693/21087020 | 1.5625 µM - 12.5 µM | 65.53% - 80.37% |
This compound was not evaluated in the same OGD/R model in the cited study, therefore direct comparison data is not available in this format.
Signaling Pathways and Experimental Workflow
The activation of PGK1 has significant downstream effects on cellular metabolism and signaling. The following diagrams illustrate the key pathways involved and a typical workflow for assessing PGK1 activation.
Caption: PGK1's role in glycolysis and downstream signaling.
Caption: Workflow for PGK1 activity assessment.
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
In Vitro PGK1 Activity Assay (Coupled Enzyme Assay)
This spectrophotometric assay is a standard method for determining PGK1 activity. The reaction catalyzed by PGK1 is coupled with the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. The activity of PGK1 is determined by measuring the rate of NADH oxidation, which is observed as a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human PGK1 protein
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Adenosine diphosphate (ADP)
-
1,3-bisphosphoglycerate (1,3-BPG) or 3-phosphoglycerate (3-PG) and ATP for the reverse reaction
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Reaction Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.1 mM MgSO₄, 10 mM Na₂HPO₄, 2 mM DTT, pH 8.6)
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents in the reaction buffer. The final concentrations in the reaction mixture will need to be optimized, but typical concentrations are in the millimolar range for substrates and micromolar to nanomolar range for enzymes.
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the reaction buffer, ADP, 1,3-BPG, and NADH.
-
Add Test Compounds: Add the desired concentrations of the test compounds or vehicle control to the respective wells.
-
Initiate the Reaction: Add purified PGK1 to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
PGK1 activity is proportional to this rate.
-
Compare the activity in the presence of test compounds to the vehicle control to determine the percentage of activation or inhibition.
-
Plot the percentage of activation against the logarithm of the compound concentration to generate dose-response curves.
-
Cell-Based Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion - OGD/R)
This assay simulates ischemic conditions in vitro to assess the protective effects of compounds on neuronal cells.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Glucose-free medium
-
Hypoxia chamber (e.g., with 95% N₂ and 5% CO₂)
-
Test compounds
-
Cell viability assay kit (e.g., MTT or LDH release assay)
Procedure:
-
Cell Culture: Culture the neuronal cells to the desired confluency in standard culture medium.
-
OGD Induction:
-
Wash the cells with glucose-free medium.
-
Replace the medium with fresh glucose-free medium.
-
Place the cells in a hypoxia chamber for a predetermined period (e.g., 2-4 hours) to induce oxygen-glucose deprivation.
-
-
Reperfusion and Treatment:
-
Remove the cells from the hypoxia chamber.
-
Replace the glucose-free medium with standard culture medium containing the test compounds at various concentrations or a vehicle control.
-
Return the cells to a standard incubator (normoxic conditions) for a reperfusion period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the reperfusion period, assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH release assay (measures cell membrane integrity).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (cells not subjected to OGD/R).
-
Compare the viability of cells treated with the test compounds to the vehicle-treated OGD/R group to determine the neuroprotective effect.
-
Discussion and Conclusion
The available data indicates that this compound is a unique PGK1 activator with a biphasic dose-response, activating the enzyme at lower concentrations and inhibiting it at higher concentrations. This characteristic is attributed to its competitive binding at the ADP/ATP pocket, which at low concentrations, may facilitate product release. The novel compounds 7979989, Z112553128, and AK-693/21087020 have been identified as promising PGK1 activators with demonstrated in vitro efficacy and neuroprotective effects.
A direct, side-by-side comparison of these compounds under identical experimental conditions is necessary to definitively determine their relative potencies and therapeutic potential. However, the information presented in this guide provides a solid foundation for researchers to understand the current landscape of PGK1 activators. The detailed protocols and pathway diagrams offer valuable tools for designing and interpreting future experiments in this exciting area of drug discovery. Further research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic profiles for these novel activators to advance their development as potential therapeutics.
References
- 1. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clinical Translatability of (R)-Terazosin's Effects from Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Terazosin's neuroprotective effects, as observed in animal models, with alternative interventions. The data presented herein aims to validate the clinical translatability of these preclinical findings, focusing on the underlying mechanism of action involving the activation of Phosphoglycerate Kinase 1 (PGK1).
Executive Summary
This compound, a drug historically used for benign prostatic hyperplasia and hypertension, has demonstrated significant neuroprotective potential in various animal models of neurodegenerative diseases, including Parkinson's Disease (PD), Amyotrophic Lateral Sclerosis (ALS), and stroke.[1][2] Its primary mechanism of action in this context is the activation of the glycolytic enzyme PGK1, leading to increased ATP production and enhanced cellular stress resistance.[3][4] This guide synthesizes the key experimental data from these preclinical studies, offering a direct comparison with alternatives and providing detailed methodologies to support further research and development.
Comparative Efficacy of this compound in Animal Models
The neuroprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings in models of Parkinson's Disease and ALS, comparing Terazosin's performance against control groups and, where available, other compounds.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
| Outcome Measure | Control (Vehicle) | This compound | Percentage Improvement | Reference |
| Motor Neuron Number | Baseline | 40% Increase | 40% | [2] |
| Median Survival | 21 days | 22 days | 4.8% | |
| Motor Performance | Deficits observed | Significant Improvement | - |
Table 2: Comparative Neuroprotective Potential in Parkinson's Disease (Human Database Studies)
While direct head-to-head quantitative data from animal models comparing Terazosin and Tamsulosin is limited in the available literature, large-scale human database studies provide compelling evidence for Terazosin's superior neuroprotective effects. Tamsulosin, another α1-adrenergic receptor antagonist used for benign prostatic hyperplasia, does not activate PGK1 and serves as a crucial comparator.
| Outcome | Tamsulosin Users | Terazosin/Doxazosin/Alfuzosin Users | Key Finding | Reference |
| Incidence of Parkinson's Disease | 1.53% | 1.10% | Tamsulosin users had a significantly higher incidence of PD. | |
| Risk of Developing Parkinson's Disease | Reference Group | 12% to 37% decrease in risk | Use of Terazosin and similar drugs was associated with a significantly lower risk of developing PD. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Mechanism of Action: this compound's Neuroprotective Pathway
Caption: this compound's neuroprotective signaling cascade.
Experimental Workflow: MPTP Mouse Model of Parkinson's Disease
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 3. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Terazosin: Evaluating its Synergistic Potential with Parkinson's Disease Medications
While direct clinical evidence of synergistic effects between (R)-Terazosin and other established Parkinson's disease (PD) medications is not yet available, a comprehensive analysis of its unique mechanism of action suggests a strong potential for complementary and possibly synergistic outcomes. This guide provides a detailed comparison of this compound with current PD therapies, supported by existing preclinical and clinical data, to offer a forward-looking perspective for researchers and drug development professionals.
This compound, an alpha-1 adrenergic receptor antagonist, has garnered significant attention for its neuroprotective potential in Parkinson's disease.[1] Its primary mechanism of interest is the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolysis pathway.[2][3] This action enhances cellular energy production by increasing ATP levels, which is thought to counteract the mitochondrial dysfunction implicated in the pathogenesis of PD.[2] Preclinical studies have demonstrated that Terazosin can slow or prevent neuronal loss in various animal models of PD, including those involving mice, rats, and flies. Furthermore, large-scale epidemiological studies have correlated the use of Terazosin with a reduced risk of developing Parkinson's disease and a slower progression of motor symptoms in affected individuals.
Currently, several clinical trials are underway to investigate the long-term effects and disease-modifying potential of Terazosin in individuals with or at high risk for Parkinson's disease. These studies are primarily focused on evaluating Terazosin as a standalone neuroprotective agent.
Mechanistic Comparison with Standard Parkinson's Disease Therapies
A deeper understanding of this compound's potential for synergistic interactions can be gleaned by comparing its mechanism of action with that of current front-line PD treatments.
| Drug Class | Primary Mechanism of Action | Potential for Synergy with this compound |
| This compound | Activates PGK1, enhances glycolysis, and increases ATP production, leading to neuroprotection. | By addressing the underlying energy deficit in neurons, it could enhance the efficacy and prolong the therapeutic window of symptomatic treatments. |
| Levodopa | A precursor to dopamine, it replenishes the depleted dopamine levels in the brain, thereby alleviating motor symptoms. | Complementary: Levodopa provides symptomatic relief by restoring dopamine, while this compound may protect dopaminergic neurons from further degeneration. This combination could potentially lead to a more sustained clinical response and a delay in the onset of motor complications associated with long-term Levodopa use. |
| Dopamine Agonists | Mimic the action of dopamine by directly stimulating dopamine receptors in the brain. | Complementary: Similar to Levodopa, dopamine agonists offer symptomatic control. The neuroprotective effect of this compound could preserve the neuronal circuitry upon which these agonists act, potentially enhancing their long-term effectiveness. |
| MAO-B Inhibitors | Inhibit the monoamine oxidase-B enzyme, which breaks down dopamine in the brain, thereby increasing dopamine availability. | Potentially Synergistic: MAO-B inhibitors increase synaptic dopamine levels. This compound's neuroprotective action could maintain the health of the presynaptic terminals, leading to more efficient dopamine release and reuptake. This could result in a greater and more sustained increase in dopaminergic neurotransmission than either agent alone. |
Signaling Pathways and Experimental Workflows
To visualize the distinct yet potentially complementary roles of this compound and conventional Parkinson's medications, the following diagrams illustrate their respective signaling pathways and a hypothetical experimental workflow for assessing synergy.
Caption: Signaling pathways of this compound and conventional PD therapies.
Caption: Workflow for assessing this compound synergy in a preclinical model.
Experimental Protocols for Future Synergy Studies
To definitively assess the synergistic potential of this compound, rigorous preclinical and clinical studies are necessary. Below are proposed methodologies for key experiments.
Preclinical Synergy Assessment in a Neurotoxin-Induced Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Levodopa/Carbidopa alone
-
This compound in combination with Levodopa/Carbidopa
-
-
Drug Administration: this compound administered daily via oral gavage, starting before or after MPTP administration to assess both protective and restorative effects. Levodopa/Carbidopa administered twice daily via oral gavage during the symptomatic phase.
-
Behavioral Assessments:
-
Rotarod Test: To measure motor coordination and balance.
-
Cylinder Test: To assess forelimb akinesia.
-
Open Field Test: To evaluate locomotor activity.
-
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to quantify dopamine and its metabolites (DOPAC and HVA) in striatal tissue.
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) and striatum to quantify the extent of dopaminergic neuron survival.
Clinical Trial Design for Adjunctive this compound Therapy
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase II clinical trial.
-
Participant Population: Patients with early to mid-stage Parkinson's disease on a stable dose of Levodopa or a dopamine agonist who are beginning to experience motor fluctuations.
-
Intervention:
-
This compound titrated to a target dose + standard of care.
-
Placebo + standard of care.
-
-
Primary Outcome Measures:
-
Change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) from baseline.
-
Change in daily "OFF" time as recorded in patient diaries.
-
-
Secondary Outcome Measures:
-
Change in non-motor symptoms (e.g., assessed by the Non-Motor Symptoms Scale).
-
Change in dopamine transporter (DAT) binding on SPECT imaging as a biomarker of disease progression.
-
Safety and tolerability of the combination therapy.
-
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other Parkinson's medications is currently lacking, a strong theoretical rationale for such a combination exists. The distinct, neuroprotective mechanism of this compound, focused on enhancing cellular bioenergetics, is highly complementary to the symptomatic relief provided by current dopaminergic therapies. Future preclinical and clinical studies investigating these combinations are warranted and hold the potential to introduce a novel therapeutic strategy that could not only manage the symptoms of Parkinson's disease more effectively but also slow the progression of the underlying neurodegeneration.
References
A Comparative Analysis of (R)-Terazosin's Neuroprotective Effects on Diverse Neuronal Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Terazosin, an enantiomer of the alpha-1 adrenergic receptor antagonist Terazosin, has emerged as a promising neuroprotective agent. Beyond its canonical role in treating benign prostatic hyperplasia and hypertension, recent research has illuminated its potential in mitigating neurodegeneration. This guide provides a comparative analysis of this compound's effects on different neuronal subtypes, supported by experimental data. The primary mechanism of its neuroprotective action is the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, leading to increased ATP production and enhanced cellular bioenergetics.[1][2][3][4] This guide will delve into the quantitative effects, experimental methodologies, and underlying signaling pathways of this compound across various neuronal populations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Terazosin and its enantiomers on neuronal cells. It is important to note that much of the existing research has been conducted using racemic Terazosin, and specific data for the (R)-enantiomer is limited. However, available data on the binding affinity of this compound provides valuable insights.
| Parameter | Neuronal Subtype | Value | Reference |
| Binding Affinity (Ki) | Canine Cerebral Cortex | 8.4 nM | [5] |
| Binding Affinity (Ki) | Rat Neonatal Lung (alpha1-adrenoceptor) | N/A (Single binding site observed) |
Table 1: this compound Binding Affinity. This table presents the binding affinity of this compound to alpha-1 adrenoceptors in neuronal tissue. A lower Ki value indicates a higher binding affinity.
| Neuronal Subtype | Experimental Model | Treatment | Key Findings | Reference |
| Motor Neurons | ESC-derived motor neurons (TDP-43M337V) | Terazosin | Complete rescue of survival following oxidative stress. | |
| hTDP-43 Mouse Model | Terazosin (100 µg/kg) | 40% increase in the number of motor neurons in the ventral horn. | ||
| Dopaminergic Neurons | Human iPSC-derived | Terazosin | Slowed the loss of brain cells. | |
| Primary Neurons (Mixed Culture) | Rat Primary Neuron Culture | Terazosin | Reduced protein density and abundance of FUS-P525L-GFP. | |
| Hippocampal Neurons | Rat Hippocampal Slices | N/A (Model for excitotoxicity studies) | N/A | |
| Cortical Neurons | iPSC-derived Human Cortical Neurons | Rotenone (for assay validation) | Concentration-dependent inhibition of neurite outgrowth. | |
| Dorsal Root Ganglion (Sensory) Neurons | Rat DRG Cultures | N/A (General culture protocol) | N/A |
Table 2: Neuroprotective Effects of Terazosin on Various Neuronal Subtypes. This table summarizes the observed neuroprotective effects of Terazosin in different experimental models of neuronal subtypes. Direct comparative studies with this compound are limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the cited studies.
Primary Neuronal Cell Culture and this compound Treatment
-
Cell Source: Embryonic or neonatal rodent brain tissue (e.g., cortex, hippocampus) is a common source for primary neuronal cultures.
-
Dissociation: Tissues are enzymatically and mechanically dissociated to obtain a single-cell suspension.
-
Plating: Neurons are plated on coated culture surfaces (e.g., poly-D-lysine, laminin) in a defined neuronal culture medium.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). The desired final concentrations are added to the culture medium at specific time points depending on the experimental design (e.g., pre-treatment before inducing injury, or chronic treatment).
-
Assessment of Neuroprotection: Cell viability can be assessed using various assays such as MTT, LDH release, or immunocytochemistry for neuronal markers (e.g., NeuN, MAP2) and apoptosis markers (e.g., cleaved caspase-3).
Neurite Outgrowth Assay
-
Cell Plating: iPSC-derived human neurons (cortical or motor) are plated in multi-well plates.
-
Compound Treatment: After a period of initial neurite extension (e.g., 40 hours), cells are treated with various concentrations of the test compound (e.g., this compound).
-
Imaging: Live-cell imaging systems are used to capture images of the neuronal networks at different time points (e.g., 24 and 48 hours post-treatment).
-
Quantification: Image analysis software is used to quantify neurite length, number of branches, and other morphological parameters.
In Vivo Neuroprotection Studies in Mouse Models
-
Animal Models: Transgenic mouse models of neurodegenerative diseases (e.g., hTDP-43 mice for ALS) are used.
-
Drug Administration: this compound or vehicle is administered to the animals via a specific route (e.g., intraperitoneal injection) at a defined dose and frequency.
-
Behavioral Analysis: Motor function and other relevant behavioral phenotypes are assessed at regular intervals.
-
Histological Analysis: At the end of the study, brain and spinal cord tissues are collected for histological and immunohistochemical analysis to quantify neuronal survival and pathology.
Signaling Pathways and Visualizations
The primary neuroprotective mechanism of this compound is attributed to its activation of PGK1. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Caption: General experimental workflow for comparative analysis.
Comparative Discussion
While direct comparative studies of this compound across a wide range of neuronal subtypes are not yet available, the existing evidence allows for some inferences.
-
Motor Neurons: The neuroprotective effects of Terazosin are most robustly documented in motor neurons. Studies using models of ALS have shown significant improvements in survival and motor function. This strong effect may be due to the high energy demands of motor neurons, making them particularly vulnerable to metabolic dysfunction and thus highly responsive to the ATP-boosting effects of PGK1 activation.
-
Dopaminergic Neurons: In the context of Parkinson's disease models, Terazosin has demonstrated the ability to protect dopaminergic neurons. Similar to motor neurons, dopaminergic neurons have high metabolic activity, suggesting they would also benefit significantly from enhanced glycolysis.
-
Cortical and Hippocampal Neurons: Evidence for the effects of Terazosin on cortical and hippocampal neurons is less direct. However, the finding that Terazosin reduces protein aggregation in a primary neuron culture, which would contain a mix of neuronal types including cortical and hippocampal neurons, suggests a broader neuroprotective potential. These neurons are central to cognitive functions and are implicated in conditions like Alzheimer's disease and epilepsy. Given that excitotoxicity, a process linked to energy failure, is a common mechanism of cell death in these neurons, the ATP-enhancing properties of this compound could be highly beneficial. Further research is needed to quantify the extent of this protection.
-
Sensory Neurons: There is currently a lack of specific data on the effects of this compound on sensory neurons, such as those in the dorsal root ganglia. These neurons are involved in pain signaling and peripheral neuropathies. As metabolic dysfunction can contribute to neuropathic pain, investigating the potential of this compound in this context is a promising area for future research.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent with a mechanism of action centered on enhancing cellular bioenergetics through PGK1 activation. While the most compelling evidence for its efficacy lies in motor and dopaminergic neurons, the fundamental nature of its mechanism suggests a broader applicability to other neuronal subtypes.
Future research should focus on direct, quantitative comparisons of this compound's effects on a wider range of neuronal subtypes, including cortical, hippocampal, and sensory neurons. Such studies will be crucial for elucidating the full therapeutic potential of this compound and for identifying the specific neurological conditions where it may offer the most significant benefit. The development of more specific PGK1 activators, inspired by the action of this compound, also represents an exciting avenue for the future of neuroprotective drug discovery.
References
- 1. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 2. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 3. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 5. Phosphoglycerate kinase is a central leverage point in Parkinson’s disease–driven neuronal metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of preclinical studies on Terazosin and neuroprotection
A Meta-Analysis of its Efficacy and Comparison with Alternatives
For Immediate Release:
Researchers and drug development professionals are increasingly focusing on the neuroprotective potential of Terazosin, a drug traditionally used for benign prostatic hyperplasia and hypertension. A growing body of preclinical evidence suggests that Terazosin and related compounds could play a significant role in mitigating neuronal damage in a range of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS). This guide provides a comprehensive meta-analysis of the preclinical data, offering a comparative look at Terazosin's performance against other potential neuroprotective agents and detailing the experimental frameworks used in these pivotal studies.
Mechanism of Action: Beyond Alpha-1 Blockade
The primary neuroprotective mechanism of Terazosin is independent of its alpha-1 adrenergic receptor antagonist activity. Instead, it hinges on the activation of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3] By activating PGK1, Terazosin enhances glycolysis, leading to increased production of ATP, the primary cellular energy currency.[2][4] This boost in cellular energy is thought to enhance the resilience of neurons to stress and inhibit apoptotic pathways, thereby conferring a neuroprotective effect. Furthermore, the activation of PGK1 by Terazosin may also enhance the activity of Hsp90, a molecular chaperone involved in cellular stress resistance.
Key Signaling Pathway
The signaling pathway for Terazosin-induced neuroprotection is centered on the activation of PGK1 and the subsequent enhancement of cellular energy metabolism.
References
- 1. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Enhancing glycolysis attenuates Parkinson’s disease progression in models and clinical databases [jci.org]
Safety Operating Guide
Safe Disposal of (R)-Terazosin: A Comprehensive Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal Procedures for (R)-Terazosin, Ensuring Laboratory Safety and Environmental Compliance.
This compound, a selective alpha-1 adrenergic antagonist, requires meticulous handling and disposal due to its pharmacological activity and potential environmental impact. This document provides a detailed, step-by-step guide for the safe disposal of this compound, adhering to best practices in laboratory safety and regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance.[1] Its primary hazards include acute oral toxicity, serious eye irritation, and suspected reproductive toxicity.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound waste.
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Eye Irritation | Causes serious eye irritation.[2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Environmental Hazard | Slightly hazardous for water; large quantities should not reach ground water, water courses, or sewage systems. |
Table 1: Summary of this compound Hazards
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. The following protocol outlines the necessary steps for its safe disposal.
-
Personal Protective Equipment (PPE): Before handling any this compound waste, equip yourself with the following:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all waste containing this compound, including unused solid material, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be prominently labeled with a "Hazardous Waste" tag.
-
The label must clearly identify the contents, including the full chemical name "this compound" and any other components of the waste mixture with their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Toxic," "Health Hazard").
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area (SAA) or central accumulation area (CAA).
-
Ensure the storage area is well-ventilated and away from incompatible materials. A key incompatibility to note is with strong oxidizing agents.
-
-
Disposal Request and Manifest:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. The EPA has a strict prohibition on the sewering of hazardous waste pharmaceuticals.
-
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Figure 1. This compound Disposal Workflow
Experimental Protocols for Degradation Studies
For research purposes, understanding the degradation pathways of this compound can be crucial. Forced degradation studies are performed to identify potential degradants. The primary degradation pathways for Terazosin include hydrolysis of the amide bond and oxidation.
A general protocol for a forced degradation study is as follows:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 40-80°C for a specified period (e.g., 2 days).
-
Alkaline Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 40-80°C for a specified period (e.g., 10 hours).
-
Oxidative Degradation: Expose the drug solution to 3-30% H₂O₂ at room temperature or elevated temperatures (e.g., 40°C) for up to 5 days.
-
Photolytic Degradation: Expose the drug solution to UV light for up to 5 days.
-
Thermal Degradation: Store the solid drug at elevated temperatures (e.g., 40°C) and high humidity (e.g., 75% RH) for up to 5 days.
Following exposure to these stress conditions, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate and identify the degradation products.
Mechanism of Action and Signaling Pathway
The hazardous nature of this compound is linked to its biological activity. It acts as a selective antagonist of alpha-1 adrenergic receptors. This blockade prevents the binding of norepinephrine, leading to the relaxation of smooth muscle in blood vessels and the prostate. The downstream signaling cascade initiated by alpha-1 adrenergic receptor activation involves the Gq protein, phospholipase C (PLC), inositol trisphosphate (IP₃), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium.
The diagram below illustrates this signaling pathway.
Caption: Figure 2. This compound Mechanism of Action
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment.
References
Essential Safety and Logistical Information for Handling (R)-Terazosin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like (R)-Terazosin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment required.[1] The following tables summarize the recommended PPE based on available safety data sheets for Terazosin.
Table 1: General Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 (EU) or be NIOSH (US) approved.[2] |
| Hand Protection | Chemical-Resistant Gloves | Compatible chemical-resistant gloves should be worn.[3] Always inspect gloves prior to use.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient for low-volume handling.[3] |
Table 2: Enhanced Personal Protective Equipment (for scenarios with increased risk of exposure, such as handling large quantities or potential for aerosolization)
| PPE Category | Item | Specifications |
| Respiratory Protection | NIOSH-approved respirator | Required if exposure limits are exceeded, if irritation is experienced, or if there is a risk of dust or aerosol formation. |
| Body Protection | Fire/flame resistant and impervious clothing | Recommended for tasks with a higher risk of contamination. |
Operational Plans: Safe Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, the use of a chemical fume hood or other local exhaust ventilation is recommended.
-
Emergency exits and a designated risk-elimination area should be established.
Procedural Guidance:
-
Avoid contact with skin and eyes.
-
Minimize the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire from electrostatic discharge.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep the container in a dry, cool, and well-ventilated place.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated materials such as gloves, weighing paper, and disposable labware in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container that is compatible with the solvent used.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal Request: When the container is full, request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In case of contact or exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Visualized Workflows
The following diagrams illustrate key safety and operational workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
